KRAS G12D inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H32F2N6O2 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2/t21-,22-,23+,33+/m1/s1 |
Clé InChI |
HQVNRYKTWPMSGZ-LLXWCGCWSA-N |
SMILES isomérique |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O |
SMILES canonique |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, can drive the growth of numerous cancers. The Gly12Asp (G12D) mutation is one of the most frequent and aggressive alterations, historically rendering KRAS "undruggable." This guide provides a detailed examination of the mechanism of action of a new class of inhibitors specifically targeting KRAS G12D. Using MRTX1133 as a primary example, we will explore the molecular interactions, cellular effects, and preclinical efficacy of these targeted therapies. This document includes quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of key biological pathways and workflows to support ongoing research and development in this critical area of oncology.
Core Mechanism of Action: Non-covalent Inhibition of the Switch II Pocket
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled downstream signaling that promotes cell proliferation and survival.
KRAS G12D inhibitors, such as MRTX1133, are designed to specifically counteract this aberrant activity. The core mechanism of action for these inhibitors is the non-covalent, reversible, and highly selective binding to the switch II pocket of the KRAS G12D protein .[1] This pocket is a crucial region for the protein-protein interactions necessary for downstream signaling.
A key feature of inhibitors like MRTX1133 is their ability to bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D.[1] By occupying the switch II pocket, the inhibitor sterically hinders the interaction of KRAS G12D with its downstream effector proteins, such as RAF and PI3K.[2] This effectively blocks the activation of the primary oncogenic signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Quantitative Analysis of Inhibitor Performance
The efficacy of KRAS G12D inhibitors can be quantified through various biochemical and cell-based assays. Below are tables summarizing the performance of MRTX1133.
Table 1: Biochemical Potency of MRTX1133
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | ~0.2 pM (estimated) | Structure-based calculation | [2][3] |
| Biochemical IC50 | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [4] |
Table 2: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| AGS | Gastric Adenocarcinoma | pERK Inhibition | 2 nM | [3] |
| AGS | Gastric Adenocarcinoma | 2D Cell Viability | 6 nM | [2][3] |
| Various Cell Lines | Pancreatic & others | Cell Viability | ~5 nM (median) | [4] |
| AsPC-1 | Pancreatic Adenocarcinoma | Cell Viability | 18.5 nM | [5] |
| KPC210 (murine) | Pancreatic Adenocarcinoma | Cell Viability | 24.12 nM | [5] |
| HPAC | Pancreatic Adenocarcinoma | pERK Inhibition | 1-10 nM | [2] |
| Panc 04.03 | Pancreatic Adenocarcinoma | pERK Inhibition | 1-10 nM | [2] |
Table 3: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| HPAC Cell Line | Pancreatic Adenocarcinoma | 30 mg/kg IP BID | 85% tumor regression | [4] |
| Panc 04.03 Cell Line | Pancreatic Adenocarcinoma | 10 mg/kg IP BID | -62% tumor regression | [3] |
| Panc 04.03 Cell Line | Pancreatic Adenocarcinoma | 30 mg/kg IP BID | -73% tumor regression | [3] |
| Panel of 11 PDX & CDX | Pancreatic Cancer | 30 mg/kg IP BID | >30% regression in 8 models | [4] |
Detailed Methodologies for Key Experiments
Reproducible and rigorous experimental design is crucial for evaluating KRAS G12D inhibitors. The following are detailed protocols for commonly employed assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Biochemical Binding
-
Principle: This assay measures the direct binding of an inhibitor to purified KRAS G12D protein. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (fluorophore-labeled ligand or protein).
-
Protocol Outline:
-
Protein and Reagent Preparation:
-
Purify recombinant His-tagged KRAS G12D protein.
-
Prepare a stock solution of the inhibitor (e.g., MRTX1133) in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Prepare HTRF detection reagents: Europium cryptate-labeled anti-His antibody and a fluorophore-labeled GTP analog (e.g., GTP-Red).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted inhibitor or DMSO vehicle control to the wells.
-
Add 4 µL of His-tagged KRAS G12D protein to each well.
-
Add 4 µL of GTP-Red to each well.
-
Add 10 µL of the anti-His antibody labeled with Europium cryptate.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAC) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor in growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
In Vivo Xenograft Studies
-
Principle: This experiment evaluates the anti-tumor efficacy of a KRAS G12D inhibitor in a living organism by implanting human cancer cells into immunocompromised mice.
-
Protocol Outline:
-
Cell Implantation:
-
Subcutaneously inject a suspension of KRAS G12D mutant human cancer cells (e.g., HPAC, 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the KRAS G12D inhibitor (e.g., MRTX1133) via the desired route (e.g., intraperitoneal injection) at specified doses and schedules (e.g., 30 mg/kg, twice daily).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percent tumor growth inhibition (%TGI) or tumor regression for the treatment groups compared to the control group.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
References
The Dawn of Drugging the "Undruggable": A Technical Guide to the Discovery and Development of KRAS G12D Inhibitors
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, has been a symbol of an "undruggable" target in oncology. This mutation is a notorious driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers. However, recent breakthroughs in drug discovery have finally pierced the armor of this formidable foe. This technical guide provides an in-depth overview of the discovery and development of KRAS G12D inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present comparative data on leading compounds, detail key experimental protocols, and visualize the intricate signaling pathways and screening workflows.
The Challenge of Targeting KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS. This disruption, abetted by the inability of GTPase-activating proteins (GAPs) to facilitate GTP hydrolysis, locks KRAS in a constitutively active state, leading to persistent downstream signaling through pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[1]
The primary obstacle in developing inhibitors for KRAS G12D has been the absence of a deep, well-defined binding pocket on its surface, making the design of small molecules with high affinity and specificity exceedingly difficult.[2] Unlike the G12C mutation, which introduces a reactive cysteine residue that can be covalently targeted, the G12D mutation lacks such a vulnerability.[2]
A New Era of Inhibitors: Covalent vs. Non-covalent Strategies
The tide began to turn with the successful development of covalent inhibitors for KRAS G12C, which validated the Switch-II pocket as a druggable region. This success spurred renewed efforts to target other KRAS mutants, including G12D, primarily through non-covalent mechanisms.
Non-covalent inhibitors represent the leading edge of KRAS G12D-targeted therapies. These molecules are designed to bind with high affinity and specificity to pockets on the KRAS G12D protein, often the Switch-II pocket, through a network of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] A key advantage of this approach is the potential to inhibit both the GDP-bound (inactive) and GTP-bound (active) states of the protein, offering a more comprehensive blockade of KRAS signaling.[3]
Leading KRAS G12D Inhibitors: A Comparative Analysis
Several promising KRAS G12D inhibitors have emerged from preclinical and clinical studies. The following tables summarize the quantitative data for some of the most notable compounds.
| Table 1: Biochemical Activity of KRAS G12D Inhibitors | ||||
| Compound | Target | Assay | Metric | Value (nM) |
| MRTX1133 | KRAS G12D | Biochemical HTRF | IC50 | <2[4] |
| KRAS G12D | Estimated | Kd | 0.0002[5] | |
| HRS-4642 | KRAS G12D | Surface Plasmon Resonance (SPR) | Kd | 0.083[6] |
| GDP-KRAS G12D : SOS1 | Biochemical Assay | IC50 | 0.72[6] | |
| GTP-KRAS G12D : RAF1 | Biochemical Assay | IC50 | 5.9[6] | |
| BI-2852 | GTP-bound KRAS G12D | Isothermal Titration Calorimetry (ITC) | Kd | 740[7] |
| GTP-KRAS G12D : SOS1 | AlphaScreen | IC50 | 490[7] | |
| GTP-KRAS G12D : CRAF | AlphaScreen | IC50 | 770[7] | |
| GTP-KRAS G12D : PI3Kα | AlphaScreen | IC50 | 500[7] |
| Table 2: Cellular Activity of KRAS G12D Inhibitors | ||||
| Compound | Cell Line (KRAS Status) | Assay | Metric | Value (nM) |
| MRTX1133 | AGS (G12D) | pERK Inhibition | IC50 | ~5[4] |
| HPAC (G12D) | pERK Inhibition | IC50 | ~5[4] | |
| AGS (G12D) | Cell Viability | IC50 | ~5[4] | |
| HRS-4642 | AsPC-1 (G12D) | Cellular RAS Activity | IC50 | 2.329[6] |
| Multiple G12D cell lines | Cell Growth | IC50 | 0.55 - 66.58[8] | |
| BI-2852 | NCI-H358 (KRAS mutant) | pERK Inhibition | EC50 | 5800[7][9] |
| NCI-H358 (KRAS mutant) | Antiproliferative | EC50 | 6700[10] |
Visualizing the Battlefield: Signaling Pathways and Mechanisms
To effectively target KRAS G12D, a thorough understanding of its role in cellular signaling is paramount.
The mechanism by which these inhibitors function is a testament to the power of structure-based drug design.
The Drug Discovery Workflow: From Hit to Lead
The identification and optimization of KRAS G12D inhibitors follow a rigorous screening cascade designed to assess potency, selectivity, and cellular activity.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the development of KRAS G12D inhibitors.
TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation, often facilitated by the Guanine Nucleotide Exchange Factor (GEF), SOS1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to a terbium-labeled anti-tag antibody bound to tagged KRAS G12D. Inhibition of nucleotide exchange results in a decreased FRET signal.
-
Materials:
-
Recombinant human KRAS G12D protein (tagged, e.g., with His or GST) pre-loaded with GDP.
-
Recombinant human SOS1 protein (catalytic domain).
-
Terbium-labeled anti-tag antibody (donor).
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) (acceptor).
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, DTT, and a carrier protein like BSA.
-
Test compounds serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Protocol:
-
Prepare a 1X assay buffer containing 1 mM DTT.
-
In a 384-well plate, add 2 µL of serially diluted test compound or DMSO vehicle control.
-
Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration ~20-50 nM) and SOS1 protein (final concentration ~10-20 nM) in assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding 4 µL of the fluorescently labeled GTP analog (final concentration ~50-100 nM).
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of a detection mixture containing the terbium-labeled anti-tag antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the log of the inhibitor concentration to determine the IC50 value.
-
AlphaLISA pERK1/2 Assay
This immunoassay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ assay uses donor and acceptor beads that are brought into proximity when they bind to the target protein (phosphorylated ERK). Upon laser excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1).
-
Complete cell culture medium and serum-free medium.
-
Test compounds serially diluted in DMSO.
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (containing Lysis Buffer, Acceptor Mix, and Donor Beads).
-
96- or 384-well white opaque cell culture plates.
-
Plate shaker.
-
AlphaLISA-compatible plate reader.
-
-
Protocol (1-Plate Assay):
-
Seed cells (e.g., 10,000-20,000 cells/well) in a 384-well white opaque plate and incubate overnight.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of the KRAS G12D inhibitor or vehicle control and incubate for a specified time (e.g., 2-24 hours).
-
Lyse the cells by adding 5 µL of 1X Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker at ~350 rpm for 10 minutes at room temperature.
-
Add 5 µL of Acceptor Mix to each well, seal the plate, and incubate for 1 hour at room temperature.
-
Add 5 µL of Donor Mix, seal the plate, cover with foil, and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the log of the inhibitor concentration to determine the IC50 value for pERK inhibition.[11]
-
NanoBRET™ Target Engagement Intracellular RAS Assay
This assay measures the direct binding of an inhibitor to the KRAS G12D protein within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12D protein (donor) and a cell-permeable fluorescent tracer that binds to the same pocket as the inhibitor (acceptor). Competitive displacement of the tracer by the inhibitor leads to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells.
-
Vectors expressing KRAS G12D fused to NanoLuc® luciferase (or its subunits for NanoBiT®).
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET® KRAS Tracer and NanoBRET® Nano-Glo® Substrate.
-
Test compounds serially diluted in DMSO.
-
96- or 384-well white opaque cell culture plates.
-
Luminometer capable of measuring BRET.
-
-
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-KRAS G12D expression vector and plate in a white opaque assay plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET® Tracer in Opti-MEM®.
-
Add the test compound dilutions or vehicle control to the wells.
-
Immediately add the NanoBRET® Tracer to all wells (except for no-tracer controls).
-
Incubate at 37°C and 5% CO₂ for 2 hours.
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emissions.
-
Calculate the BRET ratio and plot against the log of the inhibitor concentration to determine the IC50 for target engagement.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
KRAS G12D mutant cancer cell line.
-
Complete cell culture medium.
-
Test compounds serially diluted in DMSO.
-
Opaque-walled multiwell plates (96- or 384-well).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Plate shaker.
-
Luminometer.
-
-
Protocol:
-
Seed cells at an appropriate density in opaque-walled multiwell plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13][14]
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT, providing a direct measure of pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the total and phosphorylated forms of the target proteins.
-
Materials:
-
KRAS G12D mutant cancer cell line.
-
Complete cell culture medium and serum-free medium.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Plate cells and treat with the inhibitor as described for the AlphaLISA assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control like GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[2]
-
The Road Ahead: Overcoming Resistance and Future Directions
The development of KRAS G12D inhibitors is a monumental step forward in cancer therapy. However, the journey is far from over. Acquired resistance to these targeted therapies is an anticipated challenge.[15] Future research will likely focus on:
-
Combination Therapies: Combining KRAS G12D inhibitors with inhibitors of other signaling pathways (e.g., EGFR, SHP2, PI3K) or with immunotherapy to overcome resistance and enhance efficacy.[15]
-
Next-Generation Inhibitors: Designing novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Pan-RAS Inhibitors: Developing inhibitors that can target multiple KRAS mutations, offering a broader therapeutic window.[16]
The successful targeting of KRAS G12D has transformed a once-elusive target into a tangible hope for patients. The continued dedication of the scientific community promises to build upon these foundational discoveries, ushering in a new era of precision medicine for KRAS-mutant cancers.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HRS-4642 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. BI-2852 | Ras | TargetMol [targetmol.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. OUH - Protocols [ous-research.no]
- 14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
The Structural Basis of KRAS G12D Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology underpinning the inhibition of the oncogenic KRAS G12D mutant, a critical target in cancer therapy. The document outlines the binding mechanisms of inhibitors, presents key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.
Core Data Summary: Quantitative Analysis of KRAS G12D Inhibitors
The development of potent and selective KRAS G12D inhibitors has been a significant focus of recent drug discovery efforts. Below is a summary of the binding affinities and cellular potencies of notable inhibitors.
Table 1: Binding Affinity and Potency of KRAS G12D Inhibitors
| Inhibitor | Target State | Dissociation Constant (KD) | IC50 (Biochemical Assay) | IC50 (Cell Viability) | Selectivity (G12D vs. WT) | Reference |
| MRTX1133 | GDP-bound | ~0.2 pM | <2 nM | ~5 nM | ~700-fold | [1] |
| TH-Z835 | GDP/GTP-bound | Not Reported | Not Reported | Not Reported | Selective for G12D | [2] |
| BI-2852 | GTP-bound | Not Reported | 450 nM | Low µM | Pan-KRAS inhibitor | [3] |
| MRTX-EX185 | Not Specified | Low Affinity | Potent | Not Reported | Not Reported | [4] |
Table 2: Crystallographic Data for KRAS G12D in Complex with Inhibitor MRTX1133
| PDB ID | Resolution | Method | Space Group | Unit Cell Dimensions (Å) |
| 7RT1 | 1.27 Å | X-Ray Diffraction | P 21 21 21 | a=39.87, b=51.76, c=89.61 |
| 7RPZ | 1.30 Å | X-RAY DIFFRACTION | Not Specified | Not Specified |
Structural Insights into Inhibitor Binding
X-ray crystallography studies of KRAS G12D in complex with inhibitors like MRTX1133 have provided critical insights into their mechanism of action. These inhibitors bind to the GDP-bound, inactive state of the KRAS protein in a pocket located beneath the switch-II region.[1] A key interaction is the formation of a salt bridge between a protonated moiety of the inhibitor and the carboxylate side chain of the mutant aspartate residue at position 12 (Asp12).[1][2] This interaction is fundamental to the high affinity and selectivity for the G12D mutant over the wild-type protein.[1] The binding of the inhibitor induces a conformational change, creating an allosteric pocket that is not present in the unbound protein.[2]
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway
The KRAS protein is a central node in signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Mutations like G12D lead to a constitutively active protein, driving uncontrolled cell growth.[6] The following diagram illustrates the canonical KRAS signaling cascade and the point of intervention by a G12D inhibitor.
Inhibitor Discovery and Characterization Workflow
The identification and validation of novel KRAS G12D inhibitors typically follow a multi-step workflow, integrating computational and experimental approaches.
Experimental Protocols
Recombinant KRAS G12D Expression and Purification
A detailed protocol for producing isotopically labeled KRAS G12D for NMR studies can be adapted for structural and biophysical experiments.[7]
-
Expression:
-
The gene encoding human KRAS G12D (residues 1-169) is cloned into a pET28a vector with an N-terminal hexahistidine tag and a TEV protease cleavage site.[8]
-
The plasmid is transformed into E. coli BL21 (DE3) competent cells.[8]
-
A single colony is used to inoculate a starter culture in LB medium containing kanamycin (B1662678) (30 µg/mL) and grown overnight at 37°C.[7]
-
The starter culture is used to inoculate a larger volume of M9 minimal medium for isotopic labeling (if required) or LB medium for unlabeled protein.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.[8]
-
Protein expression is induced with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and the culture is incubated at 16°C for 24 hours.[8]
-
-
Purification:
-
Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors), and lysed by sonication.
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a HisTrap HP column (GE Healthcare).[8]
-
The column is washed with lysis buffer and the protein is eluted with an imidazole gradient.
-
The hexahistidine tag is cleaved by incubation with TEV protease overnight at 4°C.
-
The protein is further purified by size-exclusion chromatography on a Superdex 75 column (GE Healthcare) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
-
The purity and molecular mass of the protein are confirmed by SDS-PAGE.[8]
-
X-ray Crystallography
-
Crystallization:
-
Purified KRAS G12D is concentrated to approximately 40 mg/mL.[8]
-
For co-crystallization with inhibitors, the protein may be incubated with the compound prior to setting up crystallization trials. Alternatively, crystals of the apo-protein can be soaked with the inhibitor.[8]
-
Crystals of KRAS G12D have been grown using the vapor-diffusion method at 20°C with a crystallization solution containing 0.2 M sodium acetate, 0.1 M Tris pH 8.5, and 26% (w/v) PEG 3350.[2][8]
-
To obtain complex structures, protein crystals are soaked in a solution containing 2 mM of the inhibitor for 6 hours.[2][8]
-
-
Data Collection and Structure Determination:
-
Crystals are cryoprotected using the mother liquor supplemented with a cryoprotectant (e.g., glycerol) and flash-cooled in liquid nitrogen.[8]
-
X-ray diffraction data are collected at a synchrotron source.
-
Data are processed and the structure is solved by molecular replacement using a previously determined KRAS structure as a search model.
-
The model is refined and validated using standard crystallographic software.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation:
-
Purified KRAS G12D and the inhibitor are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
The concentrations of the protein and inhibitor are accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 fold higher.
-
-
ITC Experiment:
-
The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC, Malvern Panalytical).
-
The sample cell is filled with the KRAS G12D solution and the syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) are integrated to obtain the heat change per injection.
-
The integrated heat data are plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The binding entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
-
Immobilization of KRAS G12D:
-
A sensor chip (e.g., CM5 sensor chip, Cytiva) is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]
-
Purified KRAS G12D in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface to be covalently coupled via amine groups.
-
Remaining active sites on the sensor surface are blocked by injecting ethanolamine.
-
-
Kinetic Analysis:
-
A running buffer (e.g., HBS-EP+ buffer) is continuously flowed over the sensor surface.
-
A series of concentrations of the inhibitor (analyte) are injected over the immobilized KRAS G12D (ligand).
-
The association of the inhibitor is monitored as an increase in the SPR signal.
-
After the injection, the running buffer is flowed over the surface, and the dissociation of the inhibitor is monitored as a decrease in the SPR signal.
-
The sensor surface is regenerated between different analyte injections using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound inhibitor.[9]
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.[10]
-
The KD is calculated from the ratio of the rate constants.
-
Cell-Based Assays
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Inhibitor Treatment:
-
The cells are treated with a serial dilution of the KRAS G12D inhibitor for 72 hours.[11] A vehicle control (e.g., DMSO) is also included.
-
-
Assay Procedure:
-
For MTT assay: MTT reagent is added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[4]
-
For CellTiter-Glo assay: CellTiter-Glo reagent is added to each well, and after a 10-minute incubation at room temperature, the luminescence is measured.[11]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by fitting the data to a dose-response curve using a non-linear regression analysis.[11]
-
This assay is used to determine if the inhibitor can block the downstream signaling of KRAS by measuring the phosphorylation of ERK.
-
Cell Treatment and Lysis:
-
Cells are seeded in 6-well plates and treated with different concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a BCA assay.[12]
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
-
Immunoblotting:
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of p-ERK are normalized to total ERK and the loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Biochemical Fulcrum: A Technical Guide to the Role of KRAS G12D in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling. The substitution of glycine (B1666218) with aspartic acid at codon 12 (G12D) is one of the most prevalent and aggressive oncogenic mutations, particularly in pancreatic, colorectal, and lung adenocarcinomas. This technical guide provides an in-depth exploration of the biochemical consequences of the KRAS G12D mutation, detailing its impact on protein structure, GTPase activity, downstream signaling pathways, and cellular metabolism, all of which contribute to its potent tumorigenic activity. This document summarizes key quantitative data, presents detailed experimental protocols for studying KRAS G12D, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
The KRAS G12D Mutation: A Structural and Functional Aberration
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. This process is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis. The G12D mutation introduces a charged aspartic acid residue into the P-loop, a critical region for phosphate (B84403) binding and hydrolysis. This substitution has profound structural and functional consequences.
Structural Perturbations
Molecular dynamics simulations reveal that the G12D mutation induces significant local conformational changes, particularly in the Switch-II (SII) and α3-helix regions.[1] These alterations disrupt the hydrogen bond network within the SII region, which is crucial for GTP hydrolysis.[1] This shift favors a conformation that is catalytically impaired.[1] The introduction of the bulkier, charged aspartic acid side chain sterically hinders the binding of GAPs, rendering the mutant protein insensitive to this crucial negative regulation.[2]
Impaired GTPase Activity
A primary biochemical consequence of the KRAS G12D mutation is a significant reduction in its intrinsic and GAP-mediated GTP hydrolysis rate. This impairment effectively traps the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling.[1][2] While some studies suggest the G12D mutation has a less dramatic effect on intrinsic hydrolysis compared to other mutations like G12V or Q61H, its profound resistance to GAP-mediated hydrolysis is a key driver of its oncogenic potential.[3][4][5]
Table 1: Comparative Intrinsic GTP Hydrolysis Rates of KRAS Variants
| KRAS Variant | Intrinsic GTP Hydrolysis Rate (k_hyd, GTP) (x 10⁻⁴ s⁻¹) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | 2.3 ± 0.2 | 1.0 | [6] |
| G12C | 1.6 ± 0.1 | ~0.7 | [6] |
| G12D | Less effect than G12V/Q61H | - | [3][4] |
| G12V | ~9-fold decrease vs WT | ~0.11 | [3][4] |
| G13D | 1.3 ± 0.1 | ~0.57 | [6] |
| Q61H | ~7-fold decrease vs WT | ~0.14 | [3][4] |
Note: Quantitative values for KRAS G12D intrinsic hydrolysis vary across studies. Some indicate a severe limitation, while others suggest a less pronounced effect compared to other mutants. All codon 12 mutations, however, significantly impair GAP-mediated hydrolysis.
Aberrant Downstream Signaling: The Oncogenic Cascade
Constitutively active KRAS G12D relentlessly stimulates multiple downstream signaling pathways that are central to cell proliferation, survival, and differentiation. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
The RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a primary conduit for KRAS signaling. GTP-bound KRAS G12D recruits and activates RAF kinases (ARAF, BRAF, and CRAF/RAF1) at the cell membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression and proliferation.
The PI3K-AKT-mTOR Pathway
KRAS G12D also directly interacts with and activates the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. AKT, a central node in this pathway, phosphorylates a multitude of substrates, including mTOR, to promote cell survival, growth, and proliferation. Studies have shown that KRAS G12D-driven tumors can be particularly dependent on the PI3K-AKT-mTOR pathway.[7]
Quantitative Proteomics of KRAS G12D Signaling
Quantitative mass spectrometry-based proteomics has been instrumental in dissecting the downstream consequences of KRAS G12D expression. These studies reveal significant alterations in the abundance and phosphorylation status of proteins involved in the MAPK and PI3K-AKT pathways, as well as in other cellular processes.
Table 2: Selected Proteomic Changes in KRAS G12D-Expressing Cells
| Protein | Change in Abundance/Phosphorylation | Cellular Process | Reference |
| MAPK1 (ERK2) | 2.38-fold decrease (PANC 0813) / 3.46-fold decrease (ASPC-1) after MRTX1133 treatment | MAPK Signaling | [8] |
| Apolipoprotein B100 | 2.03-fold increase after MRTX1133 treatment (PANC 0813) | Lipid Metabolism | [8] |
| LAMTOR1 | Increased binding to KRAS G12D (FC ≥ 2) | mTORC1 Signaling | [9] |
| LZTR1 | Decreased binding to KRAS G12D (FC ≤ 0.5) | KRAS Degradation | [9] |
| Phospho-ERK | Markedly attenuated response to SCF stimulation in hematopoietic stem/progenitor cells | MAPK Signaling | [10] |
| Phospho-S6 | Markedly attenuated response to SCF stimulation in hematopoietic stem/progenitor cells | PI3K-AKT-mTOR Signaling | [10] |
FC = Fold Change
Metabolic Reprogramming: Fueling Tumor Growth
Oncogenic KRAS G12D orchestrates a profound rewiring of cellular metabolism to meet the bioenergetic and biosynthetic demands of rapid cell proliferation. This includes enhanced glucose uptake and a shift towards anabolic pathways.
The Warburg Effect and Beyond
KRAS G12D-mutant cells often exhibit increased glycolysis, even in the presence of oxygen (the Warburg effect). Furthermore, glucose-derived metabolites are shunted into pathways such as the pentose (B10789219) phosphate pathway (PPP) to generate NADPH and precursors for nucleotide synthesis, and the hexosamine biosynthesis pathway for protein glycosylation.[11] In some contexts, KRAS G12D also promotes the channeling of glucose-derived metabolites into the TCA cycle and glutathione (B108866) biosynthesis, enhancing detoxification of reactive oxygen species (ROS).[11]
Quantitative Metabolomics of KRAS G12D
Metabolomic profiling of KRAS G12D-mutant cells has provided quantitative insights into this metabolic rewiring. These studies have identified significant changes in the levels of key metabolites compared to wild-type cells.
Table 3: Selected Metabolomic Changes in KRAS G12D-Expressing Cells
| Metabolite | Log2 Fold Change (Mutant vs. WT) | Cellular Process | Reference |
| Aspartate | Increased | Amino Acid Metabolism | |
| Taurine | Increased | Amino Acid Metabolism | |
| Glutamine | Decreased | Amino Acid Metabolism | |
| Glycerophosphocholine (GPC) | Decreased | Choline Metabolism | |
| Adenosine | Decreased (after MRTX1133 treatment) | Nucleotide Metabolism | [8] |
| AMP | Decreased (after MRTX1133 treatment) | Nucleotide Metabolism | [8] |
| Glutamate | Increased (after MRTX1133 treatment) | Amino Acid Metabolism | [8] |
Experimental Protocols for Studying KRAS G12D
A variety of biochemical and cell-based assays are essential for characterizing the function of KRAS G12D and for the development of targeted inhibitors.
In Vitro GTPase Activity Assay
This assay measures the intrinsic rate of GTP hydrolysis by purified KRAS G12D protein.
Principle: The assay quantifies the release of inorganic phosphate (Pi) from GTP.
Materials:
-
Purified recombinant KRAS G12D and WT proteins
-
GTP
-
GTPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
Phosphate detection reagent (e.g., malachite green-based)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of KRAS protein in GTPase assay buffer.
-
Add the KRAS protein dilutions to the microplate wells.
-
Initiate the reaction by adding a saturating concentration of GTP to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Generate a standard curve using a phosphate standard to quantify the amount of Pi released.
-
Calculate the rate of GTP hydrolysis (mol Pi/mol KRAS/min).
TR-FRET KRAS-RAF Binding Assay
This assay measures the interaction between GTP-bound KRAS G12D and the RAS-binding domain (RBD) of RAF1.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when a donor fluorophore (e.g., Terbium-labeled anti-tag antibody bound to tagged KRAS) is in close proximity to an acceptor fluorophore (e.g., fluorescently-labeled anti-tag antibody bound to tagged RAF-RBD).
Materials:
-
Purified, tagged (e.g., His, GST) recombinant KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp)
-
Purified, tagged recombinant RAF1-RBD
-
Terbium-labeled anti-tag antibody (donor)
-
Fluorescently-labeled anti-tag antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume microplate
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compound.
-
Add the inhibitor dilutions to the microplate wells.
-
Add a solution containing GppNHp-loaded tagged KRAS G12D and the donor antibody.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a solution containing tagged RAF1-RBD and the acceptor antibody.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against inhibitor concentration to determine the IC50 value.
Cell-Based pERK AlphaLISA Assay
This assay quantifies the phosphorylation of ERK, a key downstream effector of KRAS signaling, in cells.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. Donor and acceptor beads are brought into proximity by binding to the target analyte (pERK), generating a chemiluminescent signal.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)
-
Cell culture medium and supplements
-
96-well or 384-well cell culture plates
-
Test inhibitor compound
-
AlphaLISA-compatible lysis buffer
-
AlphaLISA pERK1/2 assay kit (containing acceptor beads, biotinylated antibody, and streptavidin-coated donor beads)
-
AlphaLISA-capable plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Optionally, starve cells in serum-free medium for 12-24 hours.
-
Treat cells with serial dilutions of the inhibitor compound for a defined period (e.g., 2-4 hours).
-
Optionally, stimulate cells with a growth factor (e.g., EGF) to ensure pathway activation.
-
Lyse the cells directly in the wells.
-
Transfer the lysate to an assay plate.
-
Add the AlphaLISA acceptor beads conjugated with an anti-pERK antibody.
-
Add the biotinylated anti-total ERK antibody, followed by the streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA reader.
-
Plot the signal against inhibitor concentration to determine the IC50 value.
Conclusion
The KRAS G12D mutation is a potent oncogenic driver that fundamentally alters the biochemical properties of the KRAS protein, leading to its constitutive activation. This results in the persistent stimulation of downstream signaling pathways, most notably the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, and a profound reprogramming of cellular metabolism to fuel tumorigenesis. A thorough understanding of these biochemical aberrations, supported by quantitative data and robust experimental methodologies, is paramount for the continued development of effective therapeutic strategies targeting KRAS G12D-driven cancers. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. Oncogenic G12D mutation alters local conformations and dynamics of K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - How KRAS Mutations Impair Intrinsic GTP Hydrolysis: Experimental and Computational Investigations - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural impact of GTP binding on downstream KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant Kras copy number defines metabolic reprogramming and therapeutic susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
The Rise of Non-Covalent Inhibitors Targeting the "Undruggable" KRAS G12D
A Technical Guide for Drug Discovery and Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase that acts as a central regulator of cellular growth and proliferation, has long been considered an "undruggable" target in oncology. The G12D mutation, one of the most prevalent KRAS mutations in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers, has posed a significant challenge for therapeutic development.[1][2] However, recent breakthroughs in structure-based drug design have led to the emergence of a new class of potent and selective non-covalent inhibitors specifically targeting KRAS G12D, offering a beacon of hope for patients with these aggressive malignancies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data associated with the discovery and characterization of these promising therapeutic agents.
The KRAS G12D Signaling Axis: A Persistent Driver of Oncogenesis
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] This process is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[4] The G12D mutation impairs the ability of GAPs to promote GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[3][5] This persistent activation leads to the continuous stimulation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, driving uncontrolled cell growth, proliferation, and survival.[3][4]
A New Paradigm: Non-Covalent Inhibition of KRAS G12D
Unlike early efforts that focused on covalent inhibitors targeting the G12C mutation, the development of non-covalent inhibitors for G12D has required a different strategic approach. These inhibitors are designed to bind with high affinity and specificity to a shallow pocket on the KRAS protein surface, known as the switch-II pocket, thereby disrupting its interaction with downstream effector proteins.[6][7] This non-covalent binding mechanism circumvents the need for a reactive cysteine residue, which is absent in the G12D mutant.[7]
Key Non-Covalent KRAS G12D Inhibitors: A Comparative Overview
A growing number of non-covalent inhibitors targeting KRAS G12D are in various stages of preclinical and clinical development. MRTX1133 has emerged as a frontrunner, demonstrating picomolar binding affinity and potent anti-tumor activity in preclinical models.[6][8][9] Other notable inhibitors include BI-2852, HRS-4642, and several others identified through computational screening and structure-based design.[7][10][11]
Table 1: Biochemical and Cellular Potency of Selected Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) | Biochemical IC50 | Cellular IC50 (KRAS G12D mutant cell lines) | Reference(s) |
| MRTX1133 | KRAS G12D | ~0.2 pM | < 2 nM (HTRF assay) | ~5 nM (median) | [6][8][9][12] |
| BI-2852 | KRAS G12D | 740 nM (ITC) | 490 nM (vs. SOS1) | 5.8 µM (pERK inhibition in NCI-H358) | [10][13] |
| 770 nM (vs. CRAF) | |||||
| 500 nM (vs. PI3Kα) | |||||
| HRS-4642 | KRAS G12D | High affinity (21-fold > G12C, 17-fold > WT) | Inhibits SOS1/RAF1 binding | Potent inhibition of KRAS G12D mutant cell lines | [11] |
| MRTX-EX185 | KRAS G12D | Low affinity | Potent inhibitor | - | [2] |
| TH-Z835 | KRAS G12D | - | - | Inhibited proliferation | [2] |
Table 2: Cellular Activity of MRTX1133 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference(s) |
| AGS | Gastric | G12D | 6 | [8] |
| AsPC-1 | Pancreatic | G12D | 18.5 | [14] |
| KPC210 | Pancreatic (murine) | G12D | 24.12 | [14] |
| LS513 | Colorectal | G12D | > 100 | [15] |
| HPAF-II | Pancreatic | G12D | > 1,000 | [15] |
| SNU-C2B | Colorectal | G12D | > 5,000 | [15] |
| PANC-1 | Pancreatic | G12D | > 5,000 | [15] |
| MIA PaCa-2 | Pancreatic | G12C | 4613 | [14] |
| BxPC-3 | Pancreatic | WT | 13,379 | [14] |
Experimental Protocols for Characterization of KRAS G12D Inhibitors
The identification and validation of potent and selective non-covalent KRAS G12D inhibitors rely on a suite of robust biochemical and cell-based assays. The following section details the methodologies for key experiments.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often facilitated by the GEF, SOS1.[16][17]
-
Reagents and Materials:
-
Recombinant human KRAS G12D protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
Test inhibitor (serial dilutions)
-
Fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well assay plates
-
-
Protocol:
-
In a 384-well plate, add serially diluted inhibitor or vehicle control.
-
Add a mixture of GDP-loaded KRAS G12D protein and SOS1 to the wells.
-
Incubate at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding the fluorescently labeled GTP analog.
-
Incubate at room temperature, protected from light.
-
Add TR-FRET detection reagents.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50 value.[3]
-
Cell-Based Assays
2. AlphaLISA pERK1/2 Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.[18][19][20]
-
Reagents and Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Cell culture media and supplements
-
Test inhibitor (serial dilutions)
-
Growth factor (e.g., EGF) for stimulation
-
AlphaLISA-compatible lysis buffer
-
AlphaLISA p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kits (including Acceptor beads and Streptavidin-Donor beads)
-
384-well shallow-well assay plates
-
-
Protocol:
-
Seed cells in a 96-well tissue culture plate and incubate overnight.
-
Starve cells in serum-free media.
-
Treat cells with serial dilutions of the inhibitor for a defined period (e.g., 2-4 hours).
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for a short duration (e.g., 10 minutes) to activate the pathway.
-
Lyse the cells directly in the wells using an AlphaLISA-compatible lysis buffer.
-
Transfer the cell lysate to a 384-well assay plate.
-
Add AlphaLISA Acceptor beads conjugated with a p-ERK1/2 specific antibody.
-
Add a biotinylated antibody against total ERK1/2, followed by Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK. Plot the signal against the inhibitor concentration to calculate the IC50 value.[3]
-
3. NanoBRET™ Target Engagement Assay
This assay measures the direct binding of an inhibitor to the KRAS G12D protein within living cells, providing a quantitative measure of target engagement.[21][22][23]
-
Reagents and Materials:
-
HEK293 cells
-
Expression vector for KRAS G12D fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer that binds to the KRAS switch I/II pocket
-
NanoBRET™ Nano-Glo® Substrate
-
Test inhibitor (serial dilutions)
-
96-well white assay plates
-
-
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-KRAS G12D expression vector.
-
Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Add the NanoBRET™ tracer and serial dilutions of the inhibitor to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value for target engagement.[3][24]
-
Future Directions and Conclusion
The development of non-covalent KRAS G12D inhibitors represents a landmark achievement in cancer drug discovery. The continued exploration of novel chemical scaffolds, coupled with a deeper understanding of the structural and dynamic properties of the KRAS G12D oncoprotein, will undoubtedly fuel the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[7][25] Furthermore, combination therapies that co-target KRAS G12D with other key nodes in the signaling network or with immune checkpoint inhibitors hold the promise of overcoming intrinsic and acquired resistance, ultimately leading to more durable clinical responses for patients with KRAS G12D-driven cancers. The technical guide presented here provides a foundational framework for researchers and drug developers to navigate this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]
- 24. eubopen.org [eubopen.org]
- 25. researchgate.net [researchgate.net]
Preclinical Data for KRAS G12D Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] For many years, it was considered an "undruggable" target.[2] However, recent advancements have led to the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data for emerging KRAS G12D inhibitors, with a primary focus on MRTX1133, supplemented with data from other novel agents such as HRS-4642 and BI 3706674.
Core Concepts and Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active state.[3][4] This leads to the continuous activation of downstream pro-proliferative signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][3]
KRAS G12D inhibitors are designed to selectively bind to the mutant protein, disrupting its function. For instance, MRTX1133 is a non-covalent, reversible inhibitor that targets the switch II pocket of KRAS G12D.[1] This binding event blocks the interaction of KRAS G12D with its effector proteins, thereby inhibiting downstream signaling cascades.[1] Notably, some inhibitors like MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, contributing to their potent inhibitory activity.[1][5] Other inhibitors, such as BI 3706674, bind non-covalently to the GDP-bound state of multiple KRAS mutant alleles.[6][7]
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention by a G12D inhibitor.
Caption: KRAS G12D signaling pathway and inhibitor action.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for various KRAS G12D inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Inhibitor | Parameter | Value | Cell Line/Assay Condition | Source |
| MRTX1133 | Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | [1] |
| Biochemical IC50 | <2 nM | GDP-loaded KRAS G12D | [1] | |
| pERK Inhibition IC50 | 1-5 nM | Various KRAS G12D mutant cell lines | [1] | |
| Cell Viability IC50 | 1-10 nM | Various KRAS G12D mutant cell lines | [1] | |
| HRS-4642 | Binding Affinity (KD) | 0.083 nM | KRAS G12D protein | [5] |
| Cell Viability IC50 | 2.329–822.2 nM | KRAS G12D mutant cell lines | [5] | |
| TSN1611 | Binding Affinity (KD) | 1.93 pM | SPR assay with KRAS G12D protein | [8] |
| Biochemical IC50 | 1.23 nM | GTP-bound KRAS G12D | [8] | |
| Biochemical IC50 | 1.49 nM | GDP-bound KRAS G12D | [8] | |
| BI-2852 | Biochemical IC50 | 450 nM | GTP-KRAS G12D | [9] |
| Hit Compound 3 | Binding Affinity | Sub-nanomolar | Microscale Thermophoresis (MST) | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model (Cancer Type) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Source |
| MRTX1133 | Panc 04.03 (Pancreatic) | 3 mg/kg BID (IP) | 94% TGI | [1] |
| Panc 04.03 (Pancreatic) | 10 mg/kg BID (IP) | -62% (regression) | [1] | |
| Panc 04.03 (Pancreatic) | 30 mg/kg BID (IP) | -73% (regression) | [1] | |
| HPAC (Pancreatic) | 30 mg/kg BID (IP) | 85% regression | [1] | |
| HRS-4642 | AsPC-1 (Pancreatic) | Not Specified | Significant tumor growth inhibition | [10] |
| GP2d (Colorectal) | Not Specified | Significant tumor growth inhibition | [10] | |
| Lung Adenocarcinoma PDX | Not Specified | Significant tumor growth inhibition | [10] | |
| BI 3706674 | Various CDX and PDX (NSCLC, Pancreatic, Colorectal) | 30 mg/kg BID (Oral) | Tumor regression | [6][7] |
| Hit Compound 3 | Pancreatic Cancer Model | Not Specified | Significant tumor growth inhibition | [3][4] |
| TSN1611 | GP2D and HPAC models | Not Specified | Dose-dependent anti-tumor efficacy | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are generalized protocols based on the cited literature.
In Vitro Biochemical and Cellular Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Objective: To determine the binding affinity (KD) of the inhibitor to the KRAS G12D protein.
-
Methodology:
-
Recombinant KRAS G12D protein is immobilized on a sensor chip.
-
A series of inhibitor concentrations are flowed over the chip.
-
The association and dissociation rates are measured in real-time.
-
The equilibrium dissociation constant (KD) is calculated from these rates.[8]
-
2. Cellular Phospho-ERK (pERK) Inhibition Assay:
-
Objective: To measure the inhibitor's potency in blocking downstream KRAS signaling.
-
Methodology:
-
KRAS G12D mutant cancer cell lines (e.g., AGS) are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a specified time.
-
Cell lysates are prepared and subjected to an immunoassay (e.g., ELISA or Western blot) to quantify the levels of phosphorylated ERK (pERK).[1]
-
The IC50 value for pERK inhibition is calculated from the dose-response curve.[1]
-
3. Cell Viability Assay:
-
Objective: To assess the inhibitor's effect on cancer cell proliferation.
-
Methodology:
-
KRAS G12D mutant cancer cell lines are seeded in multi-well plates.
-
Cells are treated with various concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a metabolic assay (e.g., MTS or CellTiter-Glo).[1]
-
The IC50 value, the concentration that reduces cell viability by 50%, is determined.[1]
-
The following diagram outlines the general workflow for in vitro evaluation of a KRAS G12D inhibitor.
Caption: General workflow for in vitro inhibitor evaluation.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cell lines with the KRAS G12D mutation (e.g., Panc 04.03, HPAC) are subcutaneously implanted into immunocompromised mice.[1]
-
Tumors are allowed to grow to a specified volume.
-
Mice are randomized into vehicle control and treatment groups.[1]
-
The inhibitor is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules (e.g., twice daily - BID).[1][6][7]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., pERK levels).
-
The logical relationship of the inhibitor's mechanism of action from target binding to in vivo response is depicted below.
Caption: Logical flow of the inhibitor's mechanism of action.
Combination Therapies and Future Directions
Preclinical studies are also exploring combination strategies to enhance the efficacy of KRAS G12D inhibitors and overcome potential resistance mechanisms. Combining KRAS inhibitors with immunotherapy, such as immune checkpoint inhibitors, has shown promise in preclinical models, leading to sustained tumor regression and improved survival.[11][12] This is attributed to the inhibitor's ability to remodel the tumor microenvironment, increasing T-cell infiltration.[11][12] Additionally, combining KRAS G12D inhibitors with agents targeting other pathways, like EGFR or PI3Kα, has demonstrated synergistic anti-tumor effects.[13]
The promising results from these preclinical studies have paved the way for clinical trials. For example, MRTX1133 has entered Phase I/II clinical trials for patients with advanced solid tumors harboring the KRAS G12D mutation.[14] The continued investigation of these inhibitors, both as monotherapies and in combination, holds the potential to revolutionize the treatment landscape for KRAS G12D-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jetir.org [jetir.org]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 12. Promising Results for Anti-KRAS Drug in Pancreatic Cancer Preclinical Study | Technology Networks [technologynetworks.com]
- 13. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel KRAS G12D Inhibitors: A Technical Guide
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the lack of apparent druggable pockets on its surface. The KRAS G12D mutation is particularly prevalent and serves as a key driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2] The landscape of KRAS-targeted therapies has been revolutionized by the development of inhibitors targeting the KRAS G12C mutation, such as sotorasib (B605408) and adagrasib.[3][4] This success has catalyzed the development of inhibitors for other KRAS variants, with the G12D mutation being a high-priority target. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of novel, selective KRAS G12D inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Unlike KRAS G12C inhibitors which typically form a covalent bond with the mutant cysteine residue, inhibitors targeting the G12D mutation are generally non-covalent.[2][5] Novel inhibitors like MRTX1133 are designed to bind with high affinity and selectivity to the switch II pocket of the KRAS G12D protein.[6] This binding can occur when the protein is in both its inactive (GDP-bound) and active (GTP-bound) states, effectively locking it in a conformation that prevents interaction with downstream effector proteins.[6][7] This action blocks the constitutive activation of critical pro-proliferative signaling cascades, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, leading to an inhibition of tumor cell growth and survival.[6][8]
Quantitative In Vivo Efficacy Data
The following tables summarize key quantitative data from preclinical in vivo studies of several novel KRAS G12D inhibitors.
Table 1: In Vivo Efficacy of MRTX1133
| Cancer Type | Model | Dosing Regimen | Efficacy Outcome | Citation |
|---|---|---|---|---|
| Pancreatic | HPAC (CDX) | 3 mg/kg BID (IP) | 94% Tumor Growth Inhibition (TGI) | [6] |
| Pancreatic | Panc 04.03 (CDX) | 10 mg/kg BID (IP) | -62% (Tumor Regression) | [6] |
| Pancreatic | Panc 04.03 (CDX) | 30 mg/kg BID (IP) | -73% (Tumor Regression) | [6] |
| Pancreatic | HPAC (CDX) | 30 mg/kg BID (IP) | 85% Tumor Regression | [6] |
| Pancreatic | Multiple Models | Not Specified | Deep tumor regressions, near-complete remissions | [9][10] |
| Pancreatic | KPC Model | Not Specified | Tumor shrinkage |[11] |
Table 2: In Vivo Efficacy of Other Novel KRAS G12D Inhibitors and Degraders
| Inhibitor | Cancer Type | Model | Efficacy Outcome | Citation |
|---|---|---|---|---|
| HRS-4642 | Pancreatic, Colorectal, Lung | AsPC-1, GP2d (CDX), PDX | Significant tumor growth inhibition | [2] |
| INCB161734 | Pancreatic, Colorectal | HPAC, Panc0403, CT26, GP2D (Xenografts) | Significant TGI, growth arrest, and/or regression | [12] |
| ASP3082 (Degrader) | Pancreatic, Colorectal, NSCLC | Xenograft Models | Dose-dependent, significant tumor growth inhibition and regression | [13] |
| Revolution Medicines (Unnamed Inhibitor) | Pancreatic | Xenograft Model | Significant decreases in tumor volume | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following protocols are generalized from standard practices described in the cited literature.[1][14]
In Vivo Xenograft Efficacy Study
This protocol outlines the typical workflow for assessing the antitumor activity of a KRAS G12D inhibitor in a mouse xenograft model.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models to prevent rejection of human tumor cells.[1] For studies investigating the role of the tumor microenvironment, immunocompetent syngeneic models are used.[3][9]
-
Tumor Implantation: KRAS G12D mutant human cancer cells (e.g., HPAC, AsPC-1) are cultured and prepared in a suitable medium (e.g., Matrigel).[2][12] A specific number of cells (typically 1-10 million) is implanted subcutaneously into the flank of each mouse. For PDX models, tumor fragments from a patient's tumor are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly (e.g., twice weekly) using digital calipers (Volume = 0.5 x Length x Width²). When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.[1]
-
Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle. Administration is performed according to the specified dose and schedule (e.g., 30 mg/kg, twice daily) via a defined route, such as intraperitoneal (IP) injection or oral gavage (PO).[6][14]
-
Monitoring and Endpoints: During the treatment period, tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity. The primary endpoint is typically Tumor Growth Inhibition (TGI) or tumor regression, calculated at the end of the study.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference between treatment and control groups.
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that the inhibitor is engaging its target and modulating the intended signaling pathway in vivo.
-
Study Design: A satellite group of tumor-bearing mice is treated with a single dose of the inhibitor.
-
Tissue Collection: At various time points post-dosing (e.g., 1, 6, 12, 24 hours), tumors are harvested from cohorts of mice.[8]
-
Protein Extraction and Analysis: Tumor lysates are prepared and subjected to immunoassays like Western blot or ELISA to quantify the levels of key biomarkers.[14] The primary biomarker for KRAS pathway inhibition is phosphorylated ERK (pERK).[8][12] Downstream markers of apoptosis, such as cleaved caspase-3, may also be assessed.[8]
-
Analysis: The levels of the biomarker (e.g., pERK) at different time points are compared to baseline and vehicle-treated controls to determine the extent and duration of target engagement.
Visualizations: Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
The Role of KRAS G12D Mutation in Colorectal Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a critical driver in a significant subset of colorectal cancers (CRC), conferring a poor prognosis and resistance to standard therapies. This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by the KRAS G12D mutation, its clinical implications, and the evolving landscape of targeted therapeutic strategies. Detailed experimental protocols for key research methodologies are provided, alongside a quantitative analysis of preclinical and clinical data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex biology governed by this oncogenic driver.
Introduction: The Clinical Challenge of KRAS G12D in Colorectal Cancer
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A substantial portion of CRCs are characterized by mutations in the KRAS gene, with the G12D substitution being one of the most frequent.[2][3] This specific mutation, where glycine (B1666218) at codon 12 is replaced by aspartic acid, locks the KRAS protein in a constitutively active, GTP-bound state.[1] This perpetual "on" signal drives uncontrolled cellular proliferation, survival, and metastasis, contributing significantly to the aggressive nature of these tumors.[1]
Clinically, the KRAS G12D mutation is associated with resistance to anti-epidermal growth factor receptor (EGFR) therapies, such as cetuximab and panitumumab, rendering a significant portion of CRC patients ineligible for these treatments.[1][4] Furthermore, this mutation has been linked to a more aggressive tumor phenotype and a worse prognosis.[5] The urgent need for effective therapies targeting this "undruggable" oncoprotein has spurred intensive research and development efforts, leading to the emergence of novel therapeutic modalities.
Molecular Pathogenesis of KRAS G12D-Driven Colorectal Cancer
The KRAS G12D protein acts as a central node in a complex network of signaling pathways that are fundamental to cellular growth and survival. Its constitutive activation leads to the dysregulation of these pathways, fostering a cellular environment conducive to tumorigenesis.
Aberrant Downstream Signaling Cascades
The primary mechanism through which KRAS G12D exerts its oncogenic effects is through the persistent activation of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1]
-
RAF-MEK-ERK (MAPK) Pathway: This cascade is a principal driver of cell proliferation. Activated KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. KRAS G12D activates the catalytic subunit of PI3K (p110α), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn activates mTOR and other downstream effectors that promote cell growth and inhibit apoptosis.
Caption: KRAS G12D Downstream Signaling Pathways.
Impact on the Tumor Microenvironment and Immune Evasion
The influence of KRAS G12D extends beyond the cancer cell itself, shaping the tumor microenvironment (TME) to be more hospitable for tumor growth and metastasis. KRAS G12D signaling can induce the secretion of various cytokines and chemokines that recruit and modulate immune cells.[6]
Notably, KRAS G12D has been shown to drive an immunosuppressive TME.[6] This is achieved, in part, by increasing the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while reducing the presence of cytotoxic T lymphocytes.[6] This immune evasion is a significant barrier to the efficacy of immunotherapies, including immune checkpoint inhibitors.
Therapeutic Strategies Targeting KRAS G12D
The historical view of KRAS as an "undruggable" target is rapidly changing with the advent of novel therapeutic platforms. Several strategies are now being actively pursued in preclinical and clinical settings.
Direct KRAS G12D Inhibitors
Small-molecule inhibitors that directly bind to and inactivate the KRAS G12D protein represent a major breakthrough. These inhibitors, such as MRTX1133, are designed to bind to a pocket on the KRAS G12D protein, preventing its interaction with downstream effectors.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins. KRAS G12D-targeting PROTACs, such as ARV-806 and ASP3082, link a KRAS G12D binding moiety to an E3 ubiquitin ligase ligand.[7][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.
Immunotherapies
Given the role of KRAS G12D in immune evasion, immunotherapeutic approaches are also being explored. These include:
-
T-cell Receptor (TCR) Therapies: Engineered T cells expressing TCRs that recognize KRAS G12D-derived neoantigens are being investigated for their ability to specifically target and kill cancer cells.[2]
-
Vaccines: Therapeutic vaccines designed to elicit an immune response against the KRAS G12D mutation are in development. These vaccines aim to stimulate the patient's own immune system to recognize and attack tumor cells harboring this mutation.[2]
Quantitative Data on Preclinical and Clinical Efficacy
The development of KRAS G12D-targeted therapies is supported by a growing body of quantitative data from preclinical models and early-phase clinical trials.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) | Reference(s) |
| LS513 | G12D | MRTX1133 | >100 | [9] |
| SNU-C2B | G12D | MRTX1133 | >5,000 | [9] |
| HCY-116 | G12D | MRTX1133 | <50 | [9] |
| SW480 | G12V | MRTX1133 | ~1,000 | [9] |
| SW620 | G12V | MRTX1133 | ~1,000 | [9] |
| HT-29 | Wild-Type | MRTX1133 | >10,000 | [9] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Patient-Derived Xenograft (PDX) Models
| Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Efficacy Outcome | Reference(s) |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma | 30 mg/kg, twice daily, intraperitoneally | Marked tumor regression (≥30%) in 8 of 11 (73%) models | [2] |
| MRTX1133 | Mucinous Appendicular Neoplasms | Not Specified | Profound inhibition of tumor growth | [2] |
| BI 3706674 | Various KRAS G12D models | Not Specified | In vivo tumor regression | [2] |
| HRS-4642 | Various KRAS G12D models | Not Specified | In vivo tumor regression | [2] |
Key Experimental Protocols
The advancement of our understanding of KRAS G12D and the development of targeted therapies rely on a suite of sophisticated experimental models and techniques.
Generation of KRAS G12D Mutant Cell Lines using CRISPR-Cas9
This protocol outlines the generation of isogenic cell lines with a specific KRAS G12D mutation using CRISPR-Cas9 technology.
Methodology:
-
sgRNA Design: Design single guide RNAs (sgRNAs) that target the genomic region of the KRAS gene where the G12D mutation is to be introduced. Online tools can be used to design sgRNAs with high on-target and low off-target scores.
-
Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) is designed to serve as a repair template. This ssODN contains the desired G12D mutation flanked by homology arms that match the genomic sequence surrounding the target site.
-
Transfection: Co-transfect the Cas9 nuclease, the designed sgRNA, and the ssODN donor template into the desired colorectal cancer cell line. Electroporation or lipid-based transfection methods can be used.
-
Clonal Selection: After transfection, single cells are sorted into 96-well plates to grow individual colonies.
-
Genotyping: Genomic DNA is extracted from each clone, and the targeted region of the KRAS gene is amplified by PCR. Sanger sequencing is then used to identify clones that have successfully incorporated the G12D mutation.
Caption: CRISPR-Cas9 Workflow for KRAS G12D Knock-in.
Establishment of Colorectal Cancer Patient-Derived Xenograft (PDX) Models
PDX models are crucial for evaluating the efficacy of novel therapies in a system that closely recapitulates the human tumor.
Methodology:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of their colorectal cancer.
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion and therapeutic studies.
-
Characterization: The established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor, including the KRAS G12D mutation.
Caption: Patient-Derived Xenograft (PDX) Model Workflow.
Generation of Drug-Resistant KRAS G12D Cell Lines
Understanding the mechanisms of acquired resistance to KRAS G12D inhibitors is critical for developing more durable therapeutic strategies.
Methodology:
-
Continuous Drug Exposure: KRAS G12D mutant colorectal cancer cell lines are cultured in the continuous presence of a KRAS G12D inhibitor at a concentration around the IC50 value.
-
Dose Escalation: As cells adapt and begin to proliferate, the concentration of the inhibitor is gradually increased over several passages.
-
Isolation of Resistant Clones: Once a population of cells demonstrates significant resistance to the inhibitor, single-cell cloning is performed to isolate individual resistant clones.
-
Characterization of Resistance Mechanisms: The resistant clones are then characterized using genomic, transcriptomic, and proteomic approaches to identify the molecular mechanisms underlying the acquired resistance.
Future Directions and Conclusion
The landscape of KRAS G12D-mutated colorectal cancer is at a pivotal juncture. The development of direct inhibitors, PROTACs, and immunotherapies offers newfound hope for patients with this challenging disease. However, significant hurdles remain, including the emergence of therapeutic resistance and the need to optimize combination strategies.
Future research will focus on:
-
Elucidating Resistance Mechanisms: A deeper understanding of how tumors evade KRAS G12D-targeted therapies is essential for the development of next-generation inhibitors and rational combination therapies.
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to specific KRAS G12D-targeted therapies.
-
Combination Strategies: Exploring synergistic combinations of KRAS G12D inhibitors with other targeted agents, chemotherapies, and immunotherapies holds the promise of more profound and durable clinical responses.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for efficient CRISPR-Cas9-mediated knock-in in colorectal cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Correction of Oncogenic KRAS and TP53 Mutations through CRISPR Base Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. benchchem.com [benchchem.com]
- 9. A protocol for efficient CRISPR-Cas9-mediated knock-in in colorectal cancer patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Drugging the Undruggable: A Technical Guide to the Development of Small Molecule Inhibitors for KRAS G12D
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly its G12D mutant form, has been a symbol of the "undruggable" in oncology. As the most frequent KRAS mutation in devastating cancers like pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer, KRAS G12D has driven aggressive tumor growth while evading therapeutic intervention.[1][2][3] However, a new era in precision medicine is dawning, marked by significant breakthroughs in the design and development of small molecule inhibitors that directly target this once-impenetrable foe. This technical guide provides an in-depth overview of the core strategies, experimental methodologies, and signaling pathways central to the discovery and characterization of KRAS G12D inhibitors.
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state to regulate cell growth, proliferation, and survival.[4][5] The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS.[6][7] This disruption prevents the hydrolysis of GTP to GDP, locking the protein in a constitutively active state and leading to the persistent activation of downstream pro-proliferative signaling cascades, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5][6][8]
The development of KRAS G12D inhibitors has been a formidable challenge due to the protein's picomolar affinity for GTP and the absence of deep, well-defined binding pockets on its surface.[9][10] Early efforts were largely unsuccessful, but the landscape began to shift with the groundbreaking success of covalent inhibitors for the KRAS G12C mutation. These agents validated the Switch-II pocket as a druggable allosteric site, reigniting efforts to target other KRAS mutants.[11] For KRAS G12D, which lacks a cysteine residue for covalent targeting, the focus has shifted towards innovative non-covalent and novel covalent strategies.
Strategies for Inhibitor Discovery and Optimization
The campaign to conquer KRAS G12D has employed a multifaceted approach, leveraging sophisticated computational and experimental techniques.
-
Structure-Based Drug Design (SBDD): This has been a cornerstone of modern KRAS G12D inhibitor development. By utilizing high-resolution crystal structures of the mutant protein, researchers can design molecules that fit precisely into transient or induced pockets.[9][11][12] A key strategy involves designing compounds that form specific interactions, such as salt bridges, with the mutant aspartate-12 residue.[10][11] This approach has led to the discovery of potent and selective non-covalent inhibitors.[9][13]
-
Virtual and Fragment-Based Screening: Computational screening of vast chemical libraries has enabled the identification of novel scaffolds with the potential to bind to KRAS G12D.[6][11] Fragment-based screening, which uses smaller, simpler molecules, can identify initial binding fragments that are then optimized and linked to generate more potent lead compounds.[14][15]
-
Novel Covalent and Tri-Complex Approaches: While KRAS G12D lacks a cysteine for traditional covalent targeting, innovative strategies are emerging. One such approach involves developing inhibitors that can form a covalent bond with the mutant aspartic acid residue.[16] Another novel strategy is the development of "tri-complex" inhibitors, such as RMC-9805, which engage both the KRAS G12D protein and another intracellular protein like cyclophilin A (CypA) to form a stable ternary complex that inactivates KRAS signaling.[17][18]
-
Targeted Protein Degradation: A newer modality in cancer therapeutics, targeted protein degradation, is also being applied to KRAS G12D. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[19][20] ASP3082 is a first-in-class PROTAC designed to specifically degrade the KRAS G12D protein.[5][19][20]
Quantitative Comparison of KRAS G12D Inhibitors
The following table summarizes key quantitative data for notable KRAS G12D inhibitors, providing a comparative view of their potency and selectivity.
| Compound | Target(s) | Mechanism of Action | Binding Affinity (KD) | Biochemical IC50 | Cellular IC50 (pERK Inhibition) | Cell Viability IC50 | Reference Cell Line(s) |
| MRTX1133 | KRAS G12D | Non-covalent, Switch-II Pocket Binder | Sub-nanomolar | 0.14 nM (Nucleotide Exchange) | ~1 nM | Single-digit nM | AsPC-1, PANC-1 |
| ERAS-5024 | KRAS G12D | Non-covalent | - | 76.9 nM (RAS-RAF Binding) | 941 nM | Single-digit nM | AsPC-1 |
| HRS-4642 | KRAS G12D | Non-covalent | Lower than WT and G12C | Inhibits SOS1/RAF1 binding | Strong specific inhibition | - | Multiple KRAS G12D lines |
| RMC-9805 | KRAS G12D(ON) | Covalent, Tri-complex with CypA | - | - | Attenuates downstream signaling | Restricts tumor growth | PDAC and CRC xenograft models |
| ASP3082 | KRAS G12D | Targeted Protein Degrader (PROTAC) | - | - | Induces degradation | Growth-inhibitory activity | KRAS G12D-mutated PDAC |
| BI-2852 | Pan-KRAS | Non-covalent, Switch I/II pocket | - | 450 nM (GTP-KRAS G12D) | Limited cellular activity | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.[3][4][5][10][13][17][18][21]
Key Experimental Protocols
The characterization of KRAS G12D inhibitors relies on a suite of robust biochemical and cell-based assays.[4][22][23]
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay [4][7][23]
-
Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, often catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA). Recombinant, purified KRAS G12D protein is pre-loaded with GDP. A fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP) and a Europium-labeled anti-tag antibody (e.g., anti-GST) that binds KRAS are used.
-
Compound Plating: In a 384-well assay plate, add serial dilutions of the test inhibitor or DMSO vehicle control.
-
Reaction Initiation: Add a mixture of GDP-loaded KRAS G12D protein and the GEF SOS1 to each well. Incubate to allow for compound binding.
-
Nucleotide Exchange: Initiate the exchange reaction by adding the fluorescently labeled GTP analog.
-
Detection: After a defined incubation period, add the Europium-labeled antibody. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: SPR measures the real-time binding kinetics and affinity of an inhibitor to the target protein immobilized on a sensor chip.
-
Methodology:
-
Chip Preparation: Immobilize purified KRAS G12D protein onto a sensor chip surface (e.g., via amine coupling).
-
Binding Analysis: Flow a series of concentrations of the test inhibitor in a suitable running buffer over the chip surface.
-
Detection: A detector measures the change in the refractive index at the surface as the inhibitor binds to and dissociates from the immobilized KRAS G12D, generating a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cell-Based Assays
1. pERK1/2 AlphaLISA Assay [7][24]
-
Principle: This is a high-throughput immunoassay to quantify the phosphorylation of ERK1/2, a key downstream effector in the KRAS signaling pathway, within cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) in a 96-well plate. After attachment, starve the cells in serum-free media, then treat with serial dilutions of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells directly in the wells using a provided lysis buffer containing protease and phosphatase inhibitors.
-
Immunoassay: Transfer the lysate to a 384-well assay plate. Add a mixture of AlphaLISA acceptor beads conjugated to an antibody against total ERK1/2 and biotinylated antibody against phosphorylated ERK1/2 (pT202/Y204).
-
Detection: Add streptavidin-coated donor beads. In the presence of pERK, the beads are brought into close proximity. Upon excitation (680 nm), the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads, measured at 615 nm.
-
Data Analysis: Plot the AlphaLISA signal against inhibitor concentration to determine the IC50 for pERK inhibition.
-
2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) [24][25]
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed KRAS G12D mutant and wild-type control cells into 96-well plates.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations for an extended period (e.g., 72 to 120 hours).
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of luminescence generated is proportional to the amount of ATP present.
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the development of KRAS G12D inhibitors.
Caption: The KRAS G12D signaling cascade and point of inhibitor action.
Caption: A typical workflow for KRAS G12D inhibitor screening and validation.
The Path Forward: Clinical Landscape and Future Directions
The development of KRAS G12D inhibitors is rapidly moving from preclinical research into clinical trials.[26][27] Several compounds, including MRTX1133 and others, are being evaluated in patients with KRAS G12D-mutated solid tumors.[21][28] Early clinical data is eagerly awaited and will be pivotal in validating this therapeutic strategy.
Future efforts will likely focus on several key areas:
-
Overcoming Resistance: As seen with KRAS G12C inhibitors, acquired resistance is a significant challenge. Understanding the mechanisms of resistance to G12D inhibitors will be crucial for developing next-generation agents and combination therapies.[17]
-
Combination Therapies: Combining KRAS G12D inhibitors with other targeted agents (e.g., EGFR or PI3K inhibitors) or with immunotherapy may offer synergistic effects and more durable responses.[12][21]
-
Expanding the Armamentarium: The development of inhibitors with diverse mechanisms of action, including covalent inhibitors and protein degraders, will provide more options to treat a wider range of patients and potentially overcome resistance to single agents.[19][20]
The journey to effectively drug KRAS G12D has been long and arduous, but the recent convergence of structural biology, computational chemistry, and innovative screening technologies has finally broken the dam. The small molecules progressing through the pipeline represent a new hope for patients with some of the most difficult-to-treat cancers, heralding a new chapter in targeted oncology.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mutant-selective, Covalent Inhibitors of K-Ras(G12D) - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 19. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors | MDPI [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. benchchem.com [benchchem.com]
- 26. Facebook [cancer.gov]
- 27. UCLA KRAS G12D Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]
- 28. Inhibition of GTPase KRASG12D: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation. Additionally, protocols for evaluating its cellular activity and an overview of the targeted signaling pathway are presented.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting uncontrolled cell proliferation and survival. MRTX1133 is a noncovalent inhibitor that selectively binds to the GDP-bound state of KRAS G12D, locking it in an inactive conformation and blocking its oncogenic signaling.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of MRTX1133.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (KD) | ~0.2 pM | Surface Plasmon Resonance (SPR) against KRAS G12D | [3] |
| Biochemical IC50 | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) assay | [2] |
| pERK Inhibition IC50 | 2 nM | AGS (KRAS G12D mutant) cell line | [3] |
| Cell Viability IC50 | 6 nM | AGS (KRAS G12D mutant) cell line | [3] |
| Selectivity | ~700-fold | Over wild-type KRAS | [2] |
Experimental Protocols
Synthesis of MRTX1133
The synthesis of MRTX1133 involves a multi-step process commencing with the construction of the core pyrido[4,3-d]pyrimidine (B1258125) scaffold, followed by sequential functionalization.[3] The following is a representative protocol based on published literature.
Step 1: Synthesis of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (B8143843) (Intermediate 2)
-
To a solution of 7-chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate 1 ) in phosphorus oxychloride (POCl3), add N-ethyl-N-isopropylpropan-2-amine.
-
Heat the reaction mixture at 100 °C for 1 hour.
-
After cooling to room temperature, carefully quench the reaction with ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2 .
Step 2: Synthesis of tert-butyl (1R,5S)-3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (Intermediate 3)
-
Dissolve Intermediate 2 and tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain Intermediate 3 .
Step 3: Synthesis of MRTX1133 (Final Product)
-
Combine Intermediate 3 and the requisite naphthol derivative in a suitable solvent like dioxane.
-
Add a palladium catalyst, for instance, Pd(dppf)Cl2·CH2Cl2, and a base such as cesium carbonate.
-
Heat the mixture under an inert atmosphere at 100 °C for 2 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The final deprotection step of the Boc group is carried out using a solution of HCl in dioxane to yield MRTX1133.[4]
-
Purify the final compound by preparative HPLC to obtain the desired product.
Cell-Based Assay for ERK Phosphorylation
This protocol describes a method to assess the inhibitory effect of MRTX1133 on the KRAS G12D downstream signaling pathway by measuring the phosphorylation of ERK.
-
Cell Culture: Culture a KRAS G12D mutant human cancer cell line (e.g., AGS or PANC-1) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serially diluted concentrations of MRTX1133 or vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA:
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Alternatively, use a sandwich ELISA kit for the quantitative detection of p-ERK in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA). Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the MRTX1133 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Synthetic Pathway of MRTX1133
Caption: Synthetic scheme for MRTX1133.
KRAS G12D Signaling Pathway and Inhibition by MRTX1133
Caption: KRAS G12D signaling and MRTX1133 inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating inhibitor activity.
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Cell-Based Assays for Characterizing KRAS G12D Inhibitor 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of "KRAS G12D Inhibitor 1," a hypothetical potent and selective inhibitor of the KRAS G12D mutant protein. The protocols outlined below are essential for researchers in oncology and drug discovery to assess the inhibitor's efficacy and mechanism of action in a cellular context.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common and aggressive KRAS mutations, making it a prime target for therapeutic intervention. KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Growth factor signaling through receptor tyrosine kinases (RTKs) activates guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on KRAS. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, driving uncontrolled cell growth and survival.[1] KRAS G12D inhibitors are designed to specifically bind to the mutant protein and block its downstream signaling.[1]
Data Presentation
The following tables summarize quantitative data obtained for a representative KRAS G12D inhibitor from various cell-based assays, comparing its activity against different KRAS statuses.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line |
| IC50 (KRAS G12D protein) | 0.7 nM | - |
| IC50 (Cell Growth) | 0.35 µM | A-427 (KRAS G12D mutant) |
Data sourced from MedchemExpress and is representative of a potent KRAS G12D inhibitor.[2]
Table 2: Effect of this compound on Cell Viability (IC50 in µM)
| Cell Line | KRAS Mutation Status | This compound |
| PANC-1 | G12D | ~4.4 |
| Panc 04.03 | G12D | ~4.7 |
| MIA-PaCa-2 | G12C | >10 |
| NCI-H358 | G12C | >10 |
| SW-620 | G12V | >10 |
| BxPC-3 | WT | >10 |
| HT-29 | WT | >10 |
This table presents hypothetical data for Inhibitor 1 based on typical selectivity profiles of KRAS G12D inhibitors.[2]
Table 3: Cell-Based Assay Data for a Representative KRAS G12D Inhibitor
| Assay Type | Cell Line | KRAS Status | IC50 (nM) |
| Cell Proliferation (CellTiter-Glo) | AsPC-1 | G12D | 1.5 |
| PANC-1 | G12D | 2.1 | |
| MIA PaCa-2 | G12C | 850 | |
| BxPC-3 | WT | >10,000 | |
| pERK1/2 Inhibition (AlphaLISA) | AsPC-1 | G12D | 0.9 |
| PANC-1 | G12D | 1.3 | |
| Target Engagement (NanoBRET) | Engineered HEK293 | G12D | 5.5 |
| Engineered HEK293 | WT | >15,000 |
This data is representative of a potent and selective KRAS G12D inhibitor.[1]
Signaling Pathway and Experimental Workflows
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
KRAS G12D mutant cell lines (e.g., PANC-1, AsPC-1) and wild-type KRAS cell lines (e.g., BxPC-3)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.[2]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
pERK1/2 Inhibition AlphaLISA Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway.
Materials:
-
KRAS G12D mutant cells (e.g., AsPC-1, PANC-1)
-
Serum-free media
-
This compound
-
Growth factor (e.g., EGF)
-
AlphaLISA-compatible lysis buffer
-
AlphaLISA acceptor beads conjugated with an antibody specific for phosphorylated ERK1/2 (pT202/pY204)
-
AlphaLISA donor beads
-
384-well shallow-well assay plate
-
AlphaLISA-compatible plate reader
Protocol:
-
Culture KRAS G12D mutant cells in appropriate media.
-
Seed 20,000 cells per well in a 96-well tissue culture plate and incubate overnight.[1]
-
Starve cells in serum-free media for 12-24 hours.[1]
-
Prepare serial dilutions of Inhibitor 1 in serum-free media.
-
Aspirate the media and add the compound dilutions to the cells. Incubate for 2-4 hours.[1]
-
Stimulate the cells with a growth factor like EGF (10 ng/mL) for 10 minutes to ensure pathway activation.[1]
-
Aspirate the media and lyse the cells directly in the wells using an AlphaLISA-compatible lysis buffer.[1]
-
Transfer the cell lysate to a 384-well shallow-well assay plate.[1]
-
Add AlphaLISA acceptor beads conjugated with an antibody specific for phosphorylated ERK1/2 (pT202/pY204).[1]
-
Add AlphaLISA donor beads and incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK. Plot the signal against the log of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.[1]
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.[2]
Materials:
-
KRAS G12D mutant and wild-type cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Annexin V-FITC Apoptosis Assay
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the inhibitor.[2]
Materials:
-
KRAS G12D mutant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.[2]
-
Treat the cells with various concentrations of this compound or vehicle control for 24 to 72 hours.[2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each sample.[2]
-
Analyze the samples by flow cytometry within one hour of staining.[2]
References
Application Notes and Protocols for Assessing KRAS G12D Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine-to-aspartic acid mutation at codon 12 (G12D) is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[1] This mutation renders the KRAS protein constitutively active by impairing its ability to hydrolyze guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), leading to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, ultimately promoting cell proliferation, survival, and growth.[1][2][3] The development of inhibitors specifically targeting KRAS G12D is a significant focus in cancer therapy.
These application notes provide detailed protocols for key biochemical assays to characterize the activity of KRAS G12D inhibitors, such as "Inhibitor 1." The methodologies described are essential for determining inhibitor potency, selectivity, and mechanism of action.
Data Presentation: In Vitro Characterization of KRAS G12D Inhibitor 1
The following tables summarize quantitative data for a hypothetical KRAS G12D inhibitor, herein referred to as "Inhibitor 1," compiled from various biochemical and cell-based assays.
Table 1: Biochemical Assay Data for Inhibitor 1
| Assay Type | Target Protein | IC50 / Kd (nM) |
| TR-FRET Nucleotide Exchange | KRAS G12D | 0.15[4] |
| KRAS G12C | 5.20[4] | |
| KRAS WT | 6.10[4] | |
| KRAS G12V | 8.35[4] | |
| Microscale Thermophoresis (MST) | KRAS G12D | 0.85[4] |
| KRAS WT | >10,000[4] | |
| Surface Plasmon Resonance (SPR) | KRAS G12D | K_D_ = 0.5[4] |
| KRAS WT | K_D_ > 20,000[4] |
Table 2: Cell-Based Assay Data for Inhibitor 1
| Assay Type | Cell Line | KRAS Status | IC50 (nM) |
| Cell Proliferation (CellTiter-Glo) | AsPC-1 | G12D | 1.5[4] |
| PANC-1 | G12D | 2.1[4] | |
| MIA PaCa-2 | G12C | 850[4] | |
| BxPC-3 | WT | >10,000[4] | |
| pERK1/2 Inhibition (AlphaLISA) | AsPC-1 | G12D | 0.9[4] |
| PANC-1 | G12D | 1.3[4] | |
| Target Engagement (NanoBRET) | Engineered HEK293 | G12D | 5.5[4] |
| Engineered HEK293 | WT | >15,000[4] |
Mandatory Visualizations
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Models in KRAS G12D Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, most notably pancreatic, colorectal, and lung cancers. The development of specific KRAS G12D inhibitors represents a significant therapeutic advancement.[1] Robust preclinical evaluation of these inhibitors is essential, and in vivo models are indispensable for assessing efficacy, pharmacokinetics, and pharmacodynamics in a setting that recapitulates the complexity of a tumor microenvironment. This document provides detailed application notes and experimental protocols for utilizing various in vivo models to test KRAS G12D inhibitors.
In Vivo Models for KRAS G12D Inhibitor Evaluation
Several types of in vivo models are employed to evaluate the efficacy of KRAS G12D inhibitors, each with distinct advantages and applications.
-
Cell Line-Derived Xenografts (CDX): These models are generated by subcutaneously or orthotopically implanting established human cancer cell lines with KRAS G12D mutations into immunodeficient mice.[2][3][4] CDX models are cost-effective, offer rapid and consistent tumor growth, and are useful for initial efficacy screening.[2][3]
-
Patient-Derived Xenografts (PDX): PDX models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse.[5] These models are considered more clinically relevant as they better preserve the genomic and histological characteristics of the original human tumor.[5]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to express the KRAS G12D mutation in specific tissues, leading to spontaneous tumor development.[6][7] These models are invaluable for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.[6][7]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of selected KRAS G12D inhibitors in various xenograft models.
Table 1: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Cell Line/PDX Model | Cancer Type | Dosing Regimen (Intraperitoneal) | Efficacy Outcome |
| AsPC-1 | Pancreatic | 100 mg/kg, twice daily (oral prodrug) | 54% Tumor Growth Inhibition (TGI) |
| Panc 04.03 | Pancreatic | 3 mg/kg, twice daily | 94% Tumor Growth Inhibition[8] |
| Panc 04.03 | Pancreatic | 10 mg/kg, twice daily | -62% (regression)[8] |
| Panc 04.03 | Pancreatic | 30 mg/kg, twice daily | -73% (regression)[8] |
| HPAC | Pancreatic | 30 mg/kg, twice daily | 85% regression[8] |
| PDX Models (8 of 11) | Pancreatic Ductal Adenocarcinoma | 30 mg/kg, twice daily | Marked tumor regression (≥30%) |
| High-grade PMP xenograft | Mucinous Appendicular Neoplasms | Not Specified | Profound inhibition of tumor growth[9] |
Table 2: In Vivo Efficacy of Other KRAS G12D Inhibitors
| Inhibitor | Cell Line/PDX Model | Cancer Type | Dosing Regimen | Efficacy Outcome |
| BI 3706674 | CDX and PDX models | Various tumors with KRAS G12V | 30 mg/kg, twice daily (oral) | Significant tumor regression[10] |
| HRS-4642 | AsPC-1, GP2d, PDX models | Pancreatic, Colorectal, Lung Adenocarcinoma | 3.75, 7.5, 15 mg/kg (intravenous) | Significant inhibition of tumor growth; complete tumor eradication in lung PDX at 7.5 and 15 mg/kg[11] |
Signaling Pathway and Experimental Workflow Diagrams
KRAS G12D Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 3. Cell Line-Derived Xenograft (CDX) models | CRO services [oncodesign-services.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. KRAS and PIK3CA mutation frequencies in patient derived xenograft (PDX) models of pancreatic and colorectal cancer are reflective of patient tumors and stable across passages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 11. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
Application Notes and Protocols: pERK Inhibition Assay for KRAS G12D Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in cellular signaling.[1] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[4][5] This leads to persistent activation of downstream pro-survival and proliferative signaling pathways, most notably the RAF-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) cascade.[1][6][7]
The phosphorylation of ERK1/2 (pERK) is a key downstream event in the MAPK pathway and serves as a robust and reliable biomarker for KRAS activation.[6][8] Therefore, measuring the levels of pERK is a fundamental method for assessing the potency and efficacy of KRAS G12D inhibitors.[3] A decrease in pERK levels in cancer cells harboring the KRAS G12D mutation following treatment with an inhibitor provides direct evidence of on-target activity. This application note provides detailed protocols for quantifying pERK inhibition, focusing on Western Blot and plate-based immunoassays.
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein triggers a sequential phosphorylation cascade. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[2] Activated MEK1/2 then phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204, leading to its activation.[9] Activated pERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation.
Experimental Workflow Overview
A typical cell-based pERK inhibition assay involves several key steps. The process begins with seeding KRAS G12D mutant cells, followed by treatment with various concentrations of the inhibitor. After an appropriate incubation period, cells are lysed to extract proteins while preserving phosphorylation states. The final step involves the detection and quantification of pERK relative to a control, such as total ERK or a housekeeping protein.
Data Presentation
Quantitative results from pERK inhibition assays are typically summarized to compare the potency of different inhibitors across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves.
Table 1: Inhibitory Potency (IC50) of KRAS G12D Inhibitors on pERK Signaling
| Compound | Target | Cell Line | KRAS Status | pERK IC50 (nM) | Reference |
|---|---|---|---|---|---|
| MRTX1133 | KRAS G12D | AsPC-1 | G12D | ~1-5 | [10][11] |
| MRTX1133 | KRAS G12D | HPAF-II | G12D | >1,000 | [12] |
| MRTX1133 | KRAS G12D | PANC-1 | G12D | >5,000 | [12] |
| MRTX1133 | KRAS G12D | Mia PaCa-2 | G12C | >10,000 | [10] |
| BI-2852 | Pan-KRAS | HCT116 | G13D | 450 | [13] |
| Trametinib | MEK | AsPC-1 | G12D | ~9.4 |[11] |
Note: Data are compiled from various sources for illustrative purposes and may not represent direct comparisons under identical experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK Quantification
Western blotting is a widely used technique to semi-quantitatively measure pERK levels. It is essential to probe for both phosphorylated and total ERK to normalize for protein loading.[14]
A. Materials
-
Cell culture reagents.
-
KRAS G12D inhibitor of interest.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][14]
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.[4]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total ERK1/2.[4]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[4]
-
Enhanced Chemiluminescence (ECL) substrate.[4]
B. Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours to reduce basal pERK levels.[14]
-
Treat cells with a serial dilution of the KRAS G12D inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[4]
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane must be probed for total ERK.[16]
-
Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) to remove the first set of antibodies.[16][17]
-
Wash the membrane thoroughly, re-block, and then probe with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody, and visualize.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the data to the vehicle control (as 100% or 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Plate-Based pERK Immunoassay (e.g., ELISA, Lumit™)
Plate-based immunoassays are suitable for screening and profiling multiple compounds due to their higher throughput and simplified workflow compared to Western blotting.[18]
A. Materials
-
KRAS G12D mutant cell lines.
-
384-well or 96-well cell culture plates.[11]
-
KRAS G12D inhibitor of interest.
-
Plate-based pERK assay kit (e.g., Lumit™ p-ERK (Thr202/Tyr204) Immunoassay, AlphaLISA® p-ERK1/2 Kit, HTRF® Phospho-ERK (Thr202/Tyr204) Assay). Follow the manufacturer's specific instructions.
-
Luminometer or plate reader compatible with the chosen assay technology.
B. General Procedure
-
Cell Seeding:
-
Seed cells in a white (for luminescence) or black (for fluorescence) clear-bottom 96- or 384-well plate at a pre-optimized density. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor in cell culture medium.
-
Add the diluted compounds to the cells and incubate for the desired time (e.g., 1-4 hours). Include vehicle-only controls.
-
-
Cell Lysis and Detection (Example for a Lysis-Based Homogeneous Assay):
-
Remove the culture medium.
-
Add the lysis buffer containing the detection antibodies/reagents directly to the wells, as per the kit manufacturer's protocol.[19]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for cell lysis and antibody binding.
-
-
Signal Measurement:
-
Measure the signal (luminescence or fluorescence) using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the signal from inhibitor-treated wells to the signal from vehicle-treated wells (0% inhibition) and a positive control inhibitor like a MEK inhibitor (100% inhibition).[10]
-
Plot the normalized data against the log of inhibitor concentration and use a non-linear regression model (variable slope) to calculate the IC50 value.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Translational Modifications: Key “Regulators” of Pancreatic Cancer Malignant Phenotype—Advances in Mechanisms and Targeted Therapies [mdpi.com]
- 3. erasca.com [erasca.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JCI - IER3 supports KRASG12D-dependent pancreatic cancer development by sustaining ERK1/2 phosphorylation [jci.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Profiling oncogenic KRAS mutant drugs with a cell-based Lumit p-ERK immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Cell Viability Assays for KRAS G12D Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central regulator of cellular signaling pathways that control cell growth, division, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[1] The G12D mutation, where glycine (B1666218) is substituted for aspartate at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state.[2] This persistent activation leads to uncontrolled downstream signaling through pathways like RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR, driving incessant proliferation and tumorigenesis.[2][3]
"KRAS G12D Inhibitor 1" represents a new class of targeted therapies designed to specifically bind to the mutant G12D protein, blocking its activity and halting the oncogenic signaling cascade.[1][2] Evaluating the efficacy of such inhibitors is paramount in preclinical drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how an inhibitor affects cancer cell proliferation and survival. These assays measure metabolic activity or cellular ATP content as indicators of the number of viable cells.[4] This document provides detailed protocols for three common cell viability assays—CellTiter-Glo®, MTT, and RealTime-Glo™—to characterize the potency of this compound.
KRAS G12D Signaling Pathway
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form.[2] This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to inactivate the protein.[2][3] The G12D mutation impairs this hydrolysis, rendering the protein insensitive to GAPs and locking it in the "ON" state.[2][5] This leads to the continuous activation of downstream pro-proliferative and survival pathways. KRAS G12D inhibitors are designed to specifically target the mutant protein, preventing its interaction with downstream effectors and thereby inhibiting these signaling cascades.[2]
Caption: KRAS G12D signaling pathway and the point of intervention for Inhibitor 1.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative quantitative data for "Inhibitor 1" across various cell viability assays, demonstrating its potency and selectivity for cancer cell lines harboring the KRAS G12D mutation.
Table 1: Cell Viability (IC50) Data for this compound
| Assay Type | Cell Line | KRAS Status | IC50 (nM) |
|---|---|---|---|
| CellTiter-Glo® | AsPC-1 | G12D | 1.5 |
| CellTiter-Glo® | PANC-1 | G12D | 2.1 |
| CellTiter-Glo® | MIA PaCa-2 | G12C | 850 |
| CellTiter-Glo® | BxPC-3 | WT | >10,000 |
| MTT | AsPC-1 | G12D | 2.5 |
| MTT | PANC-1 | G12D | 3.0 |
| RealTime-Glo™ | PANC-1 | G12D | 2.3 |
| RealTime-Glo™ | BxPC-3 | WT | >10,000 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Data is modeled based on representative values for selective KRAS G12D inhibitors.[2][6]
Experimental Protocols
A generalized workflow for assessing cell viability is outlined below. Specific details for each assay are provided in the subsequent protocols.
Caption: General experimental workflow for cell viability assays.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal produced by luciferase.[4] The amount of luminescence is directly proportional to the number of viable cells.
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1, AsPC-1) and control cell lines (e.g., MIA PaCa-2, BxPC-3).[2]
-
Complete growth medium (e.g., DMEM with 10% FBS).[7]
-
This compound.
-
DMSO (vehicle control).[7]
-
96-well, opaque-walled, clear-bottom plates.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[7][8]
-
Luminometer.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[7] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A vehicle control with the same final DMSO concentration should also be prepared.[7]
-
Cell Treatment: After overnight incubation, remove the medium and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[7][9]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[7][8]
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Data Acquisition: Measure luminescence using a luminometer.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression.[7][9]
Protocol 2: MTT Colorimetric Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[10] The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
KRAS G12D mutant and control cell lines.
-
Complete growth medium.
-
This compound.
-
MTT labeling reagent (e.g., 5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well, flat-bottom tissue culture plates.
-
Microplate reader (ELISA reader).
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.
-
Cell Treatment: Prepare serial dilutions of Inhibitor 1. Remove the medium and add 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm. A reference wavelength of >650 nm can be used to correct for background.[10]
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Protocol 3: RealTime-Glo™ MT Cell Viability Assay
This is a non-lytic, bioluminescent method that measures cell viability in real-time.[11] It measures the reducing potential of viable cells. A prosubstrate added to the culture medium is reduced by metabolically active cells to generate a substrate for NanoLuc® luciferase, which then produces a luminescent signal.[11][12] This allows for continuous monitoring of cell viability from the same well over time.[13]
Materials:
-
KRAS G12D mutant and control cell lines.
-
Complete growth medium.
-
This compound.
-
96-well, opaque-walled plates.
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega).[11]
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme into the assay buffer as per the manufacturer's protocol.
-
Cell Seeding & Dosing (Combined):
-
Prepare cell suspensions in complete medium containing the 2X RealTime-Glo™ Reagent.
-
Prepare serial dilutions of Inhibitor 1 in complete medium.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted inhibitor or vehicle control to the wells. The final concentration of the assay reagent will be 1X.
-
-
Incubation and Measurement:
-
Data Analysis: Plot the luminescent signal over time for each inhibitor concentration. For endpoint analysis, use the 72-hour time point to calculate the IC50 value, similar to the other assays. The kinetic data can provide additional insights into the onset of cytotoxicity.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.jp]
- 12. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models Harboring KRAS G12D Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12D mutation is a critical oncogenic driver in a significant percentage of cancers, including pancreatic, colorectal, and lung cancers, making it a key target for therapeutic development.[1] Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunocompromised mice, have emerged as a vital tool in preclinical cancer research.[2][3] These models are advantageous as they preserve the heterogeneity and microenvironment of the original human tumor, offering a more predictive model for evaluating novel therapeutics compared to traditional cell line xenografts.[2][4][5] This document provides detailed application notes and protocols for the utilization of KRAS G12D PDX models in preclinical drug development.
Quantitative Data Summary
The following tables summarize the efficacy of various KRAS G12D inhibitors in preclinical studies utilizing PDX models.
Table 1: Efficacy of KRAS G12D Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) PDX Models
| Inhibitor | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | 30 mg/kg, twice daily, intraperitoneally | Marked tumor regression (≥30%) in 8 of 11 (73%) PDAC models.[1] | [1] |
| MRTX1133 | Not Specified | Near-complete response with 85% regression in a cell-line derived xenograft model.[1] | [1] |
| MRTX1133 | Not Specified | Induces significant tumor regression.[6] | [6] |
| Compound 36l (PDEδ inhibitor) | 25, 50, and 75 mg/kg, QD | Dose-dependent tumor growth inhibition.[7] | [7] |
Table 2: Efficacy of KRAS G12D Inhibitors in Colorectal Cancer (CRC) PDX Models
| Inhibitor | Dosing Regimen | Efficacy Outcome | Reference |
| LSN3074753 (pan-RAF inhibitor) | Not Specified | Partial response with -56.8% tumor growth regression.[8] | [8] |
| PD0325901 (MAPK inhibitor) | Not Specified | Did not significantly mediate tumor response alone; improved response when combined with mTOR inhibition.[9] | [9] |
| KRpep-2d | 100 mg/kg, oral administration | No significant antitumor effect; tumor growth inhibition rate of -34.8%.[4] | [4] |
| Oxaliplatin (B1677828) | 5 and 10 mg/kg | Significant inhibitory effects; tumor growth inhibition rates of 54.3% and 83.3%, respectively.[4] | [4] |
Table 3: Efficacy of KRAS G12D Inhibitors in Other Cancer PDX Models
| Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Mucinous Appendicular Neoplasms | Not Specified | Profound inhibition of tumor growth.[1] | [1] |
| HRS-4642 | Pancreatic, Colorectal, Lung Adenocarcinoma | Not Specified | Significant inhibition of KRAS G12D tumor growth.[1] | [1] |
Signaling Pathways
The KRAS G12D mutation leads to the constitutive activation of the KRAS protein, which in turn perpetually stimulates downstream pro-growth and survival signaling pathways. The two primary pathways involved are the MAPK/ERK and the PI3K/AKT/mTOR pathways.[1][10]
Caption: Simplified KRAS G12D signaling cascade and the point of therapeutic intervention.
Experimental Protocols
Protocol 1: Establishment and Expansion of KRAS G12D PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunocompromised mice and the subsequent passaging for model expansion.[2][4]
Materials:
-
Fresh patient tumor tissue with confirmed KRAS G12D mutation
-
Immunocompromised mice (e.g., NOD/SCID, NSG)[11]
-
Sterile phosphate-buffered saline (PBS) containing 2% penicillin/streptomycin[4]
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with preserving media.
-
Wash the tissue three times with sterile PBS containing 2% penicillin/streptomycin to remove any contaminants.[4]
-
Carefully remove any necrotic or non-tumor tissue.
-
Cut the tumor tissue into small fragments of approximately 3 mm x 2 mm x 1 mm.[4]
-
-
Tumor Implantation (P0 Generation):
-
Anesthetize the immunocompromised mouse.
-
Make a small incision on the dorsal flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth. Tumor establishment can take several months.[11]
-
-
Tumor Passaging (P1, P2...Pn Generations):
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments as described in step 1.
-
A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm preservation of the original tumor architecture.
-
Implant the tumor fragments into new recipient mice to expand the PDX model.[2]
-
It is crucial to monitor the mutational status of KRAS G12D across passages to ensure model stability.[2]
-
Caption: Workflow for the establishment and expansion of KRAS G12D PDX models.
Protocol 2: In Vivo Drug Efficacy Studies in KRAS G12D PDX Models
This protocol describes a generalized procedure for evaluating the anti-tumor activity of a KRAS G12D inhibitor in established PDX models.
Materials:
-
Established KRAS G12D PDX-bearing mice
-
Investigational KRAS G12D inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
Once tumors in the PDX mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Ensure the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Administer the investigational drug to the treatment group according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or after a specified treatment duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Weigh the resected tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor samples can be collected for pharmacodynamic and biomarker analysis (e.g., Western blot for downstream signaling proteins, immunohistochemistry).
-
Caption: General experimental workflow for drug efficacy testing in PDX models.
Conclusion
Patient-derived xenograft models harboring the KRAS G12D mutation are indispensable tools for the preclinical evaluation of targeted therapies.[1][4] The robust efficacy demonstrated by novel KRAS G12D inhibitors in these models provides a strong rationale for their continued clinical development.[1] The detailed protocols and compiled data herein offer a framework for researchers to effectively utilize these advanced preclinical models to accelerate the discovery of novel treatments for KRAS G12D-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS and PIK3CA mutation frequencies in patient derived xenograft (PDX) models of pancreatic and colorectal cancer are reflective of patient tumors and stable across passages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A PDX model combined with CD-DST assay to evaluate the antitumor properties of KRpep-2d and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Application Notes and Protocols for Structure-Based Virtual Screening of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most frequent oncogenic alterations in KRAS, leading to its constitutive activation and subsequent uncontrolled cell proliferation and survival.[1] This has made the KRAS G12D mutant a high-priority target for therapeutic intervention. Structure-based virtual screening (SBVS) has emerged as a powerful computational technique to identify and design novel inhibitors that can specifically target the KRAS G12D protein.[2][3]
These application notes provide a comprehensive guide for researchers undertaking SBVS campaigns to discover novel KRAS G12D inhibitors. This document outlines detailed protocols for the entire workflow, from initial protein and ligand library preparation to molecular docking and experimental validation of identified hits.
KRAS G12D Signaling Pathway
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[4] The G12D mutation impairs the GTPase activity of KRAS, causing it to be perpetually active. This leads to the continuous activation of downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cancer cell growth, proliferation, and survival.[5] Inhibitors targeting KRAS G12D aim to block these aberrant downstream signals.
Structure-Based Virtual Screening Workflow
The SBVS workflow is a multi-step process that leverages the three-dimensional structure of the target protein to identify potential inhibitors from large compound libraries.
Experimental Protocols
Protocol 1: Target Protein Preparation
Objective: To prepare the 3D structure of KRAS G12D for molecular docking.
Materials:
-
Protein Data Bank (PDB) accession code for a high-resolution crystal structure of KRAS G12D (e.g., 7RPZ).[3]
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, GOLD).[6][7]
Procedure:
-
Download the PDB file: Obtain the atomic coordinates of the KRAS G12D protein from the RCSB PDB database.
-
Protein Preparation:
-
Load the PDB structure into the molecular modeling software.
-
Remove any non-essential components such as water molecules, co-solvents, and ions that are not critical for ligand binding.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH (e.g., 7.4).
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS3).[8]
-
-
Binding Site Definition:
Protocol 2: Ligand Library Preparation
Objective: To prepare a library of small molecules for virtual screening.
Materials:
-
A library of compounds in a suitable format (e.g., SDF, MOL2) from commercial or public databases (e.g., ZINC, ChemDiv, Specs).[7][9]
-
Cheminformatics software (e.g., Schrödinger's LigPrep, FAF-Drugs4).[8][10]
Procedure:
-
Library Acquisition: Obtain the 2D or 3D structures of the compounds.
-
Ligand Preparation:
-
Generate 3D conformations for each ligand.
-
Generate possible ionization states at a physiological pH (e.g., 7.0 ± 2.0).[8]
-
Generate tautomers and stereoisomers for each compound.
-
Assign correct bond orders and formal charges.
-
Perform an energy minimization of each ligand structure.
-
-
ADME/Tox Filtering (Optional but Recommended):
-
Filter the library based on drug-likeness criteria such as Lipinski's Rule of Five to remove compounds with unfavorable pharmacokinetic properties.[11]
-
Use computational tools to predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties and filter out potentially problematic compounds.[8]
-
Protocol 3: Molecular Docking
Objective: To predict the binding mode and affinity of ligands to the KRAS G12D protein.
Materials:
-
Prepared KRAS G12D protein structure.
-
Prepared ligand library.
-
Molecular docking software (e.g., Glide, AutoDock Vina, GOLD).[6][12]
Procedure:
-
Docking Protocol Validation (Recommended):
-
Re-dock the co-crystallized ligand into the binding site of the protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]
-
-
Virtual Screening:
-
Dock the entire prepared ligand library into the defined binding site of KRAS G12D.
-
Use a suitable docking precision mode (e.g., Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for top hits).[7]
-
-
Scoring and Ranking:
-
The docking program will generate a score for each docked pose, which is an estimation of the binding affinity.
-
Rank the ligands based on their docking scores.
-
Protocol 4: Biophysical Validation - Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of hit compounds to KRAS G12D.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified KRAS G12D protein.
-
Hit compounds.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).[13]
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS chemistry.
-
Immobilize the KRAS G12D protein onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters.
-
A reference flow cell should be prepared in parallel without protein immobilization.[13]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the hit compound in running buffer. A typical concentration range is 0.1x to 10x the expected KD.[13]
-
Inject the different concentrations of the compound over the sensor and reference surfaces at a constant flow rate (e.g., 30-50 µL/min).[13]
-
Monitor the association phase (binding) followed by the dissociation phase (buffer flow without compound).
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
-
Protocol 5: Cell-Based Validation - MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of hit compounds in KRAS G12D mutant cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1).[15]
-
Complete cell culture medium.
-
96-well plates.
-
Hit compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Treat the cells with different concentrations of the compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[17]
-
Protocol 6: Cell-Based Validation - Western Blot for Downstream Signaling
Objective: To assess the effect of hit compounds on the phosphorylation of downstream effectors of KRAS G12D, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line.
-
Hit compounds.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the hit compounds for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.[20]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | IC50 / KD | Cell Line | Reference |
| MRTX1133 | KRAS G12D | Biochemical Assay | <2 nM (IC50) | - | [12] |
| MRTX1133 | KRAS G12D | Cell-Based pERK Inhibition | ~5 nM (IC50) | KRAS G12D mutant cell lines | [12] |
| HRS-4642 | KRAS G12D | Cell Viability Assay | 2.329–822.2 nM (IC50) | Various solid tumor cell lines | [8] |
| HRS-4642 | KRAS G12D | Biophysical Assay | 0.083 nM (KD) | - | [8] |
| BI-2852 | GTP-KRAS G12D | Biochemical Assay | 450 nM (IC50) | - | [9] |
Conclusion
This document provides a detailed framework and experimental protocols for a structure-based virtual screening campaign aimed at the discovery of novel KRAS G12D inhibitors. By following these guidelines, researchers can systematically identify and validate promising lead compounds for further development in the fight against KRAS-driven cancers. The combination of computational and experimental approaches is crucial for the successful identification of potent and selective inhibitors.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based virtual screening, in silico docking, ADME properties prediction and molecular dynamics studies for the identification of potential inhibitors against SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAFDrugs4 Home [fafdrugs4.rpbs.univ-paris-diderot.fr]
- 11. Building a virtual ligand screening pipeline using free software: a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 15. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for CRISPR-Mediated Modeling of KRAS G12D Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2] This mutation leads to constitutive activation of the KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[3][4] The development of relevant cellular models that accurately recapitulate the KRAS G12D mutation is crucial for studying disease mechanisms and for the discovery and validation of novel therapeutic agents.[1][5] Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology offers a powerful and precise tool for engineering this specific mutation into cellular models.[6][7] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to generate KRAS G12D mutant cell lines and for the subsequent analysis of downstream signaling and cellular phenotypes.
Introduction
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction cascades, cycling between an active GTP-bound and an inactive GDP-bound state.[4][8] The G12D mutation, a glycine (B1666218) to aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[3] This perpetual "on" state leads to the aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which are critical for cell growth, proliferation, and survival.[4][8]
Modeling the KRAS G12D mutation in vitro provides an invaluable platform for cancer research and drug development.[5] CRISPR-Cas9 technology has revolutionized the ability to precisely edit the genome, enabling the introduction of specific point mutations.[9][10] This allows for the creation of isogenic cell lines, where the only genetic difference between the control and experimental cells is the KRAS G12D mutation, providing a clean system to study its specific effects.[11]
These notes will detail the workflow for designing and implementing a CRISPR-Cas9 strategy to introduce the KRAS G12D mutation via homology-directed repair (HDR), methods for validating the genomic edit, and protocols for assessing the functional consequences of the mutation.
Signaling Pathways and Experimental Workflow
The constitutive activation of KRAS G12D triggers a cascade of downstream signaling events. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: Constitutively active KRAS G12D signaling cascade.
The experimental workflow for generating and validating KRAS G12D mutant cell lines using CRISPR-Cas9 is a multi-step process.
Caption: Experimental workflow for KRAS G12D cell line generation.
Experimental Protocols
Protocol 1: Design of sgRNA and Donor Oligonucleotide for KRAS G12D Knock-in
-
sgRNA Design :
-
Identify the target region in the KRAS gene encompassing codon 12.
-
Use online design tools such as CHOPCHOP or Synthego's design tool to identify potential sgRNA sequences targeting exon 1 of KRAS.[12]
-
Select sgRNAs that are in close proximity to the GGT codon (Glycine at position 12) and have a suitable Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[12]
-
Choose 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores for empirical testing.
-
-
Donor Oligonucleotide Design :
-
Design a single-stranded oligodeoxynucleotide (ssODN) to serve as the template for homology-directed repair (HDR).
-
The ssODN should contain the desired GGT to GAT mutation (G12D).[12]
-
Flank the mutation with homology arms of at least 40-60 nucleotides on each side, identical to the wild-type genomic sequence.
-
Introduce silent mutations within the PAM sequence or the sgRNA binding site in the donor template to prevent re-cutting of the edited allele by Cas9.[13]
-
Protocol 2: Generation of KRAS G12D Mutant Cell Lines
-
Cell Culture :
-
Culture the parental cell line (e.g., human pancreatic or colorectal cell lines) in the recommended medium and conditions.[14]
-
-
Transfection :
-
Co-transfect the cells with a plasmid expressing Cas9 and the selected sgRNA, along with the ssODN donor template.[15]
-
Alternatively, deliver the components as ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with synthetic sgRNA) and the ssODN, which can reduce off-target effects.[12]
-
Use a suitable transfection method such as electroporation or lipid-based transfection reagents.[12]
-
-
Single-Cell Cloning :
-
Two to three days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Expand the single-cell-derived colonies.[14]
-
Protocol 3: Validation of KRAS G12D Mutation
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from the expanded clones.
-
Amplify the targeted region of the KRAS gene using PCR with primers flanking the mutation site.
-
-
Sanger Sequencing :
-
Next-Generation Sequencing (Optional) :
-
For a more quantitative assessment of editing efficiency and to detect potential indels, perform amplicon deep sequencing.[13]
-
Protocol 4: Analysis of Downstream Signaling
-
Western Blotting :
-
Lyse the validated KRAS G12D mutant clones and the parental wild-type cells.[14]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Probe the membrane with primary antibodies against total KRAS, mutant-specific KRAS G12D, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[6][16]
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[17]
-
Protocol 5: Phenotypic Characterization
-
Proliferation Assay :
-
Seed equal numbers of wild-type and KRAS G12D mutant cells in multi-well plates.
-
Measure cell proliferation over several days using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay or direct cell counting.[18]
-
-
Colony Formation Assay :
-
Plate a low density of cells in 6-well plates and culture for 1-2 weeks.[19]
-
Stain the colonies with crystal violet and quantify the number and size of colonies to assess anchorage-dependent growth.
-
-
Soft Agar (B569324) Assay :
-
Suspend cells in a low-percentage agar solution and overlay on a solidified agar base in a 6-well plate.
-
Culture for 2-3 weeks and count the number of colonies to evaluate anchorage-independent growth, a hallmark of transformation.[19]
-
Data Presentation
Table 1: CRISPR-Cas9 Editing Efficiency for KRAS G12D Knock-in
| Cell Line | Transfection Method | sgRNA Target Sequence (5'-3') | Donor Oligo Design | Editing Efficiency (% of clones with G12D) | Reference |
| Mouse Mammary Gland | AAV-mediated | Not specified | ssODN with G12D and silent mutations | ~50% of reads by NGS | [13] |
| Human Pancreatic (PANC-1) | Lentivirus | GAUGGAAGUAGUAGGACACAA | Not Applicable (Knock-out) | Significant depletion of GFP+ cells | [20] |
| Colonic Organoids | Electroporation (RNP) | GAATATAAACTTGTGGTAGTTGG | ssODN with GGT to GAT mutation | To be determined | [12] |
Table 2: Impact of KRAS G12D Mutation on Downstream Signaling
| Cell Line | Protein | Change in Expression/Phosphorylation | Method | Reference |
| Pancreatic Cancer Cells (CD18/HPAF) | p-Akt | Decreased upon KRAS G12D silencing | Western Blot | [3] |
| Pancreatic Cancer Cells (CD18/HPAF) | p-ERK | Decreased upon KRAS G12D silencing | Western Blot | [3] |
| Pancreatic Cancer Cells (PANC-1) | p-Akt | Reduced in some knock-out clones | Western Blot | [16] |
| Pancreatic Cancer Cells (PANC-1) | p-ERK | Stable in knock-out clones | Western Blot | [16] |
Application in Drug Development
The generation of KRAS G12D isogenic cell lines provides a robust platform for the discovery and validation of targeted therapies.[1][5] These models are instrumental for:
-
High-throughput screening of small molecule libraries to identify compounds that selectively inhibit the growth of KRAS G12D mutant cells.[18]
-
Validating the mechanism of action of lead compounds by assessing their impact on KRAS G12D downstream signaling pathways.[4]
-
Investigating mechanisms of drug resistance by evolving resistant populations of KRAS G12D cells under drug pressure.[21]
-
Preclinical evaluation of novel therapeutic strategies, including small molecule inhibitors, immunotherapies, and gene therapies, in a physiologically relevant context.[21][22]
The ability to precisely model the KRAS G12D mutation using CRISPR-Cas9 is a significant advancement for cancer research, paving the way for the development of more effective and personalized treatments for patients with KRAS-driven malignancies.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS G12D Mutant for the Potential Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. [PDF] CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 9. Targeting mutant KRAS with CRISPR-Cas9 controls tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Editing Yields New Models for Studying Common Cancer Mutations | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Exosome-mediated delivery of CRISPR/Cas9 for targeting of oncogenic KrasG12D in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 16. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profiling of KRAS G12D Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. The G12D mutation is one of the most prevalent oncogenic KRAS alterations, leading to a constitutively active protein that promotes uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[1]
KRAS G12D Inhibitor 1 represents a new class of targeted therapies designed to specifically and potently inhibit the function of the mutant KRAS G12D protein. These application notes provide a comprehensive guide to the preclinical pharmacokinetic and pharmacodynamic evaluation of this inhibitor, offering detailed protocols for key in vitro and in vivo assays.
Data Presentation
The following tables summarize representative quantitative data for a selective KRAS G12D inhibitor, illustrating the expected outcomes from the described experimental protocols.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | KRAS Status | IC50 / K_D_ (nM) |
| Biochemical Assay | |||
| TR-FRET Nucleotide Exchange | KRAS G12D | G12D | 0.15 |
| KRAS G12C | G12C | 5.20 | |
| KRAS WT | WT | 6.10 | |
| KRAS G12V | G12V | 8.35 | |
| Cell-Based Assays | |||
| Cell Proliferation (72h) | AsPC-1 | G12D | 1.5 |
| PANC-1 | G12D | 2.1 | |
| MIA PaCa-2 | G12C | >10,000 | |
| BxPC-3 | WT | >10,000 | |
| pERK1/2 Inhibition (2h) | AsPC-1 | G12D | 0.9 |
| PANC-1 | G12D | 1.3 | |
| Target Engagement | Engineered HEK293 | G12D | 5.5 |
| Engineered HEK293 | WT | >15,000 |
Data presented here is representative and compiled from various sources studying selective KRAS G12D inhibitors.[2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (25 mg/kg) |
| Cmax | - | 129.90 ± 25.23 ng/mL |
| Tmax | - | 0.75 h |
| t1/2 (half-life) | 2.88 ± 1.08 h | 1.12 ± 0.46 h |
| AUC(0-t) | - | - |
| Bioavailability (F%) | - | 2.92% |
| Renal Excretion (24h) | 22.59% ± 3.22% | - |
Pharmacokinetic data is based on studies of the KRAS G12D inhibitor MRTX1133 in rats.[3][4]
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12D Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical and clinical protocols for evaluating KRAS G12D inhibitors in combination therapy. The information is intended to guide the design and execution of experiments aimed at developing novel therapeutic strategies for KRAS G12D-mutant cancers.
Introduction to KRAS G12D and Combination Therapy
The KRAS G12D mutation is a critical driver in a significant proportion of cancers, including pancreatic, colorectal, and lung cancers. While the development of direct KRAS G12D inhibitors represents a major therapeutic advancement, monotherapy often leads to transient responses due to intrinsic and acquired resistance mechanisms.[1][2][3] Combination therapies are therefore being extensively investigated to enhance efficacy, overcome resistance, and improve patient outcomes.[4][5][6] This document outlines protocols for evaluating KRAS G12D inhibitors in combination with various agents, including other targeted therapies, chemotherapy, and immunotherapy.
Signaling Pathways and Experimental Workflow
KRAS G12D Signaling Pathway and Combination Targets
KRAS, a small GTPase, functions as a molecular switch in cellular signaling. The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation, survival, and differentiation.[7] Combination strategies aim to target multiple nodes within these pathways or parallel survival pathways to achieve a more profound and durable anti-tumor response.
Caption: KRAS G12D signaling pathway and points of therapeutic intervention.
General Experimental Workflow
A typical workflow for evaluating a KRAS G12D inhibitor in combination therapy involves a series of in vitro and in vivo experiments to assess synergy, mechanism of action, and efficacy.
Caption: General workflow for preclinical evaluation of combination therapies.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for various KRAS G12D inhibitors in combination therapy.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitors in Combination
| KRAS G12D Inhibitor | Combination Agent | Cell Line(s) | Assay | Key Findings | Reference(s) |
| MRTX1133 | Avutometinib (RAF/MEK inhibitor) | HPAF-II, AsPC-1 (Pancreatic) | Cell Viability (CCK-8) | Synergistic inhibition of cell growth (CI < 0.8). | [8] |
| MRTX1133 | 5-Fluorouracil (Chemotherapy) | Colorectal and Pancreatic Cancer Lines | Cell Viability (CellTiter-Glo) | Strong synergy observed (Combination Index < 0.5). | [9] |
| MRTX1133 | ONC212 (Imipridone) | Colorectal and Pancreatic Cancer Lines | Cell Viability (CellTiter-Glo) | Synergistic effects on cell viability. | [10] |
| HRS-4642 | Carfilzomib (Proteasome inhibitor) | KRAS G12D-mutant cancer cells | In vitro studies | Improved anti-tumor efficacy. | [11][12] |
| QTX3034 | Cetuximab (EGFR inhibitor) | In vitro studies | Synergy assays | Displayed synergy with EGFR inhibitors. | [13] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Combination
| KRAS G12D Inhibitor | Combination Agent | Animal Model | Dosing Regimen (Example) | Efficacy Outcome | Reference(s) |
| MRTX1133 | Immune Checkpoint Inhibitors | Pancreatic Cancer Models | Not specified | Sustained tumor regression and improved survival. | [2][3] |
| MRTX1133 | Afatinib (pan-ERBB inhibitor) | Orthotopic PDAC mice models | Not specified | Reduced tumor size and improved survival. | [14] |
| MRTX1133 | Venetoclax | Mouse models of pancreatic cancer | Not specified | Tumor regression. | [14] |
| TH-Z835 | Anti-PD-1 Antibody | Pancreatic cancer xenograft | Not specified | Synergistic reduction in tumor volume. | [15] |
| HRS-4642 | Carfilzomib | KRAS G12D-mutant cancer models | Not specified | Improved anti-tumor efficacy. | [12] |
| QTX3034 | Not specified | HPAC pancreatic & GP2D colorectal xenografts | Not specified | Tumor regressions in 100% of animals. | [13] |
| VS-7375 | Cetuximab | LS513, AsPC-1, LU876 xenografts | VS-7375: 10 mg/kg PO BID; Cetuximab: 0.25 mg/mouse IP q3d | Strong tumor growth inhibition. | [16] |
Table 3: Overview of Clinical Trials for KRAS G12D Inhibitors in Combination Therapy
| KRAS G12D Inhibitor | Combination Agent(s) | Phase | Target Population | ClinicalTrials.gov ID | Reference(s) |
| VS-7375 | Cetuximab | I/IIa | Advanced KRAS G12D-mutant solid tumors (including colorectal cancer) | NCT07020221 | [7][10][17] |
| QTX3034 | Cetuximab | I | Advanced KRAS G12D-mutant solid tumors (including colorectal and pancreatic cancer) | NCT06227377 | [2][13][15][18] |
| HRS-4642 | Nimotuzumab (EGFR inhibitor) | Ib/II | Recurrent or metastatic KRAS G12D-mutant PDAC | Not specified | [19] |
| RMC-9805 | RMC-6236 (pan-RAS inhibitor), Cetuximab-based therapies, Gemcitabine + nab-paclitaxel | I/Ib | KRAS G12D-mutant solid tumors (including colorectal and pancreatic cancer) | NCT06040541 | [20][21][22][23] |
Experimental Protocols
In Vitro Assays
This protocol describes how to assess the synergistic effect of a KRAS G12D inhibitor in combination with another therapeutic agent on the viability of cancer cells.
Materials:
-
KRAS G12D-mutant cancer cell lines (e.g., HPAF-II, AsPC-1, LS513)
-
Complete cell culture medium (e.g., DMEM, RPMI) with 10% FBS and 1% penicillin/streptomycin
-
This compound and combination agent
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of the KRAS G12D inhibitor and the combination agent, both alone and in combination, at various concentration ratios. Treat the cells and incubate for 72 hours.[10]
-
Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.[10][24]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the half-maximal inhibitory concentration (IC50) for each agent alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[25][9]
This protocol is for assessing the effect of the combination therapy on the KRAS signaling pathway.
Materials:
-
KRAS G12D-mutant cancer cell lines
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the drugs for the desired time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.[7][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[7][8] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using software like ImageJ.[19][26]
In Vivo Assays
This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of combination therapies.
Materials:
-
KRAS G12D-mutant pancreatic cancer cells (e.g., MiaPaCa-2, Su86.86)
-
Immunocompromised mice (e.g., athymic nude mice)
-
High-resolution ultrasound system
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 cells in 20 µL.[27][28]
-
Animal Preparation and Anesthesia: Anesthetize the mouse using isoflurane. Place the mouse on a heated platform to maintain body temperature.[18][27][28]
-
Ultrasound-Guided Injection: Using a high-resolution ultrasound system, visualize the pancreas. Under ultrasound guidance, inject the cell suspension directly into the pancreas.[18][27][28]
-
Tumor Growth Monitoring: Monitor tumor growth weekly using ultrasound imaging to measure tumor volume.[27][28]
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and initiate dosing with the KRAS G12D inhibitor, the combination agent, the combination, and a vehicle control.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., IHC, Western blot).
This protocol is for analyzing the immune cell composition of tumors following combination therapy.
Materials:
-
Tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the harvested tumor tissue and digest it into a single-cell suspension using an enzyme cocktail.[25][17][29][30]
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorochrome-conjugated antibodies against various immune cell surface markers.[13]
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumor microenvironment.[25][17][29][30]
This protocol is for visualizing protein expression in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer
-
Primary antibodies (e.g., anti-pERK, anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.[11][31]
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding. Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.[11][31][32][33]
-
Detection and Counterstaining: Develop the signal using a DAB substrate and counterstain with hematoxylin.[11]
-
Imaging and Analysis: Dehydrate and mount the slides. Acquire images using a microscope and quantify the staining intensity and percentage of positive cells.[34]
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of KRAS G12D inhibitors in combination therapy. A systematic approach, from in vitro synergy screening to in vivo efficacy and pharmacodynamic studies, is crucial for identifying promising combination strategies to advance into clinical development. The use of robust and well-characterized models and assays will be essential for generating high-quality data to support the development of novel and effective treatments for patients with KRAS G12D-mutant cancers.
References
- 1. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. October 24, 2025 Press Release | Quanta Therapeutics [quantatx.com]
- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Verastem Oncology Announces Encouraging Preliminary Data from Ongoing Phase 1/2a Dose Escalation Trial of VS-7375, an Oral KRAS G12D (ON/OFF) Inhibitor, in Patients with KRAS G12D Mutant Solid Tumors | Verastem, Inc. [investor.verastem.com]
- 6. January 8, 2025 Press Release | Quanta Therapeutics [quantatx.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay for drug synergy [bio-protocol.org]
- 10. targetedonc.com [targetedonc.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. verastem.com [verastem.com]
- 17. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [ctv.veeva.com]
- 22. kraskickers.org [kraskickers.org]
- 23. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 24. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 28. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 29. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 30. Analyzing the Tumor Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 31. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. Cancer Histology Core [pathbio.med.upenn.edu]
- 34. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NanoBRET™ Assay for Quantifying KRAS Inhibitor Binding in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. Historically, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs in the development of covalent and non-covalent inhibitors targeting specific KRAS mutants, such as G12C, have renewed interest in developing novel anti-KRAS therapies.
A critical step in the development of these inhibitors is the accurate measurement of their binding affinity and target engagement in a physiologically relevant context. The NanoBRET™ Target Engagement (TE) assay is a powerful, live-cell method that allows for the quantitative assessment of compound binding to a target protein.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase energy donor and a fluorescent energy acceptor.[3]
In the context of KRAS inhibitor studies, the target KRAS protein is fused to NanoLuc® luciferase. A fluorescently labeled tracer that binds to KRAS is then introduced into the live cells. When the tracer binds to the NanoLuc®-KRAS fusion protein, BRET occurs. The addition of a test compound that competes with the tracer for binding to KRAS will disrupt BRET, leading to a measurable decrease in the BRET signal. This change in signal can be used to determine the compound's intracellular affinity, occupancy, and residence time.[1][2]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Intracellular RAS Assay to measure the binding of inhibitors to KRAS in live cells.
Principle of the NanoBRET™ KRAS Inhibitor Binding Assay
The NanoBRET™ TE Intracellular RAS Assay is designed to measure the binding of test compounds to KRAS proteins within live cells. The assay principle is based on the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged KRAS protein.
Here's a breakdown of the key components and steps:
-
NanoLuc®-KRAS Fusion: The target KRAS protein (wild-type or mutant) is expressed in cells as a fusion with NanoLuc® luciferase, a small, bright luciferase that serves as the BRET donor.[3] To better reflect KRAS biology, which can form multimers, NanoLuc® Binary Technology (NanoBiT®) can be utilized, where Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to KRAS, and their complementation forms the active NanoLuc® donor.[4]
-
Fluorescent Tracer: A cell-permeable fluorescent tracer that reversibly binds to the same pocket on KRAS as the inhibitor is added to the cells. This tracer is conjugated to a fluorophore that can act as a BRET acceptor.
-
BRET Signal Generation: When the fluorescent tracer binds to the NanoLuc®-KRAS fusion protein, the donor (NanoLuc®) and acceptor (fluorophore) are brought into close proximity (typically <10 nm), allowing for BRET to occur upon the addition of the NanoLuc® substrate.
-
Competitive Inhibition: Test compounds (inhibitors) that bind to the target KRAS protein compete with the fluorescent tracer. This competition leads to the displacement of the tracer from the NanoLuc®-KRAS fusion protein.
-
Signal Reduction and Data Analysis: The displacement of the tracer results in a decrease in the BRET signal. The magnitude of this decrease is proportional to the affinity and concentration of the test compound. By measuring the BRET signal across a range of compound concentrations, a dose-response curve can be generated to calculate the compound's IC50, which reflects its apparent intracellular affinity.[5]
Signaling Pathway
Caption: The KRAS signaling pathway, illustrating the activation cascade leading to cell proliferation.
Experimental Workflow
Caption: Experimental workflow for the NanoBRET™ KRAS inhibitor binding assay.
Materials and Reagents
-
Cell Line: HEK293 cells are commonly used.[5]
-
KRAS Expression Vectors: Plasmids encoding NanoLuc®-KRAS fusion proteins (e.g., SmBiT-KRAS and LgBiT-KRAS for NanoBiT® complementation).[6] Plasmids for various KRAS mutants (G12C, G12D, G12V, etc.) should be used as needed.[7]
-
Transfection Reagent: e.g., FuGENE® HD Transfection Reagent.
-
Cell Culture Medium: DMEM or Opti-MEM® I Reduced Serum Medium.
-
Fetal Bovine Serum (FBS)
-
Assay Plates: White, 96-well or 384-well assay plates.[8]
-
NanoBRET™ TE Intracellular RAS Assay Components:
-
NanoBRET™ RAS Tracer
-
Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
-
Test Compounds (KRAS Inhibitors): Dissolved in DMSO.
-
Plate Reader: Capable of measuring luminescence at two distinct wavelengths (e.g., 460nm for donor and >600nm for acceptor).
Detailed Experimental Protocol
This protocol is adapted from methodologies described by Promega and Reaction Biology.[5][6]
Day 1: Cell Transfection
-
Prepare a suspension of HEK293 cells in antibiotic-free growth medium containing 10% FBS.
-
Prepare the transfection mix. For each well of a 96-well plate, combine the SmBiT-KRAS and LgBiT-KRAS expression vectors with the transfection reagent in Opti-MEM® I medium according to the manufacturer's instructions.
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add the transfection mix to the cell suspension.
-
Incubate the cells at 37°C in a CO2 incubator for 20-24 hours.
Day 2: Cell Plating and Compound Addition
-
Harvest the transfected cells and resuspend them in Opti-MEM® I medium.
-
Seed the cells into a white 96-well or 384-well assay plate at the desired density.
-
Prepare serial dilutions of the test KRAS inhibitors in Opti-MEM® I medium. It is recommended to perform an 11-point dilution series. Include a "no compound" control (vehicle only, e.g., DMSO).
-
Add the diluted compounds to the appropriate wells of the assay plate.
-
Prepare the NanoBRET™ Tracer working solution in Opti-MEM® I medium.
-
Add the tracer to all wells containing cells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.[5]
Day 2: Signal Detection and Measurement
-
Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol. The inhibitor is included to quench any signal from non-internalized NanoLuc®-KRAS protein.
-
Add the substrate/inhibitor solution to all wells.
-
Read the plate within 10 minutes of substrate addition.
-
Measure the luminescence signal at the donor emission wavelength (e.g., 460nm) and the acceptor emission wavelength (e.g., >600nm).
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
-
Raw BRET Ratio = Acceptor Signal / Donor Signal
-
-
Normalize the BRET Ratio:
-
Subtract the average Raw BRET Ratio of the "no tracer" control wells from all experimental wells to correct for background.
-
Express the corrected BRET ratios as a percentage of the "no compound" control.
-
-
Generate Dose-Response Curves: Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Determine IC50 Values: Fit the dose-response curve using a sigmoidal, 4-parameter logistic regression model to determine the IC50 value for each inhibitor.[5] GraphPad Prism or similar software can be used for this analysis.
Quantitative Data Summary
The following table summarizes representative IC50 values for known KRAS inhibitors against different KRAS mutants, as determined by the NanoBRET™ TE Intracellular RAS Assay.
| KRAS Mutant | Inhibitor | IC50 (nM) | Reference |
| G12C | Sotorasib (AMG 510) | 9.99 | [5] |
| G12C | Adagrasib (MRTX849) | - | [6][7] |
| G12C | ARS-1620 | 12.03 | [5] |
| G12D | MRTX1133 | Potent | [6] |
| G12A | BI-2852 | - | [9] |
| Wild-Type | BI-2852 | - | [6] |
Note: Specific IC50 values for all inhibitor-mutant combinations were not consistently available across the searched literature. The table reflects available data and indicates potency where specific values were not found.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | - Low transfection efficiency- Insufficient tracer concentration- Incorrect filter sets on plate reader | - Optimize transfection protocol- Titrate tracer concentration- Ensure correct wavelength filters are used |
| High Background Signal | - Signal from extracellular NanoLuc®-KRAS- Autofluorescence of compounds | - Ensure addition of Extracellular NanoLuc® Inhibitor- Run a control with compound but no cells |
| Poor Z' Factor | - High variability in cell seeding- Inconsistent reagent addition | - Ensure homogenous cell suspension before seeding- Use automated liquid handling for improved precision |
| No Dose-Response | - Compound is not cell-permeable- Compound does not bind to the target | - Verify compound properties- Test a known active compound as a positive control |
Conclusion
The NanoBRET™ TE Intracellular RAS Assay provides a robust and physiologically relevant method for quantifying the binding of inhibitors to KRAS in live cells.[2][6] This assay can be used to determine compound affinity and selectivity across various KRAS mutants, making it an invaluable tool in the discovery and development of novel cancer therapeutics.[6][10] The detailed protocol and data analysis guidelines presented here offer a comprehensive resource for researchers aiming to implement this powerful technology in their drug discovery workflows.
References
- 1. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 2. promegaconnections.com [promegaconnections.com]
- 3. NanoBRET — SGC-UNC [sgc-unc.org]
- 4. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KRAS G12D Inhibitor 1 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating experiments involving KRAS G12D inhibitor 1. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-covalent, highly potent, and selective inhibitor of the KRAS G12D mutant protein.[1][2] The G12D mutation in the KRAS gene results in a constitutively active protein that drives uncontrolled cell growth and proliferation.[3] This inhibitor binds to the switch-II pocket of both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[1][3][4] This binding prevents the interaction of KRAS G12D with its downstream effector proteins, such as RAF, thereby blocking the activation of critical signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]
Q2: What are the primary downstream signaling pathways affected by this compound?
The primary pathways inhibited are the MAPK and PI3K/AKT/mTOR pathways.[3] Effective inhibition of KRAS G12D leads to a significant decrease in the phosphorylation of key downstream molecules such as ERK (p-ERK) and S6 ribosomal protein.[2][5]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
For most small molecule inhibitors of this type, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[6] It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability in KRAS G12D mutant cell lines after treatment.
Possible Cause 1: Intrinsic or Acquired Resistance.
Not all cell lines with a KRAS G12D mutation are equally sensitive to the inhibitor.[8] Resistance can be intrinsic or acquired over time through various mechanisms.
-
Troubleshooting Steps:
-
Confirm Cell Line Genotype: Verify the KRAS G12D mutation status of your cell line using sequencing to rule out misidentification or contamination.
-
Investigate Bypass Pathways: Resistance can arise from the activation of alternative signaling pathways. Analyze the phosphorylation status of receptor tyrosine kinases (RTKs) like EGFR, as their reactivation is a common resistance mechanism.[9]
-
Check for Secondary Mutations: Acquired resistance can be driven by new mutations in the KRAS gene itself (e.g., at codons 68, 95, 96) or in other downstream signaling molecules like BRAF or MEK.[9][10]
-
Assess for Epithelial-to-Mesenchymal Transition (EMT): EMT is a non-genetic mechanism that can confer resistance to KRAS inhibitors.[8][9]
-
Possible Cause 2: Compound Precipitation.
The inhibitor may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Check the media in the wells for any visible precipitate or cloudiness, possibly using a microscope.[6]
-
Solubility Test: Prepare the inhibitor at the final working concentration in your cell culture medium in a separate tube. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.
-
Optimize Dilution: Prepare serial dilutions of the inhibitor in pre-warmed (37°C) medium. A gradual decrease in DMSO concentration can improve solubility.[11] The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[12]
-
Consider Serum Concentration: If using low-serum media, increasing the serum concentration might aid in solubilizing the compound, if experimentally permissible.[11]
-
Issue 2: High variability or inconsistent results between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions.
Variations in cell density, passage number, or media composition can affect experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure cells are seeded at a consistent density across all experiments to be in a sub-confluent state during treatment.[13]
-
Use Early Passage Cells: Work with cells at a low passage number and thaw fresh vials regularly to prevent phenotypic drift.[13]
-
Consistent Media and Supplements: Use the same batch of media, serum, and supplements for a set of experiments to minimize variability.
-
Possible Cause 2: Inhibitor Degradation.
The inhibitor may not be stable under your experimental conditions.
-
Troubleshooting Steps:
-
Fresh Working Solutions: Always prepare fresh working solutions of the inhibitor from a frozen stock on the day of the experiment.
-
Stability Assessment: If degradation is suspected, you can perform a stability test by incubating the inhibitor in cell culture medium at 37°C for the duration of your experiment and then analyzing its concentration by HPLC-MS.
-
Minimize Light Exposure: Some compounds are light-sensitive. Protect stock and working solutions from light.
-
Issue 3: Off-target effects or activity in KRAS wild-type (WT) cell lines.
Possible Cause: The inhibitor may have activity against other cellular targets.
While this compound is highly selective, off-target effects are possible, especially at higher concentrations.[14]
-
Troubleshooting Steps:
-
Dose-Response Curves: Perform comprehensive dose-response curves in a panel of cell lines with different KRAS mutation statuses (G12D, other mutations, and WT) to determine the selectivity window.[15]
-
Target Engagement Assays: If available, use biochemical or biophysical assays (e.g., Surface Plasmon Resonance) to directly measure the binding affinity of the inhibitor to purified KRAS proteins (G12D vs. WT).
-
Phenotypic Comparison: Compare the cellular phenotype induced by the inhibitor in KRAS G12D and WT cells. Off-target effects may lead to distinct morphological or signaling changes.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for KRAS G12D inhibitors, with a focus on the well-characterized inhibitor MRTX1133 as an exemplar for "this compound".
Table 1: In Vitro Potency of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | IC50 (p-ERK Inhibition) |
| AGS | Gastric | 6 nM | 2 nM |
| HPAF-II | Pancreatic | > 1,000 nM | Not Reported |
| PANC-1 | Pancreatic | > 5,000 nM | Not Reported |
| LS513 | Colorectal | > 100 nM | Not Reported |
| SNU-C2B | Colorectal | > 5,000 nM | Not Reported |
| Panc 04.03 | Pancreatic | Not Reported | ~8h sustained inhibition |
| Multiple KRAS G12D lines | Various | Median ~5 nM | Median ~5 nM |
Data compiled from multiple sources.[1][2][15]
Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (IP) | Tumor Growth Inhibition (TGI) |
| HPAC | Pancreatic | 30 mg/kg BID | 85% regression |
| Panc 04.03 | Pancreatic | 30 mg/kg BID | -73% (regression) |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
KRAS G12D mutant and control cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.[16]
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the inhibitor dilutions. Include wells with vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[16]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[17]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[18]
Protocol 2: Western Blot for p-ERK and p-AKT
This protocol assesses the inhibition of downstream signaling pathways.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 2-4 hours).[16]
-
After treatment, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.[19]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled tube.[19]
-
Incubate on ice for 20-30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15-20 minutes at 4°C.[16][19]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins.[16][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.[20]
-
Wash the membrane three times with TBST.[20]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.[20]
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and a loading control.
-
Data Analysis: Use densitometry software to quantify band intensities. Calculate the ratio of the phosphorylated protein to the total protein to assess the level of inhibition.[22]
Visualizations
Caption: KRAS G12D signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting unexpected cell viability.
Caption: Experimental workflow for Western blot analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. OUH - Protocols [ous-research.no]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Overcoming Resistance to KRAS G12D Inhibitors
Welcome to the technical support center for researchers working with KRAS G12D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
1. My KRAS G12D mutant cell line is showing innate resistance to the inhibitor. What are the possible reasons?
Innate or primary resistance to KRAS G12D inhibitors can occur even before treatment begins. Several underlying mechanisms could be at play:
-
Co-occurring Genetic Alterations: The cancer cells may harbor additional mutations that activate downstream or parallel signaling pathways, rendering them less dependent on KRAS G12D signaling alone. Common co-mutations in colorectal cancer, for example, can include those in APC, PIK3CA, and SMAD4.[1]
-
Cell State and Lineage: The intrinsic state of the cancer cells, such as a mesenchymal or specific differentiation state, can confer resistance.[2][3] For instance, some preclinical models have shown that mesenchymal and basal-like cell states in pancreatic cancer display a more significant response to KRAS inhibition compared to the classical state.[2]
-
KRAS-Independence: Some tumor cells, despite carrying a KRAS mutation, may not be solely dependent on it for survival and proliferation.[4] They might have activated alternative survival pathways like the YAP or RSK-mTOR pathways.[4]
Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling: Perform next-generation sequencing (NGS) to identify co-occurring mutations, copy number variations, and gene fusions in your cell line.
-
Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to assess the activation status of key signaling pathways (e.g., PI3K/AKT/mTOR, MAPK).
-
Phenotypic Characterization: Evaluate the epithelial-mesenchymal transition (EMT) status of your cells using relevant markers.
2. My cells initially responded to the KRAS G12D inhibitor, but now they have developed acquired resistance. What are the common mechanisms?
Acquired resistance is a common challenge where cancer cells evolve to overcome the effects of the inhibitor. Key mechanisms include:
-
Secondary KRAS Mutations: The KRAS gene itself can acquire additional mutations that prevent the inhibitor from binding effectively.[3][5][6]
-
Bypass Pathway Activation: The cancer cells can activate alternative signaling pathways to bypass the need for KRAS G12D signaling. This often involves the reactivation of the MAPK pathway or activation of the PI3K/AKT/mTOR pathway through various receptor tyrosine kinases (RTKs) like EGFR, MET, and FGFR.[2][3][4][7][8][9]
-
Gene Amplification: The cancer cells may amplify the KRAS G12D allele, leading to an overabundance of the target protein that overwhelms the inhibitor.[2][10] Amplification of other oncogenes such as MYC, MET, EGFR, and CDK6 has also been observed.[2]
-
Non-Genetic Mechanisms: Changes in the cellular state, such as undergoing an epithelial-to-mesenchymal transition (EMT), can also contribute to acquired resistance.[2][3][7]
3. I suspect my resistant cells have a secondary mutation in KRAS. How can I confirm this?
Experimental Protocol: Identifying Secondary KRAS Mutations
-
Cell Culture and Treatment: Culture your parental (sensitive) and resistant cell lines. The resistant line should be maintained in the presence of the KRAS G12D inhibitor.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell populations.
-
PCR Amplification of KRAS Exons: Design primers to amplify the exons of the KRAS gene, particularly the regions where resistance mutations are known to occur (e.g., the switch-II pocket).
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant cells compared to the parental cells.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider targeted NGS of the KRAS gene or a broader cancer gene panel. This can provide more sensitive detection of low-frequency mutations.
Table 1: Examples of Acquired Secondary Mutations in KRAS G12D Conferring Resistance to MRTX1133 [5][6]
| Secondary Mutation | Location | Potential Effect |
| V9E, V9W, V9Q | Switch-I region | May alter inhibitor binding |
| G13P | Near the active site | May affect protein conformation |
| T58Y | Switch-II region | Can interfere with inhibitor binding |
| R68G | Switch-II region | Can disrupt inhibitor interaction |
| Y96W | Switch-II pocket | May sterically hinder inhibitor binding |
| Q99L | Allosteric site | May alter protein dynamics |
4. How can I investigate bypass signaling pathway activation in my resistant cell lines?
Experimental Protocol: Assessing Bypass Pathway Activation
-
Cell Lysate Preparation: Grow parental and resistant cells to 70-80% confluency. Treat with the KRAS G12D inhibitor for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells to extract total protein.
-
Western Blot Analysis: Perform Western blotting to examine the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
MAPK Pathway: p-ERK1/2, total ERK1/2, p-MEK, total MEK
-
PI3K/AKT Pathway: p-AKT, total AKT, p-mTOR, total mTOR
-
-
Receptor Tyrosine Kinase (RTK) Array: To screen for the activation of multiple RTKs simultaneously, use a phospho-RTK array. This can help identify which upstream receptors are driving the bypass signaling.
Expected Results: In resistant cells, you may observe sustained or increased phosphorylation of proteins like p-ERK and p-AKT even in the presence of the KRAS G12D inhibitor, which would be suppressed in sensitive cells.
Troubleshooting Guides
Problem: High background signaling in my Western blots for p-ERK.
-
Possible Cause: Suboptimal antibody concentration or blocking conditions.
-
Solution: Titrate your primary antibody to determine the optimal concentration. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). Ensure thorough washing steps.
Problem: Inconsistent results in cell viability assays.
-
Possible Cause: Variation in cell seeding density or inhibitor concentration.
-
Solution: Ensure accurate and consistent cell counting and seeding. Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock. Use a multi-channel pipette for adding reagents to minimize variability.
Visualizing Resistance Mechanisms
Combination Strategies to Overcome Resistance
If you have confirmed that your cells are resistant to a KRAS G12D inhibitor, a logical next step is to explore combination therapies.
Table 2: Potential Combination Therapies to Overcome Resistance
| Combination Target | Rationale | Example Compound(s) |
| MAPK Pathway (MEK) | To block the reactivated downstream signaling. | Trametinib |
| PI3K/AKT/mTOR Pathway | To inhibit the parallel survival pathway.[2][3][7][11] | Everolimus, PI3K inhibitors |
| Receptor Tyrosine Kinases (RTKs) | To block the upstream signaling that reactivates KRAS and bypass pathways. | Afatinib (ERBB family)[12] |
| SHP2 | SHP2 is a phosphatase that positively regulates RAS signaling.[11] | TNO155 |
| HSP90 | HSP90 inhibition can destabilize client proteins essential for cancer cell survival and implicated in resistance.[13] | HSP90 inhibitors |
| Farnesyl-transferase | To inhibit post-translational modification of RAS proteins.[11] | Tipifarnib, Lonafarnib |
| BET proteins | Resistance can be associated with epigenetic changes that can be targeted by BET inhibitors.[14] | BET inhibitors |
Experimental Workflow: Testing Combination Therapies
This technical support guide is intended to provide a starting point for troubleshooting resistance to KRAS G12D inhibitors. The complexity of cancer biology means that resistance mechanisms can be multifaceted and context-dependent. For further in-depth information, we recommend consulting the cited literature.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 6. Site-specific mutagenesis screening in KRASG12D mutant library to uncover resistance mechanisms to KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conquering oncogenic KRAS and its bypass mechanisms [thno.org]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance | MDPI [mdpi.com]
- 11. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 12. letswinpc.org [letswinpc.org]
- 13. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 14. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KGI-1 (KRAS G12D Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the novel KRAS G12D inhibitor, KGI-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KGI-1?
KGI-1 is an investigational, orally bioavailable, small molecule inhibitor that selectively targets the KRAS G12D mutant protein. It forms a covalent bond with the cysteine residue at position 12 (Cys12) in the switch-II pocket of KRAS G12D, locking the protein in its inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation and survival.
Q2: What are the known off-target effects of KGI-1?
While KGI-1 is designed for high selectivity towards KRAS G12D, in vitro kinase screening has revealed potential off-target activity against a limited number of kinases, particularly those with a similar cysteine residue in their active site. The most significant off-target interactions are summarized in the data table below. Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q3: How can I minimize off-target effects in my cellular experiments?
To minimize off-target effects, it is recommended to use the lowest effective concentration of KGI-1 that elicits the desired on-target phenotype. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Additionally, consider using a structurally unrelated KRAS G12D inhibitor as a control to confirm that the observed phenotype is due to the inhibition of KRAS G12D and not an off-target effect.
Q4: Are there any known resistance mechanisms to KGI-1?
As with other targeted therapies, acquired resistance to KGI-1 can emerge. Potential mechanisms include secondary mutations in the KRAS G12D protein that prevent drug binding, amplification of the KRAS G12D allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
If you observe higher than expected cytotoxicity in your cell line, consider the following troubleshooting steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Titrate KGI-1 Concentration: Perform a dose-response experiment to determine the IC50 value in your specific cell line. Use a concentration range from 0.1 nM to 10 µM.
-
Assess Off-Target Kinase Inhibition: Refer to the off-target profile of KGI-1 (Table 1). If your cell line is known to be dependent on one of the off-target kinases, the observed toxicity may be due to off-target effects.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not contributing to toxicity.
Guide 2: Lack of Efficacy in a KRAS G12D-mutant Cell Line
If KGI-1 does not show the expected anti-proliferative effect in a known KRAS G12D-mutant cell line, follow these steps:
-
Verify KRAS G12D Mutation Status: Confirm the KRAS G12D mutation status of your cell line using a reliable method such as Sanger sequencing or digital PCR.
-
Assess Target Engagement: Perform a Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), key downstream effectors of KRAS signaling. A lack of reduction in p-ERK and p-AKT levels may indicate poor cell permeability or rapid drug efflux.
-
Investigate Potential Resistance Mechanisms: Consider the possibility of pre-existing resistance mechanisms in your cell line, such as the activation of bypass signaling pathways. A phospho-kinase array can be used to investigate the activation state of multiple signaling pathways simultaneously.
Quantitative Data
Table 1: On-Target and Off-Target Kinase Profile of KGI-1
| Target | IC50 (nM) | Assay Type |
| KRAS G12D | 2.5 | Biochemical Assay |
| EGFR | 850 | KinaseGlo |
| FGFR1 | 1200 | LanthaScreen |
| VEGFR2 | > 5000 | Z'-LYTE |
| SRC | 2500 | Homogeneous Time-Resolved Fluorescence (HTRF) |
Experimental Protocols
Protocol 1: Western Blot Analysis for Downstream KRAS Signaling
-
Cell Seeding: Seed KRAS G12D-mutant cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of KGI-1 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: KGI-1 inhibits the active KRAS G12D mutant, blocking downstream signaling.
Caption: A workflow for troubleshooting unexpected cellular toxicity with KGI-1.
Caption: Logical relationship between on-target and off-target effects of KGI-1.
Technical Support Center: Improving the Bioavailability of KRAS G12D Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D inhibitor shows potent in vitro activity but poor in vivo efficacy. What are the likely reasons?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability.[1][2] This can stem from several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors, including those targeting KRAS G12D, are poorly soluble in aqueous environments like the gastrointestinal (GI) tract.[3][4][5] This limits their dissolution and subsequent absorption.
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the drug back into the GI lumen.[1]
-
Poor Permeability: The inhibitor may have inherently low permeability across the intestinal membrane.[1][3]
Q2: How can I assess the physicochemical properties of my KRAS G12D inhibitor that influence its bioavailability?
A2: A thorough understanding of your compound's physicochemical properties is crucial for troubleshooting bioavailability issues. Key assessments include:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 2, 6.5, 7.4) to mimic the conditions of the GI tract.[3]
-
Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to evaluate the compound's ability to cross the intestinal barrier.[1][3]
-
Solid-State Properties: Characterize the crystalline form (polymorphism) of your inhibitor, as different polymorphs can exhibit varying solubility and dissolution rates.[3]
-
Log D: The lipophilicity of your compound, measured as the distribution coefficient (Log D) at physiological pH, can influence both solubility and permeability.[6]
Q3: What are the primary strategies to improve the oral bioavailability of KRAS G12D inhibitors?
A3: Several formulation and chemical modification strategies can be employed:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[3][5][7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds in the GI tract.[3][9][10][11]
-
Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[3][12]
-
-
Chemical Modification:
Troubleshooting Guides
Issue 1: Precipitation of the KRAS G12D Inhibitor in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture media after adding the DMSO stock solution of the inhibitor.
-
Inconsistent results in in vitro cell-based assays.
Possible Causes:
-
Low aqueous solubility of the inhibitor.[4]
-
High concentration of the DMSO stock solution leading to "crashing out" upon dilution in an aqueous medium.[4]
Troubleshooting Steps:
-
Optimize Dilution Strategy:
-
Modify Media Composition:
-
Increase the serum concentration in the media if your experimental design allows, as serum proteins like albumin can help solubilize hydrophobic compounds.[4]
-
-
Consider Solubilizing Agents:
Issue 2: Low and Variable Oral Exposure in Preclinical Animal Models
Symptoms:
-
Low plasma concentrations (Cmax and AUC) of the inhibitor after oral administration.
-
High variability in plasma exposure between individual animals.
Possible Causes:
-
Poor dissolution of the solid form of the drug in the GI tract.
-
High first-pass metabolism.
Troubleshooting Steps:
-
Formulation Optimization:
-
Investigate Food Effects:
-
Consider a Prodrug Approach:
-
If high first-pass metabolism is suspected, a prodrug that masks the metabolic site can be designed.[1] Prodrugs can also be designed to improve solubility and permeability.
-
Data Presentation
Table 1: Physicochemical Properties of MRTX1133 and its Prodrug
| Compound | Molecular Weight ( g/mol ) | A -> B Permeability (10⁻⁶ cm/s) | B -> A Permeability (10⁻⁶ cm/s) | Efflux Ratio (B->A / A->B) |
| MRTX1133 | 551.6 | 0.2 | 4.8 | 24 |
| Prodrug 9 | 695.8 | 1.9 | 3.5 | 1.8 |
Data adapted from a study on MRTX1133 prodrugs.[1]
Table 2: Pharmacokinetic Parameters of MRTX1133 and its Prodrug in Mice
| Compound Administered | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| MRTX1133 | 3 | IV | 2253 | - | - |
| MRTX1133 | 100 | PO | BLQ | BLQ | <1 |
| Prodrug 9 | 100 | PO | 165 | 1018 | 10.3 |
BLQ: Below Limit of Quantification. Data adapted from a study on MRTX1133 prodrugs.[1][2]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a KRAS G12D inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired pH.
-
Apical to Basolateral (A -> B) Permeability:
-
Add the test compound (dissolved in assay buffer) to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B -> A) Permeability:
-
Add the test compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a KRAS G12D inhibitor after oral administration.[18]
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or BALB/c).
-
Dosing:
-
Administer the inhibitor formulation (e.g., suspension, solution, or enabling formulation) orally via gavage at a specific dose.
-
For intravenous administration (to determine absolute bioavailability), administer the compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Experimental workflow for improving bioavailability.
Caption: Strategies to overcome poor bioavailability.
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of a High-Fat Meal on the Pharmacokinetics of Sotorasib, a KRAS G12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies of KRAS G12D Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12D Inhibitor 1. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Initial In Vivo Efficacy: What is a recommended starting dose and administration route for this compound in a xenograft model?
-
Possible Solution: Based on preclinical studies with similar KRAS G12D inhibitors, a starting dose of 50 mg/kg administered subcutaneously is a reasonable starting point.[1] However, it is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model and inhibitor.[2]
-
Troubleshooting Steps:
-
Dose Titration: Conduct a dose-finding study with a range of doses to identify the MTD.
-
Vehicle Assessment: Ensure the vehicle used for drug delivery is well-tolerated by the animals.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure with target engagement (e.g., p-ERK levels in tumor tissue) to ensure the administered dose is achieving the desired biological effect.
-
2. Lack of Efficacy: Why is there a lack of tumor growth inhibition in our KRAS G12D-mutant xenograft model?
-
Possible Causes:
-
Suboptimal dosage or administration schedule.
-
Intrinsic or acquired resistance of the tumor model.
-
Issues with the formulation or stability of the inhibitor.
-
-
Troubleshooting Steps:
-
Confirm KRAS G12D Mutation: Verify the KRAS G12D mutation status of your cell line or tumor model through sequencing.[3]
-
Investigate Bypass Pathways: Resistance can arise from the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway.[3][4]
-
Assess Drug Metabolism and Distribution: Analyze plasma and tumor concentrations of the inhibitor to ensure adequate exposure. Some inhibitors may show good pharmacokinetic characteristics and tend to accumulate in tumors.[5]
-
Consider Combination Therapy: Combining the KRAS G12D inhibitor with inhibitors of other pathways (e.g., MEK inhibitors or immunotherapy) may enhance efficacy.[2][6]
-
3. Toxicity and Adverse Events: We are observing significant weight loss and other signs of toxicity in our study animals. What can be done to mitigate this?
-
Possible Causes:
-
The dose is above the maximum tolerated dose (MTD).
-
Off-target effects of the inhibitor.
-
The vehicle formulation may be causing adverse reactions.
-
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose to a level that is better tolerated.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., every other day or twice weekly) instead of daily administration to allow for recovery between doses.[2]
-
Monitor for Pseudo-Allergic Reactions: Some inhibitors can trigger pseudo-allergic reactions. Monitor for relevant symptoms and consider measuring plasma histamine (B1213489) levels.[2]
-
Refine Formulation: Evaluate different vehicle compositions to improve tolerability.
-
4. Tumor Regrowth After Initial Response: Our tumors initially regress but then start to grow again despite continuous treatment. What could be the cause?
-
Possible Cause: This is likely due to the development of acquired resistance. Tumors can adapt to the inhibitor by reactivating downstream signaling pathways.[2]
-
Troubleshooting Steps:
-
Analyze Resistant Tumors: Biopsy the relapsed tumors to investigate potential resistance mechanisms, such as secondary mutations in KRAS or upregulation of bypass pathways.
-
Combination Therapy: As with a lack of initial efficacy, combining the KRAS G12D inhibitor with other targeted agents or immunotherapy may overcome resistance.[6] Studies have shown that combining KRAS G12D inhibitors with immune checkpoint inhibitors can lead to durable tumor elimination in preclinical models.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of various KRAS G12D inhibitors.
Table 1: In Vivo Efficacy of a PROTAC KRAS G12D Degrader [1]
| Animal Model | Cell Line (Human) | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
| BALB/c nude mice | AsPC-1 (pancreatic) | 50 mg/kg | Subcutaneous (s.c.) | Once daily or every three days | 22 days | Achieved tumor growth inhibition |
Table 2: In Vivo Pharmacodynamic Effects of a PROTAC KRAS G12D Degrader [1]
| Animal Model | Treatment Group | Biomarker | Result |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | KRAS G12D Protein Level | Reduced in tumor tissues |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | Phospho-ERK (p-ERK) Level | Reduced in tumor tissues |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | Body Weight | No significant changes |
Table 3: In Vivo Efficacy of KRAS G12D Inhibitor TH-Z827 [7][8]
| Animal Model | Cell Line | Dosage (Intraperitoneal) | Outcome |
| BALB/c nude mice | Panc 04.03 | 10 mg/kg | Significantly reduced tumor volumes compared to vehicle control. |
| BALB/c nude mice | Panc 04.03 | 30 mg/kg | Dose-dependent reduction in tumor volume, but with observed weight loss. |
Experimental Protocols
1. Xenograft Tumor Model Protocol
This protocol is a general guideline for establishing a subcutaneous xenograft model to test the efficacy of this compound.
-
Cell Culture: Culture KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) under standard conditions.
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/200 µL.[9]
-
Implantation: Subcutaneously inject 200 µL of the cell suspension into the right flank of 6-week-old BALB/c nude mice.[9]
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 80-100 mm³).
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.[1]
-
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.
-
Drug Formulation and Administration:
-
Prepare a stock solution of the inhibitor, for example, by first dissolving it in DMSO.
-
A common formulation involves a mixture of PEG300, Tween 80, and saline or PBS.[1]
-
Administer the formulated inhibitor or vehicle control via the determined route (e.g., subcutaneous injection).
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: KRAS G12D signaling pathway and the inhibitory action of Inhibitor 1.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for in vivo studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. biorxiv.org [biorxiv.org]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Navigating the Nuances of KRAS G12D Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your KRAS G12D assays. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Biochemical Assays
1. Why is the signal window in my TR-FRET nucleotide exchange assay low?
-
Possible Cause: Suboptimal concentrations of assay components, inactive protein, or inappropriate buffer conditions can lead to a reduced signal window.
-
Troubleshooting Steps:
-
Reagent Titration: Titrate the concentrations of KRAS G12D protein, SOS1 (if used), and the fluorescently labeled GTP analog to find the optimal ratio.
-
Protein Quality: Verify the activity of your recombinant KRAS G12D and SOS1 proteins. Ensure proper storage and handling to prevent degradation.
-
Buffer Optimization: The assay buffer should contain appropriate concentrations of salts (e.g., 150 mM NaCl), magnesium chloride (e.g., 5 mM MgCl₂), and a reducing agent like DTT (e.g., 1 mM). The pH should be maintained around 7.4 with a buffer such as HEPES.[1]
-
Incubation Times: Optimize the incubation times for compound binding and the nucleotide exchange reaction.[1]
-
2. My positive control inhibitor is not showing the expected IC50 value.
-
Possible Cause: This could be due to inaccurate serial dilutions, degradation of the inhibitor, or issues with the assay components.
-
Troubleshooting Steps:
-
Compound Integrity: Prepare fresh serial dilutions of the control inhibitor from a new stock. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
Assay Validation: Run a known positive and negative control to ensure the assay is performing as expected.
-
Reader Settings: Confirm that the TR-FRET plate reader is set to the correct excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).[1]
-
Cell-Based Assays
3. Why is there no significant decrease in viability in my KRAS G12D mutant cell line upon treatment with a known inhibitor?
-
Possible Cause: The cells may have developed resistance to the inhibitor, the inhibitor may not be cell-permeable, or the assay conditions may be suboptimal.[2]
-
Troubleshooting Steps:
-
Confirm KRAS G12D Status: Verify the KRAS G12D mutation in your cell line using sequencing to rule out misidentification or contamination.[2]
-
Investigate Resistance Mechanisms: Cancer cells can develop resistance by activating alternative signaling pathways (e.g., reactivation of the MAPK or PI3K/AKT/mTOR pathways) or through secondary mutations in the KRAS gene.[2]
-
Inhibitor Permeability: If using a novel compound, assess its cell permeability using various assays.
-
Assay Duration and Seeding Density: Optimize the treatment duration and the initial cell seeding density. High cell density can sometimes mask the effects of a cytotoxic agent.
-
4. I'm observing high background signal in my NanoBRET™ target engagement assay.
-
Possible Cause: High background can result from non-specific binding of the tracer, inappropriate cell density, or issues with the NanoLuc® luciferase fusion protein.
-
Troubleshooting Steps:
-
Tracer Concentration: Titrate the NanoBRET™ tracer to the lowest concentration that still provides a sufficient signal window.
-
Cell Seeding: Optimize the number of cells seeded per well. Too many cells can lead to increased background.
-
Expression of Fusion Protein: Ensure consistent expression of the KRAS G12D-NanoLuc® fusion protein in your cells.[1]
-
Washing Steps: If the protocol includes wash steps, ensure they are performed thoroughly to remove unbound tracer.
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for various KRAS G12D assays. These values should be used as a general guide, as results can vary between laboratories and specific experimental conditions.
Table 1: Biochemical Assay Parameters
| Parameter | Assay Type | Typical Value | Reference |
| KRAS G12D Concentration | TR-FRET Nucleotide Exchange | 20 nM | [1] |
| SOS1 Concentration | TR-FRET Nucleotide Exchange | 10 nM | [1] |
| Fluorescent GTP Analog | TR-FRET Nucleotide Exchange | 50 nM | [1] |
| Control Inhibitor (MRTX1133) IC50 | TR-FRET Nucleotide Exchange | ~0.14 nM | [3] |
Table 2: Cell-Based Assay Parameters
| Parameter | Assay Type | Cell Line | Typical IC50 | Reference |
| Inhibitor 16 | Cell Viability | A-427 (KRAS G12D) | 0.35 µM | [4] |
| Inhibitor 16 | Cell Viability | PANC-1 (KRAS G12D) | ~4.4 µM | [4] |
| Inhibitor 16 | Target Engagement (NanoBRET) | Engineered HEK293 (G12D) | 5.5 nM | [1] |
| Inhibitor 16 | pERK1/2 Inhibition (AlphaLISA) | AsPC-1 (G12D) | 0.9 nM | [1] |
Experimental Protocols
TR-FRET Nucleotide Exchange Assay
This assay measures the inhibition of GDP-GTP exchange on the KRAS G12D protein.
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.[1]
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the serially diluted compound or DMSO control to the wells.
-
Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.[1]
-
Incubate for 15 minutes at room temperature to allow for compound binding.[1]
-
Initiate the exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (final concentration 50 nM).[1]
-
Incubate for 60 minutes at room temperature, protected from light.[1]
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).[1]
-
-
Data Analysis:
Cell Viability Assay (e.g., MTT)
This assay assesses the effect of an inhibitor on cell proliferation.
-
Cell Preparation:
-
Seed KRAS G12D mutant cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor or vehicle control to the wells.[4]
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[4]
-
Visualizations
References
Technical Support Center: Secondary KRAS Mutations and Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating secondary KRAS mutations that affect the efficacy of targeted inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Question: My KRAS G12C inhibitor-treated cell line is showing signs of acquired resistance. How can I determine if a secondary KRAS mutation is the cause?
Answer:
To investigate if acquired resistance is driven by on-target secondary KRAS mutations, a systematic approach is required.
-
Isolate Resistant Clones: Culture your KRAS G12C mutant cell line in the presence of the inhibitor (e.g., Sotorasib or Adagrasib) over an extended period. Gradually increase the drug concentration to select for and isolate resistant colonies.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the parental (sensitive) and the derived resistant cell clones.
-
Targeted KRAS Sequencing:
-
Sanger Sequencing: If you suspect mutations in specific hotspots (e.g., codons 68, 95, 96), design primers to amplify the relevant exons of the KRAS gene for Sanger sequencing. This is a cost-effective method for targeted validation.
-
Next-Generation Sequencing (NGS): For a comprehensive and unbiased analysis, perform targeted NGS of the entire KRAS coding sequence or a broader cancer gene panel. This can identify novel or unexpected mutations.
-
-
Data Analysis: Compare the KRAS sequences from resistant clones to the parental cell line. The presence of a new mutation in the resistant cells that is absent in the parental line indicates a potential secondary resistance mutation. Several studies have identified mutations at residues R68, H95, and Y96 that disrupt drug-protein interactions.[1][2]
Question: I performed sequencing and found no secondary KRAS mutations in my resistant cells. What are the alternative mechanisms of resistance?
Answer:
If on-target KRAS mutations are ruled out, resistance is likely mediated by "off-target" mechanisms that bypass the need for KRAS G12C signaling.[3][4] These often involve the reactivation of downstream pathways.
-
Bypass Pathway Activation: Resistance can be driven by the activation of parallel signaling pathways that render the cells independent of KRAS signaling.[1][5] Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in other RTKs like EGFR, MET, or FGFR2 can reactivate the MAPK and/or PI3K-AKT pathways.[1][6]
-
Downstream Mutations: Gain-of-function mutations in downstream signaling nodes such as NRAS, BRAF, MAP2K1 (MEK1), or loss-of-function mutations in tumor suppressors like PTEN and NF1 can also occur.[4][6]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, or RAF1 have been identified as acquired resistance mechanisms.[6]
-
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), cells can undergo a change in their lineage, such as transforming from adenocarcinoma to squamous cell carcinoma, which reduces their dependency on the original KRAS driver mutation.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells can acquire mesenchymal features, a process associated with resistance to various targeted therapies.[3]
Recommended Next Steps:
-
Phospho-proteomics/Western Blot: Analyze the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT, p-S6) to see if the MAPK or PI3K pathways are reactivated in resistant cells despite KRAS G12C inhibition.
-
RNA-Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes and pathways, such as those related to RTKs or EMT.[7]
-
Whole-Exome Sequencing (WES): For a comprehensive view, WES can identify mutations, fusions, and copy number variations across the entire exome that may be responsible for bypass signaling.[7]
Question: I have identified a secondary KRAS mutation. How do I functionally validate that it drives resistance?
Answer:
To confirm that an identified secondary mutation is responsible for inhibitor resistance, you must demonstrate that its presence is both necessary and sufficient to reduce drug efficacy.
-
Generate Isogenic Cell Lines: Use CRISPR/Cas9 or another gene-editing tool to introduce the specific secondary mutation into the parental (inhibitor-sensitive) KRAS G12C cell line.
-
Perform Cell Viability Assays: Treat the newly generated double-mutant cell line, the parental G12C line, and a wild-type control line with a dose-response curve of the KRAS inhibitor.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant increase in the IC50 value for the double-mutant cell line compared to the parental G12C line confirms that the secondary mutation confers resistance.
-
Biochemical Assays: Analyze downstream signaling (e.g., p-ERK levels) in the engineered cells following inhibitor treatment. Resistant cells should fail to suppress MAPK signaling effectively compared to sensitive cells.
Frequently Asked Questions (FAQs)
What are the most common secondary KRAS mutations conferring resistance to G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors like Sotorasib and Adagrasib can be driven by a variety of secondary mutations in the KRAS gene itself.[6] These mutations often occur at different locations, including the original G12 codon, or in the drug-binding switch-II pocket.[3][6] Some mutations show differential resistance to Sotorasib versus Adagrasib.[2][8]
| Secondary KRAS Mutation | Reported Resistance to Sotorasib | Reported Resistance to Adagrasib | Mechanism of Resistance |
| G12D/R/V/W | Yes | Yes | Prevents covalent binding to Cys12.[6][9] |
| G13D | High Resistance | Sensitive | Promotes GDP-GTP exchange.[2][8] |
| A59S/T | High Resistance | Sensitive | Decreases GTP hydrolysis.[2][8] |
| R68S | Yes | Yes | Disrupts inhibitor binding in the switch-II pocket.[2][6] |
| H95D/Q/R | Yes | Yes | Disrupts inhibitor binding in the switch-II pocket.[6][9] |
| Y96C/D/S | Yes | Yes | Disrupts inhibitor binding in the switch-II pocket.[2][6][8] |
| Q99L | Sensitive | Resistant | Disrupts Adagrasib-specific interactions.[2][8] |
What is the difference between "on-target" and "off-target" resistance?
This distinction is crucial for understanding how tumors evade targeted therapies.
-
On-target resistance involves genetic changes to the drug's direct target, in this case, the KRAS protein.[3][4] This includes secondary point mutations within the KRAS gene or amplification of the KRAS G12C allele, which increases the amount of target protein.[6][9]
-
Off-target resistance occurs when the cancer cell activates alternative signaling pathways to bypass its dependency on the inhibited target.[3][4] This does not involve changes to the KRAS protein itself but rather alterations in other genes that reactivate the MAPK or other critical survival pathways.[1][6]
How can secondary KRAS mutations be detected in clinical practice?
Detecting secondary KRAS mutations in patients who develop resistance is critical for guiding subsequent treatment strategies.
-
Tissue Biopsy: A repeat biopsy of the progressive tumor lesion followed by next-generation sequencing is the gold standard for identifying resistance mechanisms.[6] However, this procedure is invasive.
-
Liquid Biopsy (cfDNA): A minimally invasive alternative is the analysis of circulating tumor DNA (ctDNA) from a patient's blood sample.[3][4] This approach can detect secondary KRAS mutations and other resistance-associated genomic alterations.[10][11] It is particularly useful for monitoring the emergence of resistance over time. Studies have successfully used cfDNA analysis to identify secondary mutations in patients progressing on Sotorasib and Adagrasib.[3][10]
What is the core signaling pathway affected by KRAS G12C and its inhibitors?
KRAS is a key molecular switch that, when active (GTP-bound), triggers multiple downstream signaling cascades critical for cell growth and survival.[9] The two primary pathways are:
-
MAPK (RAF-MEK-ERK) Pathway: This is the canonical pathway through which RAS proteins promote cell proliferation.[1]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[1]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state, thereby shutting down these downstream signals.[4] Secondary mutations or bypass tracks cause resistance by reactivating these same pathways.[5]
Experimental Protocols
Protocol 1: Generation of Inhibitor-Resistant Cell Lines and Identification of Secondary Mutations
This protocol outlines the workflow for developing cell lines with acquired resistance to KRAS inhibitors and identifying the underlying genetic cause.
Methodology:
-
Chronic Drug Exposure: Begin with a KRAS G12C mutant cell line (e.g., NCI-H358). Culture the cells in media containing the KRAS G12C inhibitor at a concentration close to the initial IC50.
-
Dose Escalation: As the cells adapt, gradually increase the inhibitor concentration over several weeks to months. This selects for highly resistant populations. An alternative approach involves treating cells with a chemical mutagen (e.g., N-ethyl-N-nitrosourea) prior to inhibitor exposure to increase the rate of mutation.[2][8]
-
Isolation of Resistant Clones: Once robustly growing colonies emerge at high drug concentrations, use cloning cylinders or limiting dilution to isolate single-cell clones.
-
Expansion and Validation: Expand each clone and confirm its resistance by performing a cell viability assay (e.g., CellTiter-Glo) to demonstrate a significant rightward shift in the IC50 curve compared to the parental cell line.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental cell line and from several confirmed resistant clones.
-
KRAS Gene Sequencing:
-
Amplify the coding exons of the KRAS gene using PCR.
-
Perform Sanger sequencing or NGS on the PCR products.
-
-
Data Analysis: Align sequencing reads to the human KRAS reference sequence. Compare sequences from resistant clones to the parental line to identify any new mutations.
Protocol 2: Detection of Secondary KRAS Mutations in Circulating Free DNA (cfDNA)
This protocol describes a non-invasive method for identifying KRAS mutations from plasma.
Methodology:
-
Plasma Collection: Collect whole blood (approx. 10 mL) from the subject into specialized cfDNA collection tubes (e.g., K2 EDTA tubes).[12]
-
Plasma Isolation: Within a few hours of collection, perform a two-step centrifugation process to separate plasma from blood cells and prevent contamination with genomic DNA.[12]
-
First spin: 2,000 x g for 15 minutes.
-
Second spin (of supernatant): 3,000 x g for 15 minutes.
-
-
cfDNA Extraction: Extract cfDNA from the cleared plasma using a specialized kit designed for this purpose (e.g., QIAamp Circulating Nucleic Acid Kit).[12]
-
Quantification: Quantify the extracted cfDNA using a highly sensitive method like Qubit fluorometry or Droplet Digital PCR (ddPCR).
-
Mutation Detection:
-
Droplet Digital PCR (ddPCR): This is a highly sensitive method ideal for detecting known low-frequency mutations.[13] Use specific assays for KRAS G12C and suspected secondary mutations. The absolute quantification of mutant and wild-type alleles allows for precise calculation of the variant allele frequency (VAF).[14]
-
NGS-based approaches: Use a targeted NGS panel (e.g., Guardant360, Resolution Bioscience ctDx) to simultaneously screen for a wide range of mutations in KRAS and other cancer-related genes.[10][11] This is more suitable for discovery of novel resistance mutations.
-
-
Data Analysis: For NGS data, bioinformatic pipelines are used to call variants and filter out sequencing errors and germline polymorphisms. A mutation is considered "acquired" if it is detected at progression but was absent in a baseline sample.[10]
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Overcoming Resistance to KRAS G12C Inhibitors in Pancreatic and Colorectal Cancers - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Detection of Low-Frequency KRAS Mutations in cfDNA From EGFR-Mutated NSCLC Patients After First-Line EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of KRAS mutations in plasma cell-free DNA of colorectal cancer patients and comparison with cancer panel data for tissue samples of the same cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bypass Pathway Activation in KRAS G12D Inhibitor Resistance
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to KRAS G12D inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on bypass pathway activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter, presented in a question-and-answer format.
Q1: My KRAS G12D mutant cell line is showing unexpected resistance to the inhibitor. What are the initial troubleshooting steps?
A1: When a KRAS G12D mutant cell line does not respond as expected to a specific inhibitor, it's crucial to systematically investigate the potential causes. Resistance can be intrinsic (pre-existing) or acquired (developed over time).
Initial Troubleshooting Steps:
-
Confirm KRAS G12D Mutation Status: The first step is to verify the KRAS G12D mutation in your cell line using sequencing to rule out any misidentification, contamination, or loss of the mutation over passages.
-
Evaluate Inhibitor Potency and Stability: Ensure the inhibitor is potent and stable under your experimental conditions. Consider issues like precipitation in the cell culture media. If precipitation is observed, optimizing the stock solution and dilution strategy, or modifying the media composition (e.g., adjusting serum concentration) may be necessary.[1]
-
Investigate Bypass Pathway Activation: A primary mechanism of resistance is the activation of alternative signaling pathways that bypass the inhibition of the KRAS pathway. The most common bypass pathways include the EGFR, MET, and PI3K/mTOR signaling cascades.[2][3]
-
Assess for Secondary Mutations: Acquired resistance can also arise from secondary mutations in the KRAS gene itself.[2]
Q2: How can I investigate the involvement of the EGFR pathway in KRAS G12D inhibitor resistance?
A2: Reactivation of the EGFR signaling pathway is a well-documented mechanism of resistance. Upon inhibition of KRAS G12D, a feedback mechanism can lead to the upregulation and activation of EGFR, which in turn reactivates the MAPK and PI3K/AKT pathways.[4][5]
Experimental Approach:
-
Western Blot Analysis: Probe for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT) in your resistant cells compared to sensitive parental cells, both with and without inhibitor treatment. An increase in p-EGFR, and a sustained or rebounded p-ERK and p-AKT signal in the presence of the KRAS G12D inhibitor, would suggest EGFR-mediated resistance.[4]
-
Co-Immunoprecipitation: To confirm the interaction between EGFR and downstream effectors, you can perform a co-immunoprecipitation experiment to pull down EGFR and blot for associated signaling proteins like GRB2 or SHC1.
-
Combination Therapy: Treat your resistant cells with a combination of the KRAS G12D inhibitor and an EGFR inhibitor (e.g., cetuximab). A synergistic effect on cell viability would strongly suggest the involvement of the EGFR bypass pathway.[4]
Q3: What is the role of MET amplification in resistance and how can I test for it?
A3: Amplification of the MET proto-oncogene can lead to the overexpression and constitutive activation of the MET receptor tyrosine kinase. This provides an alternative route to activate downstream signaling pathways like PI3K/AKT, thereby bypassing KRAS G12D inhibition.[6] MET amplification has been identified as a mechanism of acquired resistance to KRAS inhibitors.[6]
Experimental Approach:
-
Fluorescence In Situ Hybridization (FISH): FISH is the gold standard for detecting gene amplification.[7] Use a probe specific for the MET gene to determine its copy number in your resistant cell lines.[8][9][10][11]
-
Quantitative PCR (qPCR): qPCR can also be used to assess MET gene copy number.
-
Western Blot Analysis: Increased total MET and phosphorylated MET (p-MET) protein levels can be indicative of MET amplification.
-
Combination Therapy: Similar to the EGFR pathway, combining the KRAS G12D inhibitor with a MET inhibitor (e.g., crizotinib) and observing a synergistic effect on cell viability can confirm the role of MET amplification in resistance.
Q4: How does the PI3K/AKT/mTOR pathway contribute to resistance, and how can I assess its activation?
A4: The PI3K/AKT/mTOR pathway is a critical downstream effector of KRAS and can be reactivated through various mechanisms to confer resistance to KRAS G12D inhibitors. This reactivation can be driven by upstream signals from receptor tyrosine kinases like EGFR and MET, or through mutations in the PI3K pathway itself.[1][3][12]
Experimental Approach:
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, including p-AKT (at both Ser473 and Thr308), p-mTOR, and downstream targets like p-S6K and p-4E-BP1.[2] Sustained or increased phosphorylation of these proteins in the presence of a KRAS G12D inhibitor points to pathway reactivation.
-
Combination Therapy: The most direct way to confirm the dependency on this pathway is to co-treat resistant cells with the KRAS G12D inhibitor and a PI3K, AKT, or mTOR inhibitor. A significant reduction in cell viability with the combination treatment would confirm the role of the PI3K/AKT/mTOR pathway in resistance.[12][13]
Data Presentation
The following tables summarize quantitative data related to KRAS G12D inhibitor sensitivity and resistance.
Table 1: Cell Viability (IC50) in Response to KRAS G12D Inhibitors
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Reference |
| PANC-1 | G12D | MRTX1133 | < 50 | > 2000 | [14][15] |
| HPAF-II | G12D | MRTX1133 | ~ 1000 | - | [14] |
| AsPC-1 | G12D | PROTAC degrader 1 | - | DC50: 1.5 | [16] |
| SNU-C2B | G12D | MRTX1133 | > 5000 | - | [14] |
| LS513 | G12D | MRTX1133 | > 100 | - | [14] |
Table 2: Changes in Phosphorylated Protein Levels in Response to KRAS G12D Inhibition
| Cell Line | Treatment | p-ERK Levels | p-AKT Levels | Resistance Mechanism | Reference |
| LS180 (CRC) | MRTX1133 | Decreased | Decreased | Sensitive | [4] |
| LS180 (CRC) | MRTX1133 + EGF | Maintained | Maintained | EGFR Activation | [4] |
| PANC-1 (PDAC) | TH-Z835 | Decreased | Decreased | Sensitive | [17][18] |
| PANC1K (PDAC) | MRTX1133 | Maintained | - | Acquired Resistance | [15] |
| KrasG12D;EgfrKO | - | Decreased | Maintained | EGFR Dependence | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated proteins in key signaling pathways.
-
Cell Lysis:
-
Treat cells with the KRAS G12D inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice at all times.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-p-EGFR, anti-p-MET) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is for validating the interaction between two proteins (e.g., EGFR and GRB2).
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-EGFR) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-GRB2).
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol provides a general workflow for detecting MET gene amplification in paraffin-embedded cell blocks or tissue sections.
-
Sample Preparation:
-
Prepare 4-5 micron thick sections from formalin-fixed, paraffin-embedded (FFPE) blocks.
-
-
Deparaffinization and Pretreatment:
-
Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes.
-
Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.
-
-
Probe Hybridization:
-
Denature the chromosomal DNA and the MET-specific DNA probe.
-
Apply the probe to the slide and hybridize overnight in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides to remove unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Score the number of MET (red) and centromere 7 (green) signals in at least 50-100 tumor cell nuclei.
-
Calculate the MET/CEP7 ratio to determine amplification status. A ratio ≥ 2.0 is typically considered amplified.[7]
-
Mandatory Visualizations
Signaling Pathways
Caption: KRAS G12D signaling and bypass pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating resistance.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
- 1. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities | MDPI [mdpi.com]
- 7. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test Details - MET Amplification - FISH [knightdxlabs.ohsu.edu]
- 9. MET Gene Amplification by FISH | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 11. FISH MET Amplification | Quest Diagnostics [questdiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. EGF Receptor is Required for KRAS-induced Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Degradation with PROTAC KRAS G12D Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with PROTAC KRAS G12D degraders.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC KRAS G12D degrader and how does it work?
A PROTAC (Proteolysis Targeting Chimera) KRAS G12D degrader is a heterobifunctional molecule designed to specifically eliminate the KRAS G12D mutant protein, a key driver in many cancers.[1][2] It works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] The PROTAC molecule simultaneously binds to the KRAS G12D protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity induces the E3 ligase to tag the KRAS G12D protein with ubiquitin, marking it for destruction by the proteasome.[1][2]
Q2: My PROTAC KRAS G12D degrader is showing little to no degradation of the target protein. What are the initial troubleshooting steps?
When observing suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary.[4] The process should begin with confirming target degradation, followed by investigating cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity.[4][5] This stepwise approach ensures that each phase of the PROTAC action is validated, allowing for precise identification of the point of failure.[4]
Q3: Which E3 ligases are commonly recruited by KRAS G12D PROTACs?
Most KRAS G12D PROTACs developed to date recruit either the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[6][7] Some studies suggest that VHL-recruiting degraders may be more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[6]
Q4: What is the "hook effect" in the context of PROTACs and how can I mitigate it?
The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5] This results in a bell-shaped dose-response curve. It occurs when excess PROTAC molecules form non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.[5] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your degrader.
Troubleshooting Guides
Problem 1: No or Poor Degradation Observed in Western Blot
If your Western blot analysis shows no significant reduction in KRAS G12D protein levels after treatment with the PROTAC, consider the following potential causes and solutions.
dot
Caption: Systematic Troubleshooting Workflow for Poor Degradation.
Possible Cause 1: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.[4]
-
Solution:
-
Perform a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross a lipid membrane.[4]
-
If permeability is low, consider structural modifications to the PROTAC, such as optimizing the linker, to improve its physicochemical properties.[6]
-
Possible Cause 2: Lack of Target Engagement. The PROTAC may not be binding to KRAS G12D or the E3 ligase inside the cell.
-
Solution:
-
Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).[4] Successful binding of the degrader will stabilize KRAS G12D, leading to a higher melting temperature.[4]
-
Utilize live-cell target engagement assays like NanoBRET™ to quantify the binding affinity of the degrader to both KRAS G12D and the recruited E3 ligase.[4]
-
Possible Cause 3: Inefficient Ternary Complex Formation. The formation of a stable ternary complex (KRAS G12D : PROTAC : E3 Ligase) is critical for ubiquitination.[4]
-
Solution:
-
Perform Co-Immunoprecipitation (Co-IP) to verify the formation of the ternary complex within cells.[4] For example, immunoprecipitate the E3 ligase and then perform a Western blot for KRAS G12D.
-
Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to characterize the stability and cooperativity of the ternary complex.[5]
-
Possible Cause 4: Failed Ubiquitination. Even if a ternary complex forms, it may not be productive, leading to a failure in ubiquitination.[4] This can occur if the lysine (B10760008) residues on KRAS G12D are not accessible.
-
Solution:
-
Conduct an in-cell ubiquitination assay.[4] This involves immunoprecipitating KRAS G12D from cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) and then performing a Western blot for ubiquitin. An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination.[4]
-
Possible Cause 5: Issues with the Proteasome. The proteasome itself may be inhibited or dysfunctional in your cell line.
-
Solution:
-
Use a proteasome activity assay to confirm that the proteasome is functional in your experimental system.
-
Ensure that other compounds in your treatment media are not inadvertently inhibiting the proteasome.
-
Problem 2: High Variability in Experimental Results
Inconsistent results can be frustrating and can mask the true efficacy of your degrader.
Possible Cause 1: Inconsistent Cell Culture and Treatment.
-
Solution:
Possible Cause 2: Suboptimal Western Blot Protocol.
-
Solution:
-
Optimize your Western blot protocol for KRAS detection, including using a validated primary antibody, appropriate lysis buffer, and sufficient protein loading.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a hypothetical, yet representative, KRAS G12D degrader. This data can serve as a benchmark for your own experiments.
| Parameter | Value | Cell Line | E3 Ligase Recruited | Reference |
| DC50 | 10 nM | AsPC-1 | VHL | [2][7] |
| Dmax | >90% | AsPC-1 | VHL | [2] |
| Ternary Complex KD | 5 nM | (Biophysical) | VHL | [5] |
| Binary KD (KRAS G12D) | 50 nM | (Biophysical) | VHL | [5] |
| Binary KD (E3 Ligase) | 100 nM | (Biophysical) | VHL | [5] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achievable.
Experimental Protocols
Protocol 1: Western Blot for KRAS G12D Degradation
Objective: To quantify the reduction in total KRAS G12D protein levels following PROTAC treatment.[2]
-
Cell Culture & Treatment: Plate KRAS G12D mutant cells (e.g., AsPC-1, MIA PaCa-2) at an appropriate density and allow them to adhere overnight.[4] Treat with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for KRAS G12D or total KRAS. Follow this with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the KRAS G12D : PROTAC : E3 Ligase ternary complex in cells.[4]
-
Cell Treatment: Treat KRAS G12D mutant cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[4]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[4]
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or KRAS G12D overnight at 4°C.[4]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot for the presence of the other components of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of KRAS G12D in a cellular context.[2][4]
-
Cell Treatment: Seed cells and treat with the PROTAC. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[4]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[4]
-
Immunoprecipitation: Perform immunoprecipitation for KRAS G12D as described in the Co-IP protocol.[4]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.[4] Probe the Western blot with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear indicates poly-ubiquitination.[4]
Visualizations
dot
References
Technical Support Center: Managing Toxicity of KRAS G12D Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with KRAS G12D inhibitors in preclinical models.
I. Frequently Asked Questions (FAQs)
Q1: What are the common on-target and off-target toxicities observed with KRAS G12D inhibitors in preclinical models?
A1: While specific toxicity profiles are inhibitor-dependent, some common themes have emerged in preclinical studies. On-target toxicities can arise from the inhibition of KRAS G12D in normal tissues that may have some level of KRAS signaling. Off-target toxicities are a result of the inhibitor interacting with other proteins. Common observations include gastrointestinal issues such as diarrhea and nausea. For some specific inhibitors like ERAS-4693 and ERAS-5024, pseudo-allergic reactions have been observed, which were linked to off-target agonism of MRGPRX2.[1] It is crucial to characterize the specific off-target profile of your inhibitor.[2]
Q2: How can I distinguish between on-target, off-tumor toxicity and off-target toxicity?
A2: Differentiating between these two sources of toxicity is a key step in troubleshooting. For suspected on-target, off-tumor toxicity, it is recommended to assess the expression level of KRAS G12D in healthy organs through methods like qPCR or immunohistochemistry. If a healthy organ expressing the target shows signs of toxicity, it is likely an on-target effect. For off-target toxicity, a broader approach is needed. This can include in silico predictions of off-target binding and unbiased proteomic profiling of tissues from treated and control animals to identify unintended protein interactions.[3]
Q3: What are the initial steps to take when unexpected toxicity is observed in an in vivo study?
A3: When unexpected toxicity such as significant weight loss, lethargy, or other signs of poor health are observed, a systematic investigation is warranted. The first step is to perform a comprehensive toxicology assessment, including a complete blood count (CBC), serum chemistry analysis, and histopathology of major organs. It's also important to consider formulation-related toxicity by testing the vehicle alone. If the toxicity is confirmed to be related to the inhibitor, dose-escalation studies to determine the maximum tolerated dose (MTD) are crucial. Exploring different dosing schedules, such as dose fractionation, may also help mitigate toxicity while maintaining efficacy.[3]
Q4: Can the tumor microenvironment influence the observed toxicity of a KRAS G12D inhibitor?
A4: Yes, the tumor microenvironment (TME) can play a role in the overall response to KRAS G12D inhibitors, which can indirectly influence the health of the animal. For instance, some KRAS inhibitors have been shown to modulate the immune system, leading to T-cell infiltration into the tumor. This can lead to a more durable anti-tumor response, but also has the potential to induce immune-related adverse events. Therefore, immunophenotyping of tumors from treated and control animals can provide valuable insights.
II. Troubleshooting Guides
Guide 1: Gastrointestinal (GI) Toxicity
-
Symptoms: Diarrhea, weight loss, dehydration, and reduced food intake.
-
Possible Causes:
-
On-target inhibition of KRAS signaling in the intestinal epithelium.
-
Off-target effects on other kinases or proteins involved in gut homeostasis.[4]
-
-
Troubleshooting Steps:
-
Monitor and Grade Toxicity: Implement a daily scoring system for diarrhea and monitor body weight and food/water intake.
-
Supportive Care: Provide supplemental hydration (e.g., hydrogel packs) and a highly palatable, nutrient-dense diet.
-
Dose Modification: Reduce the dose or introduce "drug holidays" to allow for recovery.
-
Histopathology: At necropsy, perform a thorough histopathological examination of the entire GI tract to identify any cellular damage.
-
Guide 2: Hepatotoxicity
-
Symptoms: Elevated liver enzymes (ALT, AST) in serum chemistry.
-
Possible Causes:
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Determine the concentration of the inhibitor in the liver tissue to assess for accumulation.
-
Formulation Modification: If liver accumulation is high, consider alternative formulations that may alter the biodistribution of the compound.
-
Histopathology: Examine liver sections for signs of necrosis, inflammation, and other cellular damage.
-
Combination Therapy: In some preclinical models of KRAS G12C inhibitors, hepatotoxicity was mitigated by co-administration of a FAK inhibitor, suggesting a potential avenue for investigation.[5]
-
Guide 3: Hematological Toxicity
-
Symptoms: Changes in complete blood count (CBC) such as neutropenia, anemia, or thrombocytopenia. A reduction in reticulocytes has been noted for some KRAS G12D inhibitors.[1]
-
Possible Causes:
-
On-target effects on hematopoietic progenitor cells.
-
Off-target inhibition of kinases crucial for hematopoiesis.
-
-
Troubleshooting Steps:
-
Regular CBC Monitoring: Perform CBC analysis at multiple time points during the study to track the onset and severity of any hematological changes.
-
Dose and Schedule Optimization: Adjust the dose or dosing frequency to minimize the impact on blood cell counts.
-
Histopathology of Bone Marrow and Spleen: At the end of the study, examine the bone marrow and spleen to assess for any abnormalities in hematopoiesis.
-
III. Data Presentation
Table 1: Example Template for Hematological Analysis
| Treatment Group | Dose (mg/kg) | WBC (K/µL) | RBC (M/µL) | HGB (g/dL) | HCT (%) | PLT (K/µL) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 30 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Example Template for Serum Chemistry Analysis
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | CREA (mg/dL) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 30 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Example Template for Organ-to-Body Weight Ratios
| Treatment Group | Dose (mg/kg) | Liver (%) | Spleen (%) | Kidneys (%) | Heart (%) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 30 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Inhibitor X | 100 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
IV. Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select a suitable mouse model (e.g., CD-1, C57BL/6) for initial toxicity studies. For efficacy and toxicity studies, use an appropriate xenograft or genetically engineered mouse model with KRAS G12D-driven tumors.
-
Dosing: Based on preliminary dose-range finding studies, select at least three dose levels of the inhibitor and a vehicle control. Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[3]
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur texture) daily.
-
Monitor food and water consumption 2-3 times per week.
-
-
Blood Collection: Collect blood samples at baseline and at selected time points (e.g., weekly) and at the end of the study for CBC and serum chemistry analysis.
-
Endpoint Analysis: At the end of the study, perform a necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.). Calculate organ-to-body weight ratios. Fix organs in 10% neutral buffered formalin for histopathological analysis.[3]
Protocol 2: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 µL of whole blood from each mouse via an appropriate method (e.g., retro-orbital sinus, submandibular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Handling: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Analyze the samples within 4 hours of collection. If not possible, store at 4°C for up to 24 hours.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
Data Analysis: Compare the results from the treated groups to the vehicle control group.
Protocol 3: Serum Chemistry Analysis
-
Blood Collection: Collect approximately 100-200 µL of whole blood from each mouse into serum separator tubes.
-
Sample Processing: Allow the blood to clot at room temperature for 20-30 minutes. Centrifuge the tubes at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure key indicators of organ function. For liver toxicity, measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). For kidney toxicity, measure Blood Urea Nitrogen (BUN) and Creatinine (CREA).[9]
-
Data Analysis: Compare the serum chemistry values of the treated groups to the vehicle control group.
Protocol 4: Histopathology
-
Tissue Fixation: Immediately after necropsy, fix the collected organs in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and infiltrate with paraffin (B1166041) wax.
-
Embedding and Sectioning: Embed the paraffin-infiltrated tissues into blocks and cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other pathological changes.
V. Visualization
KRAS G12D Signaling Pathway
References
- 1. The pharmacologic and toxicologic characterization of the potent and selective KRAS G12D inhibitors ERAS-4693 and ERAS-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. JNCCN 360 - Non–Small Cell Lung Cancer - Treatment-Related Hepatotoxicity in NSCLC: Are All KRAS G12C Inhibitors Created Equal? [jnccn360.org]
- 9. Toxicology | MuriGenics [murigenics.com]
Validation & Comparative
The Evolving Landscape of KRAS Inhibition: A Comparative Guide to KRAS G12D-Specific and Other Novel Inhibitors
Introduction: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival in a significant portion of pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to its challenging molecular structure.[1] However, recent breakthroughs have led to the development of targeted inhibitors, heralding a new era in precision oncology. This guide provides a comparative analysis of a leading KRAS G12D-specific inhibitor, MRTX1133, against other classes of KRAS inhibitors, including the approved G12C inhibitors and emerging pan-KRAS inhibitors, with a focus on supporting experimental data and methodologies.
Mechanism of Action: A Tale of Different Pockets and States
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3] Oncogenic mutations, such as G12D and G12C, lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation.[3]
MRTX1133 (A KRAS G12D Inhibitor): MRTX1133 is a potent and selective, non-covalent inhibitor that targets the KRAS G12D mutation.[3][4] It uniquely binds to the switch II pocket of the KRAS G12D protein, a critical region for interactions with downstream effector proteins.[3] A key feature of MRTX1133 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, contributing to its potent inhibitory activity.[1][3]
Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849) (KRAS G12C Inhibitors): In contrast, the first-generation approved inhibitors, sotorasib and adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C.[5] This locks the protein in its inactive state, preventing downstream signaling.[5]
Pan-KRAS Inhibitors: A newer generation of pan-KRAS inhibitors is designed to target multiple KRAS variants, including the prevalent G12D and G12V mutations.[2][5] These inhibitors often employ different mechanisms, such as binding to the active, GTP-bound state of KRAS to disrupt its function.[5] This broader activity holds promise for treating a wider range of KRAS-mutant cancers and potentially overcoming resistance to mutant-specific inhibitors.[2][5]
Caption: KRAS signaling pathway and inhibitor intervention points.
Preclinical Performance Data
The preclinical efficacy of KRAS inhibitors is evaluated through various in vitro and in vivo models. Key metrics include the half-maximal inhibitory concentration (IC50) in cellular assays and tumor growth inhibition or regression in animal models.
In Vitro Cellular Activity
| Inhibitor | Target | Cell Line | Assay | IC50 | Citation |
| MRTX1133 | KRAS G12D | AGS (Gastric) | pERK Inhibition | 1.9 nM | [3] |
| MRTX1133 | KRAS G12D | Various G12D mutant lines | Cell Viability | 1-5 nM | [3] |
| BI-2852 | KRAS G12D | GTP-KRAS G12D | Binding Affinity | 450 nM | [1] |
In Vivo Xenograft Model Efficacy
| Inhibitor | Target | Cancer Model | Dosing | Tumor Growth Inhibition / Regression | Citation |
| MRTX1133 | KRAS G12D | Panc 04.03 (Pancreatic) | 3 mg/kg BID (IP) | 94% | [3] |
| MRTX1133 | KRAS G12D | Panc 04.03 (Pancreatic) | 10 mg/kg BID (IP) | -62% (Regression) | [3] |
| MRTX1133 | KRAS G12D | Panc 04.03 (Pancreatic) | 30 mg/kg BID (IP) | -73% (Regression) | [3] |
| MRTX1133 | KRAS G12D | HPAC (Pancreatic) | 30 mg/kg BID (IP) | 85% Regression | [3][4] |
| HRS-4642 | KRAS G12D | AsPC-1 (Pancreatic), GP2d (Colorectal) | Not Specified | Significant Inhibition | [6] |
MRTX1133 has demonstrated potent and dose-dependent anti-tumor activity in preclinical models of KRAS G12D-mutant pancreatic cancer, leading to significant tumor regressions.[3][4]
Clinical Performance Data
Clinical trials provide the ultimate measure of an inhibitor's efficacy and safety in patients. Sotorasib and adagrasib have paved the way, showing durable clinical benefits in patients with KRAS G12C-mutant cancers. MRTX1133 is currently in early-phase clinical trials.[4]
| Inhibitor | Target | Trial (Phase) | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| Sotorasib (AMG 510) | KRAS G12C | CodeBreaK 100 (Phase I) | NSCLC | 32.2% | 88.1% | 6.3 months | [7][8] |
| CodeBreaK 100 (Phase I) | CRC | 7.1% | 73.8% | 4.0 months | [7][8] | ||
| CodeBreaK 100 (Phase II) | NSCLC | 37.1% | 80.6% | 6.8 months | [9] | ||
| Adagrasib (MRTX849) | KRAS G12C | KRYSTAL-1 (Phase I/II) | NSCLC | 42.9% | Not Specified | 6.5 months | [10] |
| KRYSTAL-1 (Phase I/II) | CRC | 17% | Not Specified | Not Specified | [11] | ||
| KRYSTAL-1 (Phase II) | Pancreatic (PDAC) | 33.3% | 81.0% | 5.4 months | [12] | ||
| MRTX1133 | KRAS G12D | Phase I/II (NCT05737706) | Solid Tumors | Ongoing | Ongoing | Ongoing | [4] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of drug candidates.
Key Preclinical Assays
-
Cell Viability Assay: Cancer cell lines harboring the specific KRAS mutation are seeded in multi-well plates. They are then treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is measured using assays that quantify metabolic activity, such as MTS or CellTiter-Glo, to determine the IC50 value.[3]
-
Cellular Phospho-ERK (pERK) Inhibition Assay: Mutant cancer cell lines are treated with varying concentrations of the inhibitor. After treatment, cell lysates are analyzed by immunoassay (e.g., ELISA or Western blot) to quantify the levels of phosphorylated ERK (pERK), a key downstream marker of KRAS pathway activation. The IC50 for pERK inhibition is then calculated.[3]
-
In Vivo Xenograft Studies: Human cancer cell lines with the target KRAS mutation are subcutaneously implanted into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered at various doses and schedules (e.g., twice daily via intraperitoneal injection). Tumor volume is measured regularly to assess anti-tumor efficacy.[3]
Caption: Workflow for in vivo xenograft studies.
Summary and Future Outlook
The development of KRAS inhibitors represents a paradigm shift in the treatment of some of the most challenging cancers.
-
KRAS G12D Inhibitors (e.g., MRTX1133): Show strong preclinical promise, particularly in pancreatic cancer models where the G12D mutation is highly prevalent.[4][13] Their non-covalent nature and ability to bind both active and inactive states are key mechanistic features.[3] Clinical data is eagerly awaited.
-
KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): Are now established therapies for KRAS G12C-mutant NSCLC and have demonstrated clinical activity in other tumor types.[7][9][10] They have validated KRAS as a druggable target, but their efficacy is limited to a single mutation.
-
Pan-KRAS Inhibitors: Represent the next frontier, with the potential to treat a much broader patient population and address acquired resistance.[2][5]
The future of KRAS-targeted therapy will likely involve combination strategies to overcome resistance and enhance efficacy. Studies are already exploring combinations of KRAS inhibitors with immunotherapy, other targeted agents (like EGFR or SHP2 inhibitors), and chemotherapy.[14][15] As our understanding of KRAS biology deepens, the arsenal (B13267) of inhibitors will continue to expand, offering new hope for patients with KRAS-driven cancers.
References
- 1. jetir.org [jetir.org]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 8. Promising phase 1 trial results: Use of sotorasib (AMG 510) in patients with solid tumors | EurekAlert! [eurekalert.org]
- 9. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 10. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 15. aacrjournals.org [aacrjournals.org]
Validating KRAS G12D Inhibitor 1 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers, making it a critical therapeutic target.[1] The development of specific inhibitors against this "undruggable" target has been a significant challenge. Validating that a novel inhibitor, such as "KRAS G12D Inhibitor 1," effectively engages with its intended target within the complex cellular environment is a crucial step in its preclinical and clinical development. This guide provides a comparative overview of key methodologies for assessing the target engagement of KRAS G12D inhibitors, with supporting experimental data and protocols.
The KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cells.[2] It cycles between an inactive GDP-bound state and an active GTP-bound state.[3] This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.[3][4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to inactivation by GAPs and locking it in a constitutively active state.[5] This leads to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive uncontrolled cell proliferation, survival, and migration.[2][5]
Caption: The KRAS G12D signaling pathway and the point of intervention for Inhibitor 1.
Core Methodologies for Target Engagement Validation
A multi-faceted approach using orthogonal assays is essential to unequivocally validate the target engagement of a KRAS G12D inhibitor. These methods can be broadly categorized into biochemical, cell-based, and in vivo assays.
Biochemical Assays
These in vitro assays are crucial for determining the direct binding affinity and inhibitory activity of a compound against the purified KRAS G12D protein.
-
Surface Plasmon Resonance (SPR) : Measures the binding affinity (KD) by detecting changes in the refractive index upon inhibitor binding to immobilized KRAS G12D. A lower KD value indicates a stronger interaction.[2]
-
Guanine Nucleotide Exchange Assays : These assays measure the inhibitor's ability to block the exchange of GDP for GTP on the KRAS protein, a key step in its activation.[2]
Cell-Based Target Engagement Assays
Confirming that an inhibitor can bind to its intended target within the complex environment of a living cell is a critical step.
-
Cellular Thermal Shift Assay (CETSA) : CETSA is a powerful method to confirm the physical binding of an inhibitor to its target protein in cells.[6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).[7] This change in thermal stability is then quantified, often by Western blot or mass spectrometry.[6][7]
-
Bioluminescence Resonance Energy Transfer (BRET) : Live-cell target engagement can be measured using BRET assays.[3] This technique often involves tagging KRAS with a bioluminescent donor (like NanoLuc) and using a tracer molecule that binds to a different site on KRAS.[3][8] An inhibitor competing for binding will disrupt the BRET signal.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) : This technique can be used to pull down the KRAS G12D protein from cell lysates treated with the inhibitor. Subsequent analysis by mass spectrometry can confirm the presence of the inhibitor bound to the protein.
Pharmacodynamic (PD) Biomarker Assays
The efficacy of a KRAS inhibitor is often assessed by its ability to suppress the phosphorylation of key downstream effectors.[2]
-
Western Blotting/ELISA for pERK and pAKT : A reduction in the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in inhibitor-treated cancer cell lines harboring the KRAS G12D mutation serves as a strong indicator of on-target activity.[9]
Comparative Performance of this compound
The following tables present hypothetical data comparing "this compound" with a well-characterized benchmark inhibitor, MRTX1133, which is known for its high potency and selectivity for KRAS G12D.[10]
Table 1: Biochemical Activity and Cellular Target Engagement
| Assay | Parameter | This compound | MRTX1133 (Benchmark) |
| SPR | Binding Affinity (KD) | 1.5 nM | 0.8 nM |
| CETSA | Thermal Shift (ΔTm) | +8.5 °C | +9.2 °C |
| BRET | IC50 | 5.2 nM | 2.1 nM |
Table 2: Cellular Potency and Downstream Signaling Inhibition
| Cell Line (KRAS G12D) | Assay | Parameter | This compound | MRTX1133 (Benchmark) |
| MIA PaCa-2 (Pancreatic) | Cell Viability | IC50 | 12.5 nM | 6.8 nM |
| Western Blot | pERK IC50 | 8.9 nM | 4.5 nM | |
| NCI-H2122 (Lung) | Cell Viability | IC50 | 15.1 nM | 8.2 nM |
| Western Blot | pERK IC50 | 10.3 nM | 5.9 nM |
Experimental Workflow for Target Engagement Validation
The validation of a novel KRAS G12D inhibitor follows a logical progression from initial biochemical characterization to in vivo efficacy studies.
Caption: A streamlined workflow for validating the target engagement of a KRAS G12D inhibitor.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment followed by Western blot analysis to assess the thermal stabilization of KRAS G12D upon binding of Inhibitor 1.
-
Cell Culture and Treatment :
-
Plate MIA PaCa-2 cells (or another KRAS G12D mutant cell line) and grow to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of this compound for 1-2 hours at 37°C.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Protein Quantification :
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant sample.
-
-
Western Blot Analysis :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the amount of soluble KRAS at each temperature for both vehicle and inhibitor-treated samples. Plot the data to determine the melting curves and the thermal shift (ΔTm).
-
Pharmacodynamic (pERK) Western Blot Protocol
This protocol is for measuring the inhibition of KRAS downstream signaling by assessing the phosphorylation level of ERK.
-
Cell Culture and Treatment :
-
Plate MIA PaCa-2 cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with a serial dilution of this compound for 2-4 hours.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis :
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify the band intensities for pERK and tERK.
-
Normalize the pERK signal to the tERK signal for each treatment condition.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value.
-
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of KRAS G12D Inhibitor Cross-Reactivity with Wild-Type KRAS
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of leading KRAS G12D inhibitors with a focus on their interaction with wild-type (WT) KRAS. Understanding the selectivity of these inhibitors is paramount for developing effective and targeted cancer therapies with minimal off-target effects. This report synthesizes available biochemical and cellular data, details the experimental methodologies used to generate this data, and visualizes key biological and experimental processes.
The KRAS protein, a critical node in cellular signaling, cycles between an active GTP-bound and an inactive GDP-bound state. Activating mutations, such as G12D, lock KRAS in a constitutively active state, driving oncogenic signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. The development of inhibitors that selectively target these mutant forms over the wild-type protein is a key therapeutic strategy. This guide focuses on the comparative performance of notable KRAS G12D inhibitors, providing a framework for evaluating their therapeutic potential.
Quantitative Comparison of Inhibitor Activity
The selectivity of a KRAS G12D inhibitor is a critical measure of its potential therapeutic window. High selectivity for the mutant protein over the wild-type is desirable to minimize toxicity and off-target effects. The following tables summarize the biochemical and cellular activities of prominent KRAS G12D inhibitors against both KRAS G12D and wild-type KRAS.
Biochemical Activity: Inhibition of Nucleotide Exchange
Biochemical assays are fundamental in quantifying the direct inhibitory effect of a compound on KRAS protein function. The half-maximal inhibitory concentration (IC50) in a nucleotide exchange assay reflects the inhibitor's potency in preventing the exchange of GDP for GTP, a crucial step for KRAS activation.
| Inhibitor | Target | Assay Type | IC50 (nM) | Fold Selectivity (WT/G12D) |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14[1][2] | ~38 |
| KRAS WT | Nucleotide Exchange | 5.37[1][2] | ||
| AMG 510 (Sotorasib) | KRAS G12D | Nucleotide Exchange | >100,000[1][2] | Not Selective |
| KRAS WT | Nucleotide Exchange | >100,000[1][2] |
Note: AMG 510 (Sotorasib) is a KRAS G12C specific inhibitor and is included here as a reference for selectivity.
Biochemical Affinity: Dissociation Constant (KD)
The dissociation constant (KD) is a direct measure of the binding affinity between an inhibitor and its target protein. A lower KD value indicates a stronger binding interaction.
| Inhibitor | Target | Assay Type | KD (nM) | Fold Selectivity (WT/G12D) |
| MRTX1133 | KRAS G12D | Biochemical Binding | <1 | >2560 |
| KRAS WT | Biochemical Binding | 2560[3] |
Cellular Activity: Inhibition of Cell Viability
Cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to penetrate cells and inhibit KRAS signaling, ultimately leading to a reduction in cell viability.
| Inhibitor | Cell Line | KRAS Status | Assay Type | IC50 (nM) |
| MRTX1133 | AsPc-1 | KRAS G12D | 2D Cell Viability | 7-10[4] |
| SW1990 | KRAS G12D | 2D Cell Viability | 7-10[4] | |
| BxPc-3 | KRAS WT | 2D Cell Viability | >1000[4] |
Visualizing Key Pathways and Processes
To better understand the context of KRAS G12D inhibition, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Combination of KRAS G12D Inhibitors and Immunotherapy Shows Synergistic Anti-Tumor Effects in Preclinical Models
A growing body of preclinical evidence demonstrates that combining KRAS G12D inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), results in a potent synergistic anti-tumor response, leading to durable tumor regression and prolonged survival in cancer models. This combination strategy appears to overcome the limitations of each therapy alone by remodeling the tumor microenvironment (TME) to favor a robust anti-cancer immune attack. This guide provides a comparative analysis of the performance of the KRAS G12D inhibitor, MRTX1133, in combination with immunotherapy, supported by available experimental data.
The KRAS G12D mutation is a key driver in several difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancer. While the development of direct KRAS inhibitors has been a significant breakthrough, their efficacy as monotherapy can be limited by adaptive resistance mechanisms. Immunotherapies, on the other hand, have shown remarkable success in various cancers but have had limited efficacy in KRAS-driven tumors, which are often characterized by an immunosuppressive TME. The combination of these two modalities aims to turn these "cold" tumors "hot," making them susceptible to immune-mediated destruction.
Comparative Efficacy of KRAS G12D Inhibitor Monotherapy vs. Combination with Immunotherapy
Preclinical studies, primarily in mouse models of pancreatic ductal adenocarcinoma (PDAC), have consistently shown the superiority of combining the KRAS G12D inhibitor MRTX1133 with ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies.
Tumor Growth Inhibition and Survival:
| Treatment Group | Tumor Response | Survival Outcome |
| Vehicle Control | Progressive Tumor Growth | Poor |
| MRTX1133 Monotherapy | Initial Tumor Regression, followed by Relapse | Modest Improvement |
| Immunotherapy (ICI) Monotherapy | Minimal to no effect | Poor |
| MRTX1133 + Immunotherapy (ICI) | Durable Tumor Regression / Elimination | Significantly Prolonged Survival |
Modulation of the Tumor Microenvironment:
The synergistic effect of the combination therapy is largely attributed to its ability to favorably remodel the TME. KRAS G12D inhibition has been shown to increase the infiltration of cytotoxic CD8+ T cells, key effectors of anti-tumor immunity, into the tumor.[1][3][8] Concurrently, it leads to a reduction in immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs).[1][8] This shift in the immune landscape creates a more permissive environment for the activity of ICIs.
| Immune Cell Population | Effect of MRTX1133 + Immunotherapy |
| CD8+ T Cells | Increased Infiltration and Activation |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Infiltration |
| Regulatory T cells (Tregs) | Potential Decrease |
Signaling Pathways and Experimental Workflows
The mechanism of synergy involves a complex interplay between direct tumor cell targeting and immune modulation.
Caption: Synergistic mechanism of KRAS G12D inhibitor and immunotherapy.
The experimental workflow to evaluate this synergy typically involves several key steps.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are outlines of key methodologies used in the preclinical evaluation of KRAS G12D inhibitors with immunotherapy.
1. Orthotopic Pancreatic Cancer Mouse Model:
-
Cell Culture: Human or murine pancreatic cancer cells harboring the KRAS G12D mutation are cultured in appropriate media.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used to allow for the study of immune responses.
-
Surgical Procedure: A small incision is made in the left abdominal flank of the anesthetized mouse to expose the pancreas.
-
Injection: A suspension of pancreatic cancer cells (typically 1 x 10^6 cells in 50 µL of media or Matrigel) is slowly injected into the tail of the pancreas using a fine-gauge needle.[1][9][10][11][12]
-
Closure: The peritoneum and skin are sutured.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using high-resolution ultrasound or calipers for subcutaneous models.
2. In Vivo Efficacy Studies:
-
Treatment Groups: Mice with established tumors are randomized into four groups: (1) Vehicle control, (2) MRTX1133 alone, (3) Immunotherapy (e.g., anti-PD-1 antibody) alone, and (4) MRTX1133 in combination with immunotherapy.
-
Dosing: MRTX1133 is typically administered daily or twice daily via oral gavage or intraperitoneal injection. Immunotherapy antibodies are usually given every 3-4 days via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers or ultrasound.
-
Survival Analysis: Mice are monitored for signs of morbidity, and survival data is recorded. Kaplan-Meier survival curves are generated and statistically analyzed.
3. Flow Cytometry for Immune Cell Profiling:
-
Tumor Digestion: At the experimental endpoint, tumors are excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[3][13][14]
-
Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, Gr-1/CD11b for myeloid cells).[3][13][14]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified.
4. Cytokine Analysis (ELISA):
-
Tumor Lysate Preparation: A portion of the excised tumor is homogenized in a lysis buffer containing protease inhibitors.[15][16]
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-6).[17][18][19]
-
The plate is blocked to prevent non-specific binding.
-
Tumor lysates and a standard curve of known cytokine concentrations are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate is added to produce a colorimetric signal, which is read on a plate reader.
-
-
Quantification: The concentration of the cytokine in the tumor lysate is determined by comparison to the standard curve.
Alternative KRAS G12D Inhibitors
While MRTX1133 is the most extensively studied KRAS G12D inhibitor in combination with immunotherapy, other inhibitors are in earlier stages of development.
-
RMC-9805 (Revolution Medicines): Preclinical data suggests that this first-in-class KRAS(G12D) molecular glue inhibitor synergizes with PD-1 inhibitors.[2][20]
-
JAB-23E73 (Jacobio Pharma): This pan-KRAS inhibitor has shown promising preclinical anti-tumor activity, and its potential in combination with immunotherapy is an area of active investigation.[21][22]
Conclusion
The preclinical data strongly support the synergistic combination of KRAS G12D inhibitors, particularly MRTX1133, with immunotherapy for the treatment of KRAS G12D-mutant cancers. This approach holds the promise of converting non-responsive tumors into treatable diseases by fundamentally altering the tumor microenvironment to enable a potent anti-tumor immune response. Further clinical investigation is warranted and ongoing to translate these promising preclinical findings into effective therapies for patients. The development of novel KRAS G12D inhibitors and their evaluation in combination with various immunotherapeutic agents will be a critical area of future research.
References
- 1. Orthotopic Injection of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. Orthotopic pancreatic cancer mouse model [bio-protocol.org]
- 13. crownbio.com [crownbio.com]
- 14. precisionformedicine.com [precisionformedicine.com]
- 15. Detection of multiple cytokines by protein arrays from cell lysate and tissue lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Jacobio Presents Pre-Clinical Data of Pan-KRAS Inhibitor (JAB-23E73) at AACR-NCI-EORTC International Conference [prnewswire.com]
- 22. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to Novel KRAS G12D Inhibitors and the Benchmark Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting the once "undruggable" KRAS oncoprotein has marked a paradigm shift in targeted cancer therapy. Sotorasib (B605408) (Lumakras™), the first FDA-approved KRAS inhibitor, targets the specific KRAS G12C mutation and has set a benchmark for this class of drugs.[1] However, the KRAS G12D mutation, prevalent in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC), has remained a significant challenge.[2][3] This guide provides a comparative overview of emerging KRAS G12D inhibitors, benchmarking them against the established profile of sotorasib, with a focus on mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Understanding the Target: The KRAS Signaling Pathway
KRAS acts as a molecular switch in the cell, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][5] This cycle regulates downstream signaling pathways, most notably the RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[5][6] Oncogenic mutations like G12D and G12C lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor formation.[7][8]
Caption: The KRAS signaling cascade and points of therapeutic intervention.
Comparative Inhibitor Profiles
This section details the distinct characteristics of sotorasib and several leading KRAS G12D inhibitors currently in development.
| Inhibitor | Target Mutation | Mechanism of Action | Development Status | Key Characteristics |
| Sotorasib | KRAS G12C | Covalent, irreversible inhibitor. Binds to the mutant cysteine-12, locking KRAS in an inactive, GDP-bound state.[4][6][7][9] | FDA Approved for KRAS G12C-mutated NSCLC.[1][7] | First-in-class; highly selective for the G12C mutant due to its unique cysteine residue.[7][8] |
| MRTX1133 | KRAS G12D | Non-covalent, reversible inhibitor. Selectively binds to the switch II pocket of KRAS G12D in both its inactive (GDP) and active (GTP) states.[5] | Phase I/II Clinical Trials.[10][11] | Potent and selective non-covalent inhibitor developed through structure-based design.[3][10] |
| Zoldonrasib | KRAS G12D | Targeted therapy aimed at the KRAS G12D mutation.[12] | Phase I Clinical Trials.[12][13] | Has shown promising early clinical benefit in KRAS G12D-mutated NSCLC.[12][13] |
| VS-7375 | KRAS G12D | Dual "ON/OFF" inhibitor. Targets both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS G12D protein.[14] | Phase I/II Clinical Trials.[14] | Novel mechanism distinguished from agents that may only target one state of the protein.[14] |
| HRS-4642 | KRAS G12D | Non-covalent inhibitor. Inhibits KRAS G12D binding to effector proteins like SOS1 or RAF1, blocking downstream signaling.[15][16] | Preclinical/Early Clinical.[16][17] | High-affinity, selective, long-acting inhibitor with strong preclinical in vivo activity.[16][17] |
Performance Data: A Head-to-Head Look
Direct comparison is challenging as sotorasib targets a different mutation (G12C) than the new inhibitors (G12D). The following tables summarize key efficacy data for each inhibitor against its respective target, providing a benchmark of performance.
Preclinical Efficacy
| Inhibitor | Assay | Cell Line(s) | IC50 / Efficacy |
| MRTX1133 | pERK Inhibition | AGS (KRAS G12D) | Data on IC50 values from dose-response curves are calculated in preclinical studies.[5] |
| MRTX1133 | Cell Viability | Panc 04.03, HPAC (KRAS G12D) | IC50 values are determined to find the concentration that reduces cell viability by 50%.[5] |
| MRTX1133 | In Vivo Xenograft | HPAC (Pancreatic Cancer) | 30 mg/kg twice daily resulted in 85% tumor regression.[10] |
| HRS-4642 | In Vivo Xenograft | AsPC-1, GP2d (Pancreatic, Colorectal) | Significantly inhibited tumor growth in multiple KRAS G12D models.[16] |
| JDQ443 (G12C) | In Vivo Xenograft | Multiple NSCLC, PDAC, Esophageal | Showed dose-dependent antitumor activity at 10, 30, and 100 mg/kg/day.[18][19] |
Note: Specific IC50 values for new G12D inhibitors are often proprietary at early stages. JDQ443 is a G12C inhibitor included for a relevant preclinical benchmark.
Clinical Efficacy
| Inhibitor | Tumor Type(s) | Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Sotorasib (G12C) | NSCLC | Phase II (CodeBreaK 100) | 37.1%[20] | 80.6%[20] |
| Zoldonrasib (G12D) | NSCLC | Phase I | 61% (in 18 patients)[12][13] | 89% (in 18 patients)[13] |
| VS-7375 (G12D) | NSCLC | Phase I/II | 68.8% (at RP2D)[14] | 88.5% (across all doses)[14] |
| JDQ443 (G12C) | NSCLC | Phase Ib | 57% (at 200mg BID)[21] | N/A |
Experimental Protocols & Methodologies
The evaluation of these inhibitors relies on a standardized set of preclinical experiments designed to assess their potency, selectivity, and in vivo efficacy.
Caption: Standard preclinical workflow for evaluating KRAS inhibitors.
Cellular Phospho-ERK (pERK) Inhibition Assay
-
Objective: To quantify the inhibition of the KRAS downstream signaling pathway.
-
Methodology:
-
KRAS G12D mutant cancer cell lines (e.g., AGS) are seeded in multi-well plates.[5]
-
Cells are treated with a range of concentrations of the inhibitor.
-
Following an incubation period, cell lysates are prepared.
-
Levels of phosphorylated ERK (pERK), a key downstream marker, are quantified using methods like ELISA or Western blot.[5]
-
A dose-response curve is generated to calculate the IC50 value for pERK inhibition.[5]
-
Cell Viability Assay
-
Objective: To determine the inhibitor's effect on cancer cell proliferation and survival.
-
Methodology:
-
KRAS G12D mutant cells (e.g., MIA PaCa-2, HPAC) are treated with varying concentrations of the inhibitor for a set period (e.g., 72 hours).
-
Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo) that quantifies ATP levels, an indicator of metabolically active cells.
-
The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is calculated.[5]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cell lines harboring the KRAS G12D mutation are subcutaneously implanted into immunocompromised mice.[5]
-
Tumors are allowed to grow to a specified volume.
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered at various doses and schedules (e.g., twice daily via intraperitoneal injection or orally).[5][10]
-
Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., checking pERK levels).
-
Conclusion and Future Directions
While sotorasib has successfully paved the way by validating KRAS as a druggable target, its efficacy is confined to the G12C mutation. The development of potent and selective KRAS G12D inhibitors like MRTX1133, zoldonrasib, and VS-7375 represents a critical and highly anticipated advancement for patients with some of the most difficult-to-treat cancers.
Early clinical data for these G12D inhibitors is highly encouraging, with some showing objective response rates that meet or exceed the benchmark set by sotorasib in its own target population.[12][13][14][20] The diverse mechanisms of action—from non-covalent reversible binding to dual "ON/OFF" state targeting—highlight a growing sophistication in drug design that may overcome the challenges posed by the G12D mutation.[5][14]
As these novel agents progress through clinical trials, the key focus will be on long-term durability of response, management of potential resistance mechanisms, and the exploration of combination therapies to further enhance anti-tumor activity. The data presented here underscore a promising future where a portfolio of mutation-specific KRAS inhibitors can offer tailored, effective treatments for a broader population of cancer patients.
References
- 1. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 2. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 10. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. aacr.org [aacr.org]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. ilcn.org [ilcn.org]
- 21. novartis.com [novartis.com]
The Evolving Landscape of KRAS G12D Inhibition: A Comparative Guide to Clinical Trial Frontrunners
The relentless pursuit of effective therapies targeting the notorious KRAS G12D mutation is yielding a new wave of promising clinical candidates. This guide provides a comprehensive comparison of emerging KRAS G12D inhibitors with publicly available clinical trial data, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms of action, and developmental status.
The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in oncology. However, recent breakthroughs have led to the development of several inhibitors that are now demonstrating encouraging signals of efficacy and manageable safety in early-phase clinical trials. This report synthesizes the latest findings on key players in this rapidly advancing field, including zoldonrasib (RMC-9805), INCB161734, HRS-4642, VS-7375 (GFH375), and ASP3082, while also noting the discontinuation of MRTX1133's clinical development.
Comparative Efficacy of KRAS G12D Inhibitors
The clinical activity of KRAS G12D inhibitors is being evaluated across a range of solid tumors, with a primary focus on non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), where the mutation is prevalent. The following tables summarize the key efficacy and safety data from recent clinical trial readouts.
| Inhibitor | Trial Identifier | Tumor Type | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Zoldonrasib (RMC-9805) | NCT06040541 | NSCLC | 18 | 61% | 89% | Data not yet mature | Data not yet mature |
| INCB161734 | NCT06179160 | PDAC (600 mg qd) | 25 | 20% | 64% | Data not yet mature | Data not yet mature |
| PDAC (1200 mg qd) | 29 | 34% | 86% | Data not yet mature | Data not yet mature | ||
| HRS-4642 | NCT05533463 | NSCLC (800 mg Q2W) | 38 | 23.7% | 76.3% | 6.3 months (95% CI: 1.1–11.0) | 7.5 months (95% CI: 4.1–NR) |
| NSCLC (1200 mg Q2W) | 8.4 months (95% CI: 1.4–NR) | Not Reached (95% CI: 8.4–NR) | |||||
| PDAC (1200 mg Q2W) | 24 | 20.8% | 79.2% | 4.4 months (95% CI: 2.6–7.2) | Not Reached (95% CI: 4.2–NR) | ||
| VS-7375 (GFH375) | NCT07020221 | NSCLC (RP2D - 600 mg qd) | 16 | 68.8% | 88.5% | Data not yet mature | Data not yet mature |
| NSCLC (all doses) | 26 | 57.7% | 88.5% | Data not yet mature | Data not yet mature | ||
| ASP3082 | NCT05382559 | Solid Tumors (300-600mg) | 27 (PDAC), 13 (NSCLC) | 19% (PDAC), 23% (NSCLC) | 48.1% (PDAC), 84.6% (NSCLC) | 8.3 months (2nd/3rd line), 3.3 months (>3 lines) | Data not yet mature |
Note: Data is from early-phase trials and subject to change with longer follow-up and larger patient cohorts. NR = Not Reached. CI = Confidence Interval. qd = once daily. Q2W = every two weeks. RP2D = Recommended Phase 2 Dose.
Comparative Safety and Tolerability
The safety profiles of these novel agents are a critical aspect of their clinical development. The table below outlines the reported treatment-related adverse events (TRAEs).
| Inhibitor | Most Common TRAEs (All Grades) | Grade ≥3 TRAEs | Key Safety Notes |
| Zoldonrasib (RMC-9805) | Nausea (39%), diarrhea (24%), vomiting (18%), rash (12%)[1][2] | 2% (Grade 3)[1][3] | No Grade 4 or 5 TRAEs reported. Maximum tolerated dose (MTD) not reached.[1][4] |
| INCB161734 | Nausea (58%), diarrhea (51%), vomiting (46%), fatigue (18%)[5] | 11.0% (all doses), 14.0% (600mg qd), 9.0% (1200mg qd)[6] | No dose-limiting toxicities (DLTs) reported; MTD not reached.[5][6] |
| HRS-4642 | Hypertriglyceridemia, neutropenia, hypercholesterolemia[5] | 23.8%[5] | One treatment-related death reported.[5] |
| VS-7375 (GFH375) | Diarrhea, vomiting, nausea, decreased appetite[7] | 27.5%[7] | 7.7% severe adverse events (SAEs). No TRAE-related deaths reported.[7] |
| ASP3082 | Fatigue, infusion-related reactions[8] | 8% (Grade 3) | Dose-limiting toxicities (Grade 3 ALT/AST increases, cholangitis, neutropenia) observed at 450mg and 600mg.[9] |
Mechanisms of Action: A Diverse Arsenal Against KRAS G12D
The KRAS G12D inhibitors in clinical development employ a variety of sophisticated mechanisms to counteract the oncogenic activity of the mutated protein.
Signaling Pathway of KRAS and Points of Inhibition
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the different points at which these inhibitors exert their effects.
Caption: Simplified KRAS signaling pathway and inhibitor targets.
-
Zoldonrasib (RMC-9805): This is a RAS(ON) inhibitor, meaning it selectively targets the active, GTP-bound conformation of KRAS G12D. This mechanism may help to overcome resistance mechanisms that involve the reactivation of upstream signaling.
-
INCB161734 and VS-7375 (GFH375): These are described as "ON/OFF" inhibitors, indicating they can bind to both the active (GTP-bound) and inactive (GDP-bound) states of KRAS G12D. This dual-targeting approach aims to provide a more comprehensive and sustained inhibition of KRAS signaling.
-
HRS-4642: This is a non-covalent inhibitor that demonstrates high affinity and selectivity for KRAS G12D.
-
ASP3082: This compound is a PROTAC (PROteolysis TArgeting Chimera) degrader. It works by bringing the KRAS G12D protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the KRAS G12D protein by the proteasome.
Experimental Protocols: A Look at the Clinical Trial Designs
The clinical trials for these KRAS G12D inhibitors share common methodologies for patient selection and response assessment, adhering to established oncology trial standards.
General Experimental Workflow
The following diagram outlines the typical workflow for a patient enrolling in one of these Phase 1/2 clinical trials.
Caption: General workflow for KRAS G12D inhibitor clinical trials.
Key Methodologies:
-
Patient Population: The trials typically enroll patients with locally advanced or metastatic solid tumors harboring a KRAS G12D mutation, confirmed by testing of tumor tissue or circulating tumor DNA (ctDNA).[10] Patients have generally progressed on prior standard therapies.[10] Key exclusion criteria often include prior treatment with a KRAS G12D inhibitor and active brain metastases.[10]
-
Study Design: The studies are typically Phase 1/2 open-label trials with dose-escalation and dose-expansion cohorts to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[11][12][13]
-
Response Assessment: Tumor response is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5] This involves measuring the size of target lesions at baseline and at regular intervals during treatment to determine complete response, partial response, stable disease, or progressive disease.
-
Biomarker Analysis: Many trials incorporate the analysis of circulating tumor DNA (ctDNA) to assess molecular response and explore its potential as a surrogate marker for clinical outcomes.[5] This can involve next-generation sequencing (NGS) to detect and quantify KRAS G12D mutations in the blood.
Discontinuation of MRTX1133
It is important to note that the clinical development of MRTX1133, a non-covalent KRAS G12D inhibitor, was terminated in March 2025.[10] The termination of the Phase 1 trial (NCT05737706) was attributed to "formulation challenges" that resulted in "highly variable and suboptimal" pharmacokinetics.[10][14][15] No safety concerns were identified as the reason for discontinuation.[14]
The Road Ahead: A Glimpse into the Future of KRAS G12D Inhibition
The field of KRAS G12D inhibition is dynamic, with several other promising candidates in early-stage clinical development. These include:
-
LY3962673: A potent and orally bioavailable inhibitor of GDP-bound KRAS G12D currently in a Phase 1 study (MOONRAY-01).[16]
-
ARV-806: A first-in-human study of a KRAS G12D protein degrader.[17]
The data presented in this guide highlight the significant progress being made in targeting the once-elusive KRAS G12D mutation. While the results are from early-phase trials and require further validation in larger, randomized studies, the observed clinical activity and manageable safety profiles of these novel inhibitors offer a beacon of hope for patients with KRAS G12D-mutant cancers. The diverse mechanisms of action being explored also provide a rich pipeline for potential combination therapies to further enhance efficacy and overcome resistance. Continued research and clinical investigation in this area are poised to reshape the treatment landscape for these challenging malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Revolution Medicines Reports Promising Clinical Data for Zoldonrasib in KRAS G12D Mutant Non-Small Cell Lung Cancer at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 3. onclive.com [onclive.com]
- 4. oncozine.com [oncozine.com]
- 5. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 6. deceraclinical.com [deceraclinical.com]
- 7. targetedonc.com [targetedonc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ESMO 2024 preview – Astellas’s KRAS degrader disappoints | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 10. drughunter.com [drughunter.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Bristol exits KRAS G12D | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. ichgcp.net [ichgcp.net]
- 16. ascopubs.org [ascopubs.org]
- 17. oncodaily.com [oncodaily.com]
"meta-analysis of KRAS G12D inhibitor preclinical studies"
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of specific inhibitors, offering new hope for patients with these malignancies. This guide provides a comparative meta-analysis of preclinical data for emerging KRAS G12D inhibitors, focusing on their in vitro and in vivo efficacy, and providing detailed experimental methodologies to support further research.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cell signaling.[3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pro-proliferative pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][3] KRAS G12D inhibitors are designed to specifically target the mutant protein, blocking its interaction with downstream effectors and thereby inhibiting cancer cell growth and survival.[1][2]
In Vitro Efficacy of KRAS G12D Inhibitors
The following table summarizes the in vitro potency of various KRAS G12D inhibitors from preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| MRTX1133 | AGS | pERK Inhibition | 2 | [4] |
| HRS-4642 | Various Solid Tumors | Cell Viability | 2.329–822.2 | [5] |
| BI-2865 | BaF3 (overexpressing KRAS G12D) | Cell Viability | 140 | [5] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of KRAS G12D inhibitors has been evaluated in various preclinical xenograft models, which involve implanting human cancer cells into immunocompromised mice.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MRTX1133 | HPAC (Pancreatic Cancer) | 30 mg/kg, twice daily (IP) | 85% regression | [6] |
| HRS-4642 | AsPC-1 (Pancreatic Cancer) | Not specified | Significant inhibition | [7] |
| HRS-4642 | GP2d (Colorectal Cancer) | Not specified | Significant inhibition | [7] |
| ASP3082 | KRAS G12D expressing xenografts | Not specified | Reduced tumor volume |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are protocols for key experiments cited in this guide.
Cellular Phospho-ERK (pERK) Inhibition Assay
-
Objective: To determine the potency of a KRAS G12D inhibitor in blocking downstream signaling.
-
Procedure:
-
KRAS G12D mutant cancer cell lines (e.g., AGS) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
Following a specified incubation period, cell lysates are prepared.
-
The levels of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation, are quantified using an immunoassay such as ELISA or Western blot.
-
A dose-response curve is generated to calculate the IC50 value for pERK inhibition.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a KRAS G12D inhibitor in a living organism.
-
Procedure:
-
Human cancer cell lines harboring the KRAS G12D mutation (e.g., Panc 04.03 or HPAC) are subcutaneously implanted into immunocompromised mice.[1]
-
Tumors are allowed to grow to a specified volume.
-
Mice are then randomized into a vehicle control group and one or more treatment groups.
-
The KRAS G12D inhibitor is administered at various doses and schedules (e.g., intraperitoneal injection twice daily).[1]
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis to confirm target engagement.[8]
-
Cell Viability Assay
-
Objective: To measure the ability of an inhibitor to reduce the viability of cancer cells.
-
Procedure:
-
KRAS G12D-mutant human cancer cell lines are seeded in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo or CyQuant is added to measure cell viability, often by quantifying ATP content or DNA content, respectively.
-
The results are plotted against the compound concentration to determine the IC50 value.[9]
-
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling cascade and the point of intervention for G12D inhibitors.
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for preclinical evaluation of KRAS G12D inhibitors.
Comparative Analysis Logic
Caption: The logical flow for a comparative analysis of KRAS G12D inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. jetir.org [jetir.org]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming On-Target Activity of KRAS G12D Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers including pancreatic, colorectal, and non-small cell lung cancer, represents a significant advancement in targeted oncology.[1][2] Confirming the on-target activity of these inhibitors in preclinical in vivo models is a critical step in their development pipeline. This guide provides a comparative overview of the in vivo performance of several KRAS G12D inhibitors, supported by experimental data and detailed methodologies for key validation experiments.
In Vivo Efficacy Comparison of KRAS G12D Inhibitors
The following table summarizes publicly available preclinical data on the in vivo efficacy of selected KRAS G12D inhibitors. These studies typically utilize xenograft models, where human cancer cell lines harboring the KRAS G12D mutation are implanted into immunocompromised mice.
| Inhibitor | Cancer Model | Dosing | Key In Vivo Efficacy Results | Reference |
| MRTX1133 | Panc 04.03 (pancreatic) xenograft | 3 mg/kg BID (IP) | 94% tumor growth inhibition. | [3] |
| Panc 04.03 (pancreatic) xenograft | 10 mg/kg BID (IP) | -62% tumor regression. | [3] | |
| Panc 04.03 (pancreatic) xenograft | 30 mg/kg BID (IP) | -73% tumor regression. | [3] | |
| HPAC (pancreatic) xenograft | 30 mg/kg BID (IP) | 85% tumor regression. | [4] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) PDX models | Not specified | Marked tumor regression in 8 of 11 (73%) models. | [5] | |
| QTX3034 | HPAC (pancreatic) xenograft | BID (oral) | Tumor regression in 100% of animals. | [6] |
| GP2D (colorectal) xenograft | BID (oral) | Tumor regression in 100% of animals. | [6] | |
| KRAS G12D-driven xenograft model | BID (oral) | Dose-dependent anti-tumor efficacy. | [7] | |
| TSN1611 | HPAC (pancreatic) xenograft | Not specified | Dose-dependent anti-tumor efficacy. | [1][2] |
| GP2D (colorectal) xenograft | Not specified | Dose-dependent anti-tumor efficacy. | [1][2] | |
| HRS-4642 | Pancreatic, Colorectal, and NSCLC xenograft models | Not specified | Effectively inhibited tumor growth. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the robust assessment of a drug candidate's in vivo on-target activity. Below are generalized protocols for key experiments based on common practices in the field.
Orthotopic Pancreatic Cancer Xenograft Model
This model is preferred for its clinical relevance over subcutaneous models.
-
Cell Culture: Human pancreatic cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1, HPAC, Panc 04.03) are cultured in appropriate media and conditions.
-
Animal Model: 6-8 week old female athymic nude mice are used.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or Matrigel at a concentration of approximately 2 x 10^6 cells in a 20 µL bolus.
-
Ultrasound-Guided Injection:
-
Tumor Growth Monitoring: Tumor volume is monitored weekly or bi-weekly using ultrasound imaging.[9][10][11]
-
Inhibitor Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups. The KRAS G12D inhibitor is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly. The primary endpoint is typically tumor growth inhibition or regression compared to the vehicle control group.
Western Blotting for Pharmacodynamic Analysis
Western blotting is used to assess the inhibition of downstream signaling pathways of KRAS, providing evidence of on-target activity.
-
Tumor Sample Collection: At the end of the in vivo study, or at specific time points after inhibitor administration, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then clarified by centrifugation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.[12][13][14]
Immunohistochemistry (IHC) for Target Engagement
IHC provides spatial information on target engagement within the tumor tissue.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) (FFPE).
-
Sectioning: 4-5 µm thick sections are cut from the FFPE blocks and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a pressure cooker with a citrate-based buffer).[15][16]
-
Staining:
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
Sections are incubated with a primary antibody against a downstream marker of KRAS activity, most commonly p-ERK.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is then applied.
-
The signal is visualized using a chromogen such as DAB, followed by counterstaining with hematoxylin.
-
-
Imaging and Analysis: Slides are scanned to create digital images. The intensity and percentage of p-ERK positive tumor cells are quantified using image analysis software to assess the pharmacodynamic effect of the inhibitor.[17][18]
Visualizations
KRAS G12D Signaling Pathway and Inhibitor Action
Caption: The KRAS signaling pathway and the inhibitory action of a KRAS G12D inhibitor.
Experimental Workflow for In Vivo On-Target Activity Confirmation
Caption: A generalized experimental workflow for confirming the in vivo on-target activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TSN1611: Targeting KRASG12D Mutations in Cancer with a Novel Potent and Selective Inhibitor [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 10. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 11. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Combination Therapy of KRAS G12D and EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting KRAS mutations, long considered an "undruggable" target, has opened new avenues in oncology. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in several cancers, including pancreatic and colorectal cancer. While KRAS G12D inhibitors have shown promise, intrinsic and acquired resistance mechanisms often limit their efficacy. A key mechanism of resistance is the feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides a comparative overview of the preclinical evidence supporting the combination therapy of KRAS G12D inhibitors with EGFR inhibitors, summarizing key experimental data and methodologies.
The Rationale for Combination Therapy: Overcoming Feedback Reactivation
KRAS is a central node in the MAPK signaling cascade (RAS-RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival. The binding of ligands, such as EGF, to EGFR activates the receptor, leading to the activation of KRAS. Mutated KRAS, such as KRAS G12D, is constitutively active, leading to uncontrolled downstream signaling and tumorigenesis.
Inhibition of mutant KRAS G12D can lead to a compensatory feedback loop, where the upregulation and phosphorylation of receptor tyrosine kinases, including EGFR and HER2, reactivate the MAPK and PI3K/AKT pathways, thereby diminishing the anti-tumor effect of the KRAS inhibitor.[1][2][3] By co-administering an EGFR inhibitor, this feedback mechanism can be blocked, leading to a more sustained and potent inhibition of oncogenic signaling and enhanced tumor cell death.[4][5]
References
Safety Operating Guide
Navigating the Disposal of KRAS G12D Inhibitor 1: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling KRAS G12D inhibitor 1 are advised to adopt a cautious approach to its disposal, treating it as a potentially hazardous substance. This recommendation stems from the compound's potent biological activity as a targeted anti-cancer agent. While a specific Safety Data Sheet (SDS) detailing the hazard classification of this compound (CAS No. 2621928-43-4) was not publicly available, the principle of prudent laboratory practice necessitates managing unknown or potent compounds with a high degree of care to ensure personnel safety and environmental protection.
It is important to note that information regarding the hazard classification of similar KRAS G12D inhibitors is conflicting. For instance, the SDS for MRTX-1133, another KRAS G12D inhibitor, classifies it as a skin and eye irritant[1][2]. Conversely, the SDS for KRAS G12D inhibitor 18 states it is "not a hazardous substance or mixture." Given this ambiguity, a conservative approach is warranted.
Key Safety and Handling Information
Proper handling and storage are critical to minimize risks. The following table summarizes essential safety information based on general guidelines for potent research compounds and data from similar molecules.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. | [1] |
| Handling | Avoid creating dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often -20°C for long-term stability. | [2] |
| Spill Response | In case of a spill, wear appropriate PPE. For solid spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, absorb with an inert material. Collect all cleanup materials into a designated hazardous waste container. Decontaminate the area with a suitable solvent followed by soap and water. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a critical step in the experimental workflow. All materials that have come into contact with the inhibitor should be considered potentially hazardous and disposed of accordingly.
Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe and compliant waste disposal. Different waste streams should never be mixed.
-
Solid Waste: This category includes unused or expired solid compounds, contaminated PPE (gloves, lab coats), and consumables (e.g., pipette tips, microfuge tubes, weighing paper).
-
Action: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. The container should be marked as "Hazardous Chemical Waste" or "Cytotoxic Waste" in line with institutional policies.
-
-
Liquid Waste: This includes stock solutions (often in solvents like DMSO), spent cell culture media containing the inhibitor, and solvent rinses from cleaning contaminated glassware.[3]
-
Action: Collect in a dedicated, shatter-resistant, and leak-proof container with a secure screw-cap. The container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name of all contents, including solvents. Do not fill containers beyond 90% capacity to prevent spills.
-
-
Sharps Waste: This includes needles, syringes, scalpel blades, and contaminated broken glass.
Experimental Protocol Waste Management: In Vitro Cell-Based Assays
A common application of this compound is in in vitro cell-based assays to determine its efficacy. These experiments typically generate specific waste streams that require careful management.
Typical Experimental Workflow and Waste Generation:
-
Stock Solution Preparation: The solid this compound is dissolved in a solvent, typically DMSO, to create a high-concentration stock solution.
-
Waste Generated: Contaminated weighing paper, pipette tips, and microfuge tubes (Solid Waste).
-
-
Cell Treatment: The stock solution is diluted in cell culture media and added to cells grown in multi-well plates.
-
Waste Generated: Pipette tips used for dilution and transfer (Solid Waste); spent cell culture media containing the inhibitor (Liquid Waste).
-
-
Assay Endpoint Analysis: After incubation, cells are lysed, or reagents are added to measure cellular responses (e.g., proliferation, apoptosis, or downstream signaling).
-
Waste Generated: Multi-well plates containing residual inhibitor and cell lysate (Solid Waste); pipette tips (Solid Waste).
-
All waste generated from these protocols should be segregated and disposed of as described in the "Step-by-Step Disposal Procedures" section.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Final Disposal Pathway
All segregated and properly contained waste streams contaminated with this compound should be managed through your institution's Environmental Health & Safety (EHS) office.[6] The final and recommended disposal method for cytotoxic or potent pharmaceutical waste is high-temperature incineration.[4] This ensures the complete destruction of the active compound.
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
By adhering to these procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the ecosystem from the release of potent pharmaceutical compounds. Always consult your institution's specific waste management policies and guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling KRAS G12D Inhibitor 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like KRAS G12D inhibitor 1. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Adherence to these guidelines is critical to minimize exposure risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to cytotoxic agents such as this compound. All personnel must receive training on the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving enhances protection, with the outer glove covering the gown cuff.[1][2] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination with the potent compound.[1][2] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Shields against splashes and aerosols, which can be generated during handling and preparation.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization or when handling powders outside of a containment device. | Prevents the inhalation of airborne particles of the cytotoxic agent.[3][4] |
Operational Plan: Safe Handling and Preparation
All procedures involving this compound should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, following the temperature requirements specified on the data sheet.[5]
-
Maintain an accurate inventory of the compound.
Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily accessible.[2]
-
Weighing: If handling a solid form, weigh the compound in a containment ventilated enclosure or a chemical fume hood to prevent inhalation of dust.[3]
-
Solubilization: When preparing stock solutions, add the solvent to the vial containing the inhibitor slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound's name, concentration, date of preparation, and appropriate hazard symbols.
-
Transport: When moving the compound, even for short distances, use a sealed, leak-proof secondary container.
Experimental Use:
-
Conduct all experimental work within a certified biological safety cabinet or chemical fume hood.[3]
-
After handling, decontaminate the work area with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.
-
Waste Segregation: Do not mix waste contaminated with this compound with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Waste Containers: Place all materials contaminated with the inhibitor, including unused product, empty vials, pipette tips, gloves, and gowns, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.
-
Spill Management: In the event of a spill, immediately alert others and secure the area. Wearing appropriate PPE, contain the spill using a spill kit. All cleanup materials must be disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of cytotoxic and hazardous waste.
Visualizing the KRAS G12D Signaling Pathway
To provide a deeper understanding of the inhibitor's target, the following diagram illustrates the KRAS G12D signaling pathway. The mutation leads to the constitutive activation of the KRAS protein, which in turn persistently stimulates downstream pathways, driving cell proliferation and survival.[6] KRAS G12D inhibitors aim to block these downstream signals.
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition.
References
- 1. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
